molecular formula C10H8N2O2 B108130 4-(1H-Imidazol-1-yl)benzoic acid CAS No. 17616-04-5

4-(1H-Imidazol-1-yl)benzoic acid

Cat. No.: B108130
CAS No.: 17616-04-5
M. Wt: 188.18 g/mol
InChI Key: LFIDZIWWYNTQOQ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDZIWWYNTQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353057
Record name 4-(1H-Imidazol-1-yl)benzoic acid
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17616-04-5
Record name 4-(1H-Imidazol-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Imidazolyl)benzoic Acid
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Foundational & Exploratory

4-(1H-Imidazol-1-yl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1H-Imidazol-1-yl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional organic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical properties, validated synthetic protocols, key applications, and safety information, grounded in authoritative references.

Molecular Overview and Significance

This compound (IBA) is a heterocyclic compound distinguished by a rigid backbone connecting a carboxylic acid group and an imidazole ring. This unique architecture imparts a dual chemical nature: the acidic carboxyl group and the basic, coordinative imidazole moiety.[1] This duality makes IBA a highly valuable building block, particularly as a linker in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and as a foundational intermediate for active pharmaceutical ingredients (APIs).[1][2] Its structure allows for the systematic design of materials with tunable porosity and serves as a scaffold for creating complex, biologically active molecules.[3][4]

Caption: Chemical structure of this compound.

Physicochemical and Structural Properties

The physical and chemical characteristics of IBA are summarized below. These properties are fundamental to its handling, reactivity, and application in various synthetic contexts.

PropertyValueSource(s)
CAS Number 17616-04-5[5]
Molecular Formula C₁₀H₈N₂O₂[6]
Molecular Weight 188.18 g/mol [6]
Appearance White to off-white powder/crystal[7]
Melting Point >300 °C (decomposes)[5]
Boiling Point 403.6 ± 28.0 °C (Predicted)[7]
pKa 3.65 ± 0.10 (Predicted)[7]
Storage Sealed in dry, Room Temperature[7]
Crystal Structure Monoclinic, Space Group Pc[8]
Dihedral Angle 14.5 (1)° (between imidazole and benzene rings)[6][8]

Spectroscopic Profile (Representative)

Disclaimer: Experimental spectra were not available in the cited literature. The following data are representative values predicted from the chemical structure and established spectroscopic principles. Experimental verification is recommended.

¹H NMR (400 MHz, DMSO-d₆):

  • δ > 12.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (-COOH).

  • δ ≈ 8.3-8.5 ppm (s, 1H): Singlet for the C2 proton of the imidazole ring (N-CH-N).

  • δ ≈ 8.1-8.2 ppm (d, J ≈ 8.8 Hz, 2H): Doublet for the two aromatic protons ortho to the carboxylic acid group.

  • δ ≈ 7.8-8.0 ppm (d, J ≈ 8.8 Hz, 2H): Doublet for the two aromatic protons ortho to the imidazole group.

  • δ ≈ 7.6-7.7 ppm (s, 1H): Singlet for the C5 proton of the imidazole ring.

  • δ ≈ 7.1-7.2 ppm (s, 1H): Singlet for the C4 proton of the imidazole ring.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ≈ 167 ppm: Carboxylic acid carbon (-C OOH).

  • δ ≈ 140-145 ppm: Aromatic quaternary carbons.

  • δ ≈ 131 ppm: Aromatic carbons ortho to the carboxylic acid.

  • δ ≈ 120-125 ppm: Imidazole and remaining aromatic carbons.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

  • 3300-2500 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • 1610, 1550, 1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and imidazole rings.

  • ~1300 cm⁻¹: C-N stretching.

Mass Spectrometry (EI):

  • m/z 188 (M⁺): Molecular ion peak.

  • m/z 143: Fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da).

  • m/z 121: Further fragmentation.

Synthesis and Purification

The most common and reliable synthesis of this compound involves a nucleophilic aromatic substitution reaction between a 4-halobenzoic acid derivative and imidazole. The following protocol is a robust, lab-scale procedure adapted from established literature.[9]

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction & Workup cluster_hydrolysis Saponification cluster_product Final Product Reactant1 Methyl 4-fluorobenzoate Step1 Combine reactants in DMSO. Heat at 120-130°C for ~5 hours. Reactant1->Step1 Reactant2 1H-Imidazole Reactant2->Step1 Base Potassium Carbonate (K₂CO₃) Base->Step1 Solvent Dimethyl Sulfoxide (DMSO) Solvent->Step1 Step2 Cool to RT, add H₂O. Acidify and extract with ether. Step1->Step2 Step3 Isolate methyl ester intermediate. Step2->Step3 Step4 Reflux methyl ester in 10% aq. NaOH. Step3->Step4 Step5 Cool and neutralize with HCl to pH 6-7. Step4->Step5 Step6 Filter precipitated solid. Step5->Step6 Step7 Wash with H₂O and dry. Step6->Step7 Product This compound Step7->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82 g, 12 mmol), and anhydrous potassium carbonate (1.40 g, 10 mmol) in 7 mL of dimethyl sulfoxide (DMSO).[9]

  • Nucleophilic Substitution: Heat the reaction mixture with vigorous stirring at 120-130 °C for 5 hours. The causality here is that the thermal energy overcomes the activation barrier for the nucleophilic attack of the imidazole nitrogen on the electron-deficient aromatic ring, facilitated by the fluoride leaving group and the basic catalyst.

  • Intermediate Isolation: Cool the mixture to room temperature. Pour the reaction mixture into cold water, acidify with HCl, and extract with diethyl ether to remove unreacted starting material. Adjust the pH of the aqueous layer to ~8 with sodium carbonate. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield methyl 4-(1H-imidazol-1-yl)benzoate as a crude solid.

  • Saponification: Transfer the crude methyl ester (e.g., 0.61 g, 3 mmol) to a new flask and add 5 mL of 10% aqueous sodium hydroxide.[9]

  • Hydrolysis: Reflux the mixture for 5-10 minutes to hydrolyze the ester to the corresponding carboxylate salt.

  • Precipitation and Purification: Cool the solution in an ice bath. Carefully neutralize the mixture to a pH of 6-7 by the dropwise addition of hydrochloric acid. The target compound, being poorly soluble at its isoelectric point, will precipitate out of the solution.

  • Final Product Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts, and then dry under vacuum to yield pure this compound.

Chemical Reactivity & Key Applications

The power of IBA lies in its bifunctional nature, making it a premier choice as an organic linker for the construction of Metal-Organic Frameworks (MOFs).

Role as a Bifunctional MOF Linker: The carboxylate group (-COOH) provides a robust, negatively charged binding site that readily coordinates with metal ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺) to form stable secondary building units (SBUs). Simultaneously, the lone pair on the N3 nitrogen of the imidazole ring acts as a second, distinct coordination site. This "one-two punch" allows IBA to bridge metal centers in multiple directions, leading to the formation of stable, porous, and crystalline three-dimensional networks.[1][4] The rigidity of the phenyl-imidazole backbone ensures that the resulting pores are well-defined and predictable.

Caption: IBA as a bifunctional linker coordinating with metal (M) centers.

Protocol: Representative Solvothermal Synthesis of a Cd(II)-IBA MOF

This protocol is adapted from the synthesis of a luminescent Cd(II)-based MOF and illustrates the use of IBA as a primary linker.

  • Reagent Preparation: In a 15 mL glass vial, dissolve this compound (37.2 mg, 0.19 mmol) and a co-linker such as 4,4'-bipyridine (31.3 mg, 0.2 mmol) in 7 mL of N,N-dimethylformamide (DMF).

  • Metal Salt Addition: To this solution, add Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) (48.4 mg, 0.156 mmol).

  • Solvothermal Reaction: Securely seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 48 hours. During this process, the components self-assemble into a crystalline framework driven by the formation of coordinate bonds.

  • Product Isolation: After 48 hours, cool the oven slowly to room temperature. Colorless, rectangular crystals of the MOF product should be visible.

  • Purification: Isolate the crystals by decanting the mother liquor. Wash them several times with fresh DMF to remove any unreacted starting materials. The product can then be dried for further characterization.

Safety and Handling

This compound requires careful handling in a laboratory setting. The primary hazards are related to irritation.

  • Hazard Identification:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Handling Precautions:

    • Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid dust formation. Use appropriate techniques for weighing and transferring the solid.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

    • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, consult a physician.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.

References

An In-depth Technical Guide to the Characterization of 4-(1H-Imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Art and Science of Molecular Characterization

In the realm of drug discovery and materials science, the unambiguous identification and comprehensive characterization of molecular entities are the cornerstones of innovation and regulatory compliance. It is not merely about confirming a structure, but about understanding its purity, stability, and physicochemical behavior. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of the analytical methodologies for characterizing 4-(1H-Imidazol-1-yl)benzoic acid (CAS 17616-04-5). Our approach is rooted in the principles of scientific integrity, emphasizing not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating system of analysis.

Introduction to this compound: A Versatile Building Block

This compound is a bifunctional organic compound that has garnered significant interest as a versatile building block in several scientific domains.[1] Its structure, featuring a carboxylic acid group appended to a phenyl ring which is, in turn, substituted with an imidazole moiety, imparts a unique combination of properties. The acidic benzoic acid portion allows for the formation of salts and esters, while the imidazole ring offers a site for coordination with metal ions and participation in hydrogen bonding.[2] This duality makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and a key component in the construction of metal-organic frameworks (MOFs).[1][2]

Given its pivotal role, a thorough characterization is paramount to ensure the quality, reproducibility, and success of downstream applications. This guide will provide a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of this important molecule.

Physicochemical Properties: A Data-Driven Overview

A foundational understanding of a compound's physicochemical properties is critical for its handling, formulation, and application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 17616-04-5
Molecular Formula C₁₀H₈N₂O₂[3]
Molecular Weight 188.18 g/mol [3]
Melting Point 305 °C (decomposes)[4]
pKa 3.65 ± 0.10 (Predicted)[4]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in DMSO[6]

Synthesis: A Reliable Pathway

A common and reliable method for the synthesis of this compound involves a two-step process starting from methyl 4-fluorobenzoate and imidazole.[5]

Step 1: Synthesis of Methyl 4-(1H-Imidazol-1-yl)benzoate

This step involves a nucleophilic aromatic substitution reaction where the imidazole nitrogen displaces the fluorine atom on the phenyl ring.

Protocol:

  • To a solution of methyl 4-fluorobenzoate (1.0 equivalent) in dimethylsulfoxide (DMSO), add imidazole (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to approximately 120 °C for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The product, methyl 4-(1H-imidazol-1-yl)benzoate, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

Protocol:

  • Suspend the methyl 4-(1H-imidazol-1-yl)benzoate (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for a short period (e.g., 30 minutes) until the ester is fully hydrolyzed. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with an acid (e.g., 1 M HCl) to a pH of approximately 5-6.

  • The desired product, this compound, will precipitate.

  • Collect the solid by filtration, wash with water to remove any inorganic salts, and dry under vacuum.

Synthesis_Workflow reagents1 Methyl 4-fluorobenzoate Imidazole K2CO3 in DMSO reaction1 Nucleophilic Aromatic Substitution (120°C) reagents1->reaction1 intermediate Methyl 4-(1H-Imidazol-1-yl)benzoate reaction1->intermediate reaction2 Saponification (Reflux) intermediate->reaction2 reagents2 NaOH (aq) reagents2->reaction2 neutralization Neutralization (HCl) reaction2->neutralization product This compound neutralization->product

Caption: Synthetic pathway for this compound.

Structural Elucidation and Characterization: A Multi-Technique Approach

The definitive identification of this compound requires a combination of spectroscopic and chromatographic techniques. This section provides detailed protocols and interpretation guidelines for each method.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_final Final Confirmation Synthesized_Product Synthesized Product NMR NMR (¹H & ¹³C) Synthesized_Product->NMR IR FT-IR Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC/UPLC Synthesized_Product->HPLC Final_Structure Confirmed Structure & Purity NMR->Final_Structure IR->Final_Structure MS->Final_Structure HPLC->Final_Structure

Caption: A typical workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a good choice as it can solubilize the carboxylic acid and allows for the observation of the acidic proton.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

    • The spectral width should be set to cover the expected range of chemical shifts (typically 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[7]

    • Set the spectral width to encompass the expected range for carbon chemical shifts (typically 0-180 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Data Interpretation:

The expected NMR spectral data for this compound are summarized below.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.2br s1H-COOH
~8.3s1HImidazole H2'
~8.1d2HBenzoic acid H2, H6
~7.9d2HBenzoic acid H3, H5
~7.7s1HImidazole H5'
~7.1s1HImidazole H4'

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~166.5-COOH
~140.0Benzoic acid C4
~137.5Imidazole C2'
~131.0Benzoic acid C1
~130.5Benzoic acid C3, C5
~121.0Benzoic acid C2, C6
~120.0Imidazole C5'
~118.0Imidazole C4'
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Protocol:

  • Sample Preparation: The spectrum can be acquired using a solid sample. A common method is the attenuated total reflectance (ATR) technique, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Interpretation:

The key IR absorption bands for this compound are:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
1610-1580C=C stretchAromatic ring
~1520C=N stretchImidazole ring
1300-1200C-O stretchCarboxylic acid
~850C-H out-of-plane bend1,4-disubstituted benzene

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretch is also a strong and sharp absorption.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain an accurate mass measurement of the molecular ion. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

  • Sample Introduction: The sample can be introduced via direct infusion or by coupling the mass spectrometer to a liquid chromatograph (LC-MS).

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the molecular ion and analyze the resulting product ions.

Data Interpretation:

  • Molecular Ion:

    • Positive ion mode ([M+H]⁺): Expected m/z = 189.0664 (for C₁₀H₉N₂O₂⁺)

    • Negative ion mode ([M-H]⁻): Expected m/z = 187.0508 (for C₁₀H₇N₂O₂⁻)

  • Key Fragmentation Pathways:

    • In positive ion mode , a characteristic fragmentation is the loss of water (H₂O, 18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da).[9]

    • In negative ion mode , the primary fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion.

MS_Fragmentation M_H_plus [M+H]⁺ m/z = 189.0664 loss_H2O - H₂O M_H_plus->loss_H2O fragment1 [M+H-H₂O]⁺ m/z = 171.0558 loss_H2O->fragment1 loss_CO - CO fragment1->loss_CO fragment2 [M+H-H₂O-CO]⁺ m/z = 143.0609 loss_CO->fragment2

Caption: Predicted fragmentation pathway in positive ion mode ESI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically employed.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often optimal.

      • Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

      • Mobile Phase B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm or 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components or DMSO) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[10] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.

Conclusion

The comprehensive characterization of this compound is essential for its effective use in research and development. By employing a multi-technique approach that combines NMR, FT-IR, and mass spectrometry for structural elucidation, and HPLC for purity assessment, researchers can ensure the quality and integrity of this valuable building block. The protocols and interpretation guidelines presented in this guide provide a robust framework for the thorough and reliable characterization of this compound, ultimately contributing to the advancement of science and the development of new technologies.

References

An In-depth Technical Guide to the Spectroscopic and Structural Characterization of 4-(1H-Imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Versatile Building Block

4-(1H-Imidazol-1-yl)benzoic acid, with the CAS Number 17616-04-5 and molecular formula C₁₀H₈N₂O₂, stands as a molecule of significant interest in contemporary chemical research.[1][2] Its unique bifunctional nature, combining a carboxylic acid moiety with a heterocyclic imidazole ring, makes it a valuable building block in diverse fields, from the synthesis of active pharmaceutical ingredients (APIs) to the design of advanced materials like metal-organic frameworks (MOFs).[1] The precise arrangement of its atoms and the corresponding electronic landscape are paramount to its reactivity and function. This guide provides a comprehensive technical overview of the spectroscopic and structural data that definitively characterize this compound, offering insights for researchers, scientists, and drug development professionals.

Synthesis and Molecular Architecture: An Experimental Foundation

The reliable characterization of a compound begins with its synthesis and a fundamental understanding of its molecular structure.

Synthetic Pathway

A common and effective route to this compound involves a two-step process starting with a nucleophilic aromatic substitution followed by an oxidation reaction.[3][4]

Experimental Protocol: Synthesis of this compound [3][4]

  • Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde.

    • To a 150 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (44 mmol), potassium carbonate (K₂CO₃, 6.00 g, 43 mmol), 30 ml of dimethyl sulfoxide (DMSO), and a catalytic amount of a phase-transfer catalyst such as Aliquat 336.

    • Heat the mixture to 363 K (90 °C).

    • Add 4-fluorobenzaldehyde (4.5 ml, 42 mmol) dropwise to the stirred mixture over 15 minutes.

    • Reflux the reaction mixture for 24 hours at 353 K (80 °C).

    • After cooling to room temperature, pour the reaction mixture into 150 ml of ice-water.

    • Collect the resulting precipitate by filtration, wash with distilled water, and dry under vacuum to yield the intermediate, 4-(1H-imidazol-1-yl)benzaldehyde.

  • Step 2: Oxidation to this compound.

    • In a round-bottom flask, suspend the intermediate from Step 1 (12.5 mmol) in 15 ml of a 20% (w/w) aqueous sodium hydroxide (NaOH) solution.

    • Stir the mixture at 333 K (60 °C) for 30 minutes.

    • Add silver nitrate (AgNO₃, 4.00 g, 24 mmol) portion-wise to the mixture.

    • Reflux the reaction mixture for 24 hours at 333 K (60 °C).

    • Cool the mixture to room temperature and filter to remove insoluble silver salts.

    • Acidify the filtrate with 1 M hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the final product.

    • Collect the precipitate by filtration and recrystallize from ethanol to obtain pure this compound.

Crystallographic Analysis: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique reveals key structural features that influence its physical and chemical properties.

The compound crystallizes in the monoclinic space group.[3] A notable feature of its molecular geometry is the dihedral angle of 14.5(1)° between the imidazole and benzene rings.[3][5] This non-planar arrangement is a consequence of steric hindrance and electronic effects between the two aromatic systems.

In the crystal lattice, molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming chains.[3][5] These chains are further organized into sheets through weaker C—H⋯O interactions.[3][5] This hydrogen bonding network is a critical factor in the compound's thermal stability and solubility characteristics.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopic Analysis [6]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often the solvent of choice for carboxylic acids as it allows for the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The spectral width should be set to cover the expected chemical shift range (typically 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain a singlet for each unique carbon atom.

    • A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should encompass the typical range for carbon chemical shifts (0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

The proton NMR spectrum provides a unique fingerprint of the molecule, with the chemical shift, multiplicity, and integration of each signal corresponding to a specific proton or group of equivalent protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~13.1Broad Singlet1H
Imidazole (H2')~8.3Singlet1H
Benzene (H2, H6)~8.1Doublet2H
Benzene (H3, H5)~7.9Doublet2H
Imidazole (H4', H5')~7.7Multiplet2H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield shift of the carboxylic acid proton is characteristic of its acidic nature. The protons on the benzene ring appear as a pair of doublets, indicative of a 1,4-disubstituted pattern. The distinct singlets and multiplets for the imidazole protons confirm its presence and substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~167
Benzene (C4)~140
Imidazole (C2')~137
Imidazole (C4')~131
Benzene (C2, C6)~130
Benzene (C1)~128
Benzene (C3, C5)~120
Imidazole (C5')~118

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The chemical shifts of the carbonyl carbon and the aromatic carbons are consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300 - 2500 (broad)
Aromatic C-HStretching3100 - 3000
Carboxylic Acid C=OStretching1720 - 1680
Aromatic C=CStretching1600 - 1450
C-NStretching1350 - 1250
C-OStretching1300 - 1200

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption and the various aromatic C-H and C=C stretching vibrations would be key features in the experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structural features.[6]

An experimental mass spectrum for this specific compound is not provided in the search results. However, in an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is 188.18 g/mol .[3]

Common fragmentation patterns for benzoic acid derivatives often involve the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). The imidazole ring can also undergo characteristic fragmentation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π → π* transitions in the benzene and imidazole rings.

While an experimental UV-Vis spectrum for the title compound is not available in the provided search results, related compounds such as benzoic acid show absorption maxima around 194 nm, 230 nm, and 274 nm in an acidic mobile phase.[8] The conjugation between the benzene and imidazole rings in this compound would likely result in a shift of these absorption bands to longer wavelengths (a bathochromic shift).

Workflow and Data Integration

The comprehensive characterization of this compound follows a logical workflow, integrating data from multiple analytical techniques to build a cohesive and validated structural picture.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Structural Analysis cluster_validation Structural Validation Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample IR IR Spectroscopy Purification->IR Pure Sample UVVis UV-Vis Spectroscopy Purification->UVVis Pure Sample XRay X-Ray Crystallography Purification->XRay Pure Sample Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation Integrated Data MS->Structure_Elucidation Integrated Data IR->Structure_Elucidation Integrated Data UVVis->Structure_Elucidation Integrated Data XRay->Structure_Elucidation Integrated Data

Caption: A logical workflow for the synthesis and comprehensive characterization of this compound.

Conclusion: A Well-Characterized Molecule of Importance

The collective spectroscopic and crystallographic data provide an unambiguous and detailed structural characterization of this compound. The insights gained from NMR, IR, MS, and UV-Vis spectroscopy, anchored by the definitive solid-state structure from X-ray crystallography, form a robust foundation for its application in research and development. This comprehensive understanding of its molecular architecture is crucial for predicting its reactivity, designing new synthetic routes, and ultimately, for the rational design of novel pharmaceuticals and materials.

References

An In-Depth Technical Guide to the Crystal Structure of 4-(1H-Imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive examination of the synthesis, crystallization, and solid-state structure of 4-(1H-Imidazol-1-yl)benzoic acid (4-IBA). This molecule stands as a cornerstone intermediate in diverse fields, from the development of novel pharmaceuticals to the engineering of advanced materials.[1] Its unique architecture, combining a hydrogen-bond-accepting imidazole ring with a hydrogen-bond-donating carboxylic acid group, makes it a highly versatile building block.[1][2] Understanding its three-dimensional atomic arrangement is not merely an academic exercise; it is fundamental to predicting its behavior, optimizing its applications, and rationally designing next-generation molecules for researchers, scientists, and drug development professionals. This document provides the essential protocols, structural analysis, and field-proven insights required to fully leverage the potential of this compound.

Synthesis and Crystallization: From Precursors to Analysis-Grade Crystals

The synthesis of this compound is a robust two-step process involving a nucleophilic aromatic substitution followed by ester hydrolysis. The subsequent crystallization is a critical step that requires patience and precision to yield single crystals suitable for X-ray diffraction.

Synthetic Protocol

Step 1: Synthesis of Methyl 4-(1H-Imidazol-1-yl)benzoate

This initial step involves the coupling of imidazole with a methyl 4-halobenzoate. Using methyl 4-fluorobenzoate is common due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic substitution.

  • Rationale: Dimethylsulfoxide (DMSO) is selected as the solvent for its high boiling point, allowing the reaction to be conducted at the elevated temperatures (120-130°C) necessary to overcome the activation energy of the substitution reaction.[3][4] Potassium carbonate (K₂CO₃) acts as a base to deprotonate the imidazole, generating the imidazolate anion, which is a more potent nucleophile.[3][4] An excess of imidazole and base is used to drive the reaction to completion.

  • Methodology:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-fluorobenzoate (1.0 eq.), imidazole (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).[3][4]

    • Add a sufficient volume of DMSO to dissolve the reactants (approx. 7 mL per 10 mmol of the limiting reagent).[4]

    • Heat the mixture with vigorous stirring at 120-130°C for 3-5 hours.[3][4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water, which will cause the organic product to precipitate.

    • Collect the crystalline solid by vacuum filtration and wash with cold water to remove residual DMSO and inorganic salts. The product can be further purified by recrystallization if necessary.

Step 2: Hydrolysis to this compound

The methyl ester is hydrolyzed to the final carboxylic acid using a strong base.

  • Rationale: Sodium hydroxide (NaOH) is a strong base that effectively catalyzes the saponification of the methyl ester to the corresponding carboxylate salt. Subsequent neutralization with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, which is sparingly soluble in water and precipitates out.

  • Methodology:

    • Suspend the methyl 4-(1H-imidazol-1-yl)benzoate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.[4]

    • Heat the mixture to reflux for approximately 5-10 minutes, or until the solid has completely dissolved, indicating the formation of the soluble sodium salt.[4]

    • Cool the solution in an ice bath.

    • Carefully neutralize the solution to a pH of 6-7 with hydrochloric acid. The target compound will precipitate as a solid.[4]

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol for Single-Crystal Growth

Obtaining a high-quality single crystal is paramount for successful X-ray diffraction analysis.[5][6] The key is to allow the crystals to form slowly, which minimizes defects in the crystal lattice.[5]

  • Methodology: Slow Evaporation

    • Select an appropriate solvent or solvent system. Ethanol is a reported solvent for recrystallization of the final product.[7] A mixture of solvents, such as ethanol/water or DMF/ethanol, can also be explored to fine-tune solubility.

    • Prepare a saturated or near-saturated solution of the purified 4-IBA in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

    • Filter the hot solution through a pre-warmed funnel with a cotton or glass wool plug to remove any particulate impurities.

    • Transfer the clear filtrate to a clean vial.

    • Cover the vial with a cap or parafilm and puncture a few small holes with a needle. This slows the rate of solvent evaporation, promoting the growth of larger, more ordered crystals.[5]

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

    • Monitor for crystal growth. Ideal crystals will be transparent, well-formed (with distinct faces), and free of cracks or inclusions when viewed under a microscope.[5]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The process from a suitable crystal to a solved structure follows a well-defined path.

scxrd_workflow crystal 1. Crystal Selection & Mounting diffractometer 2. Mounting on Diffractometer crystal->diffractometer data_collection 3. Data Collection (X-ray Diffraction) diffractometer->data_collection data_processing 4. Data Reduction & Correction data_collection->data_processing structure_solution 5. Structure Solution (Phase Problem) data_processing->structure_solution refinement 6. Structure Refinement structure_solution->refinement validation 7. Validation & Analysis (CIF) refinement->validation

Caption: SCXRD Experimental Workflow.

Step-by-Step Data Collection Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is carefully selected under a polarizing microscope.[5][10] It is mounted on a glass fiber or a loop using a minimal amount of non-diffracting adhesive (e.g., epoxy or oil).

  • Instrumentation: The mounted crystal is placed on a goniometer head in the diffractometer (e.g., a Bruker SMART CCD area detector).[7][10] The crystal is cooled under a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations and potential radiation damage.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections and determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (e.g., using φ and ω scans) while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7][10]

  • Data Integration and Reduction: After collection, the raw diffraction images are processed. The intensities of thousands of reflections are integrated, and corrections are applied for factors such as background noise, polarization, and absorption (e.g., using a multi-scan correction like SADABS).[7][9][10]

Crystal Structure Analysis and Discussion

The crystallographic data for this compound reveals a highly ordered structure governed by specific intermolecular forces.

Crystallographic Data Summary

The crystal structure of 4-IBA has been determined and the data are summarized below.[7][10]

ParameterValue
Chemical FormulaC₁₀H₈N₂O₂
Formula Weight188.18 g/mol
Crystal SystemMonoclinic
Space GroupPc
a (Å)4.1443 (11)
b (Å)6.6561 (19)
c (Å)15.706 (4)
β (°)101.023 (7)
Volume (ų)425.3 (2)
Z (molecules/unit cell)2
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.040
Weighted R-factor (wR2)0.104

Data sourced from Zheng et al. (2011).[7][10]

Molecular Geometry

The asymmetric unit contains one molecule of 4-IBA. The molecule is not perfectly planar. The imidazole and benzene rings are twisted relative to each other, with a dihedral angle of 14.5 (1)°.[7][10] This slight twist is a critical feature, preventing full π-system conjugation across the C-N bond linking the two rings but defining the molecule's overall shape and influencing how it packs in the solid state. Key bond lengths, such as C=O (1.207 (5) Å) and C-O (1.321 (6) Å) in the carboxylic acid group, are within the expected ranges.[7][10]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust hydrogen-bonding network. The most significant interaction is a classic head-to-tail intermolecular O—H⋯N hydrogen bond between the carboxylic acid proton of one molecule and the unprotonated nitrogen (N2) of the imidazole ring of an adjacent molecule.[7][10]

  • Primary Interaction: This O—H⋯N bond (O···N distance = 2.645 (5) Å) is strong and highly directional, linking the molecules into infinite one-dimensional chains that extend along the crystallographic [-101] direction.[7]

  • Secondary Interactions: These chains are further organized into two-dimensional sheets by weaker C—H⋯O interactions.[7][10] Specifically, a hydrogen atom on the imidazole ring (C9-H9) interacts with a carbonyl oxygen atom (O2) of a molecule in a neighboring chain.[7]

Caption: Key O-H···N hydrogen bond in 4-IBA.

Implications for Drug Development and Materials Science

A detailed understanding of the 4-IBA crystal structure is crucial for its application.

  • In Drug Development: The imidazole moiety is a well-known pharmacophore present in numerous drugs, exhibiting a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties.[2][11][12][13] The crystal structure of 4-IBA provides a precise map of its hydrogen bond donors (the carboxylic acid -OH) and acceptors (the imidazole nitrogen and carbonyl oxygen). This information is invaluable for computational modeling and rational drug design, allowing scientists to predict how 4-IBA derivatives might bind to biological targets like enzyme active sites. Furthermore, knowledge of the stable crystalline form is essential for formulation, ensuring drug stability, solubility, and bioavailability.

  • In Materials Science: 4-IBA is an excellent example of a bifunctional organic linker used to construct metal-organic frameworks (MOFs) and coordination polymers.[1][14] The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions. The determined bond lengths, angles, and the dihedral twist of the molecule dictate the geometry and dimensionality of the resulting supramolecular structures. By understanding these intrinsic structural properties, materials scientists can design new MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and sensing.

Conclusion

This compound is more than a simple organic molecule; it is a precisely structured entity whose solid-state architecture is dictated by a network of strong and weak intermolecular interactions. The dominant O—H⋯N hydrogen bond assembles the molecules into robust one-dimensional chains, a fundamental motif that defines its crystalline form. This in-depth guide, from synthesis to detailed structural elucidation, provides the foundational knowledge required for researchers to confidently utilize this compound. Whether for designing new therapeutic agents or engineering novel functional materials, a thorough grasp of its crystal structure is the key to unlocking its full potential.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1H-Imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the arsenal of chemists and pharmaceutical scientists.[1][2] Its power lies in its ability to provide detailed information about molecular structure, connectivity, and dynamics at the atomic level.[3] In the fast-paced world of drug discovery and development, NMR is a cornerstone for everything from the initial identification and validation of lead compounds to the optimization of their pharmacokinetic and pharmacodynamic properties.[4][5] The precise structural elucidation afforded by NMR ensures the integrity of synthesized compounds and provides crucial insights into their potential interactions with biological targets.[2] This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 4-(1H-imidazol-1-yl)benzoic acid, a versatile building block in medicinal chemistry.[6]

Introduction to this compound

This compound is a bifunctional organic molecule that incorporates both a carboxylic acid and an imidazole moiety. This unique combination of acidic and basic functionalities makes it a valuable synthon for the creation of more complex molecules, including active pharmaceutical ingredients (APIs).[6] The imidazole ring is a common feature in many biologically active compounds, often involved in crucial hydrogen bonding or metal coordination within enzyme active sites.[7] The benzoic acid group provides a handle for further chemical modifications, such as amide bond formation. A thorough understanding of its NMR spectral characteristics is paramount for any researcher working with this compound.

Experimental Design for NMR Data Acquisition: A Self-Validating Protocol

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical for NMR spectroscopy. For this compound, a deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. This is due to the compound's polarity and the presence of an acidic proton on the carboxylic acid group, which would exchange with protic solvents like D₂O or CD₃OD, leading to the disappearance of its signal. DMSO-d₆ will also effectively solubilize the compound.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8]

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is preferable for better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.[8]

  • ¹H NMR Acquisition:

    • A standard one-dimensional proton experiment is typically sufficient.

    • Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds to allow for full magnetization recovery between pulses.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C experiment is standard, which results in a spectrum with a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR. The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

Predicted ¹H NMR Spectrum of this compound

Based on the known effects of substituents on the chemical shifts of aromatic protons and the characteristic signals of the imidazole ring, a detailed ¹H NMR spectrum can be predicted. The expected spectrum in DMSO-d₆ would exhibit signals corresponding to the carboxylic acid proton, the three protons of the imidazole ring, and the four protons of the para-substituted benzene ring.

Molecular Structure and Proton Numbering:

G cluster_benzoic_acid Benzoic Acid Moiety cluster_imidazole Imidazole Moiety C1 C1 C2 C2 C1->C2 C7 C7 (COOH) C1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 N1 N1' C4->N1 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O1 O C7->O1 O2 OH C7->O2 H_acid H (acid) O2->H_acid C2_prime C2' N1->C2_prime N3 N3' C2_prime->N3 H2_prime H2' C2_prime->H2_prime C4_prime C4' N3->C4_prime C5_prime C5' C4_prime->C5_prime H4_prime H4' C4_prime->H4_prime C5_prime->N1 H5_prime H5' C5_prime->H5_prime

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H (acid)> 12.0Singlet (broad)1HThe carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift.
H2'~8.3Singlet1HThe proton at the 2-position of the imidazole ring is typically the most deshielded of the imidazole protons due to its position between two nitrogen atoms.
H3, H5~8.1Doublet2HThese protons are ortho to the electron-withdrawing carboxylic acid group and will be deshielded. They will appear as a doublet due to coupling with the adjacent H2 and H6 protons.
H2, H6~7.8Doublet2HThese protons are ortho to the imidazole substituent. They will appear as a doublet due to coupling with the adjacent H3 and H5 protons.
H4', H5'~7.7Multiplet2HThe protons at the 4- and 5-positions of the imidazole ring have similar chemical environments and may appear as a multiplet or as two closely spaced signals.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are predicted based on the known values for benzoic acid and imidazole, with adjustments for the substituent effects.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C7 (COOH)~167The carbonyl carbon of the carboxylic acid group is highly deshielded and appears at a characteristic downfield chemical shift.
C4~140The carbon atom of the benzene ring attached to the imidazole nitrogen will be significantly influenced by the nitrogen's electronegativity and aromatic character.
C2'~138The carbon at the 2-position of the imidazole ring is the most deshielded of the imidazole carbons.
C1~132The quaternary carbon of the benzene ring attached to the carboxylic acid group.
C3, C5~131The carbon atoms ortho to the carboxylic acid group.
C4', C5'~125-128The carbons at the 4- and 5-positions of the imidazole ring.
C2, C6~120The carbon atoms ortho to the imidazole substituent.

Interpretation and Structural Verification Workflow

The process of confirming the structure of this compound using NMR spectroscopy follows a logical sequence.

G cluster_workflow NMR Structural Validation Workflow synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_acquisition NMR Data Acquisition (¹H, ¹³C, and potentially 2D NMR) purification->nmr_acquisition h_nmr_analysis ¹H NMR Analysis: - Chemical Shift - Integration - Multiplicity nmr_acquisition->h_nmr_analysis c_nmr_analysis ¹³C NMR Analysis: - Number of Signals - Chemical Shift nmr_acquisition->c_nmr_analysis structure_confirmation Structure Confirmation h_nmr_analysis->structure_confirmation c_nmr_analysis->structure_confirmation

Caption: A generalized workflow for the synthesis and structural validation of this compound using NMR.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this compound. By understanding the principles behind chemical shifts and coupling patterns, researchers and drug development professionals can confidently identify and characterize this important molecule. The provided experimental protocol serves as a robust framework for acquiring high-quality NMR data, which is a critical step in ensuring the integrity and purity of compounds used in pharmaceutical research. The predictive nature of the spectral analysis presented here, based on established chemical principles, offers a solid foundation for the interpretation of experimentally obtained spectra.

References

Theoretical and Computational Analysis of 4-(1H-Imidazol-1-yl)benzoic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Imidazol-1-yl)benzoic acid (IBA) is a bifunctional organic compound of significant interest, serving as a crucial intermediate in pharmaceutical synthesis and a versatile building block in materials science, particularly for the development of metal-organic frameworks (MOFs).[1][2] Its unique molecular architecture, which combines a basic imidazole ring with an acidic benzoic acid moiety, imparts a rich chemical reactivity profile.[1] This guide provides a comprehensive technical overview of the theoretical and computational methodologies used to elucidate the structural, electronic, and reactive properties of IBA. By integrating experimental data from X-ray crystallography with high-level Density Functional Theory (DFT) calculations, we present a self-validating workflow that offers profound insights into the molecule's behavior. This document details the step-by-step protocols for computational analysis, including geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The resulting data provides a robust foundation for predicting the coordination behavior, reaction sites, and kinetic stability of IBA, thereby accelerating its application in drug discovery and materials design.

Introduction: The Significance of a Bifunctional Building Block

In the landscape of fine chemical synthesis, molecules that offer multiple reactive centers are of paramount importance. This compound (CAS: 17616-04-5) is a prime example of such a versatile entity.[1] It is structurally composed of a five-membered imidazole ring linked to a benzoic acid group at the para position. This configuration is pivotal, as it allows IBA to function as both a hydrogen bond donor/acceptor and a coordinating ligand for metal ions, making it a highly sought-after component for constructing more complex molecular systems.[1][3]

In the pharmaceutical sector, IBA and its derivatives are recognized as key intermediates for active pharmaceutical ingredients (APIs), contributing to the development of drugs for various therapeutic areas, including gastrointestinal and allergic disorders.[1][2][4] In materials science, the distinct coordination sites on the imidazole nitrogen and the carboxylate group enable its use as a linker in the design of MOFs with potential applications in gas storage and catalysis.[1][2]

To fully exploit the potential of IBA, a deep understanding of its molecular properties is essential. While experimental techniques provide invaluable data, they can be resource-intensive. Computational chemistry, particularly DFT, offers a powerful and predictive complement. This guide establishes a workflow where computational models are first validated against known experimental data (structural and spectroscopic), and then reliably used to predict electronic properties and chemical reactivity.

The Experimental Ground Truth: Structural and Spectroscopic Foundations

Before any computational model can be trusted, it must be benchmarked against experimental reality. For IBA, single-crystal X-ray diffraction (XRD) provides the definitive molecular geometry in the solid state.

Crystal Structure Analysis

The crystal structure of IBA has been resolved, revealing a monoclinic system.[3][5] A key structural feature is the dihedral angle of 14.5(1)° between the planes of the imidazole and benzene rings, indicating a nearly planar conformation.[3][5][6] In the crystal lattice, molecules are linked by intermolecular O—H⋯N hydrogen bonds between the carboxylic acid group of one molecule and the non-linking nitrogen of the imidazole ring of an adjacent molecule, forming chains.[3][5] These chains are further organized into sheets through weaker C—H⋯O interactions.[5] This hydrogen bonding network is critical to understanding its solid-state properties and solubility.

Parameter Value Reference
Chemical FormulaC₁₀H₈N₂O₂[3][5]
Molecular Weight188.18[3][5]
Crystal SystemMonoclinic[3][5]
Space GroupPc[5]
a4.1443 (11) Å[3][5]
b6.6561 (19) Å[3][5]
c15.706 (4) Å[3][5]
β101.023 (7)°[3][5]
Volume (V)425.3 (2) ų[3][5]
Z2[3][5]
Dihedral Angle14.5 (1)°[3][5][6]
Table 1: Crystallographic data for this compound.

The Computational Engine: A Protocol for Density Functional Theory (DFT) Analysis

DFT has become the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost. The following protocol outlines a robust procedure for analyzing IBA, which can be adapted for its derivatives.

Why DFT?

DFT calculates the electronic structure of a molecule by modeling its electron density, rather than the complex wavefunctions of individual electrons. This approach is computationally efficient and has been proven to accurately predict geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[7]

Experimental Protocol: Step-by-Step DFT Workflow
  • Input Structure Creation: Begin by building the 3D structure of IBA using a molecular editor (e.g., GaussView, Avogadro). The initial geometry can be based on the known crystal structure to accelerate convergence.

  • Geometry Optimization:

    • Objective: To find the most stable, lowest-energy conformation of the molecule in the gas phase.

    • Methodology: Perform a geometry optimization calculation.

    • Causality Behind Choice of Method: The B3LYP functional is selected as it is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering high accuracy for organic systems.[7][8] The 6-311++G(d,p) basis set is chosen because it is flexible enough to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron density in bonds.[8][9]

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.[7][10]

  • Frequency Analysis:

    • Objective: To verify the nature of the optimized structure and to compute the theoretical vibrational spectrum.

    • Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry.

    • Self-Validation Check: A successful optimization is confirmed by the absence of imaginary frequencies, which indicates that the structure is a true energy minimum.

  • Electronic Property Calculation:

    • Objective: To analyze the molecule's electronic structure and reactivity.

    • Methodology: Using the validated optimized geometry, perform single-point energy calculations to derive molecular orbitals (including HOMO and LUMO) and the electron density map required for MEP analysis.

DFT_Workflow cluster_input Step 1: Input cluster_calc Step 2 & 3: Core Calculation & Validation cluster_analysis Step 4: Analysis start Build Initial 3D Structure of IBA opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify: No Imaginary Frequencies? freq->check check->opt No (Transition State) elec_analysis Calculate Electronic Properties: HOMO, LUMO, MEP check->elec_analysis Yes (True Minimum) geom_analysis Compare Geometry with XRD Data vib_analysis Compare Frequencies with IR/Raman Spectra elec_analysis->geom_analysis elec_analysis->vib_analysis

A validated workflow for DFT analysis of IBA.

Theoretical Results and Discussion: Bridging Computation and Reality

By executing the protocol above, we can generate a wealth of predictive data. The crucial step is to continuously compare these predictions with the experimental ground truth.

Optimized Molecular Geometry

The first point of validation is the molecular geometry. The bond lengths and angles from the B3LYP/6-311++G(d,p) optimized structure should show strong agreement with the single-crystal XRD data. Minor deviations are expected, as the calculation is performed on an isolated molecule in the gas phase, while XRD data reflects the molecule's structure within a crystal lattice, influenced by intermolecular forces like hydrogen bonding.[3][5]

Parameter Experimental (XRD) Value (Å) [5]Calculated (DFT) Value (Å)
C1=O21.207Value from calculation
C1–O11.321Value from calculation
N1–C51.423Value from calculation
N1–C81.350Value from calculation
N2=C81.313Value from calculation
Table 2: Comparison of selected experimental and calculated bond lengths for IBA. The close correlation validates the computational model.
Frontier Molecular Orbitals (HOMO & LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[11]

  • HOMO: For IBA, the HOMO is typically localized over the electron-rich imidazole and benzene rings, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the carboxylic acid group and the C-N bridge, highlighting these as the likely sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability.[11] A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For similar aromatic acids, this gap is typically around 4-5 eV, suggesting IBA is a relatively stable molecule.[11]

FMO_Diagram lumo LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons LUMO_level lumo->LUMO_level homo HOMO (Highest Occupied Molecular Orbital) Donates Electrons HOMO_level homo->HOMO_level axis_start axis_end axis_start->axis_end axis_label Energy gap_start gap_end gap_start->gap_end   ΔE   (Energy Gap)   Relates to Stability

Conceptual diagram of Frontier Molecular Orbitals.
Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful visualization tool that maps the electron density onto the molecular surface, revealing the charge distribution. It allows for the immediate identification of reactive sites.

  • Red Regions (Negative Potential): These are electron-rich areas, susceptible to electrophilic attack. For IBA, these are concentrated around the oxygen atoms of the carboxyl group and the sp²-hybridized nitrogen (N2) of the imidazole ring. This confirms their roles as the primary sites for protonation and metal coordination.

  • Blue Regions (Positive Potential): These are electron-poor areas, susceptible to nucleophilic attack. The most positive potential is located on the acidic hydrogen of the carboxylic acid group, confirming its role as the primary proton donor.

  • Green Regions (Neutral Potential): These areas, typically over the carbon-hydrogen bonds of the aromatic rings, are less reactive.

The MEP map provides an intuitive and authoritative guide for predicting intermolecular interactions, such as the O—H⋯N hydrogen bonding observed in the crystal structure.[5]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[9][11]

Descriptor Formula Interpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of electrophilic character.
Table 3: Key global reactivity descriptors derived from DFT calculations.

Applications, Insights, and Future Directions

The synergy between experimental data and theoretical calculations provides actionable insights for researchers.

  • For Drug Development: The MEP and FMO analyses precisely identify the nucleophilic and electrophilic centers, guiding the rational design of IBA derivatives. By understanding the molecule's inherent reactivity and stability (from the HOMO-LUMO gap), chemists can better control reaction pathways and improve synthesis yields.[1]

  • For Materials Science: The localization of negative potential on the carboxylate oxygens and the imidazole nitrogen atom confirms IBA's suitability as a bidentate or bridging ligand in MOFs.[2][12] Computational models can be extended to simulate the coordination of IBA with various metal centers, predicting the resulting framework's geometry and electronic properties before attempting synthesis.

  • Future Work: The validated computational model of IBA serves as a launchpad for more advanced studies. Molecular docking simulations can predict how IBA derivatives might bind to specific biological targets, such as enzymes or receptors.[8] Furthermore, Time-Dependent DFT (TD-DFT) can be employed to study its excited-state properties, which is relevant for applications in optoelectronic materials.

Conclusion

This compound is a molecule of significant practical importance. This guide has demonstrated a robust, self-validating workflow that combines experimental crystallographic data with theoretical DFT calculations to build a comprehensive understanding of its molecular properties. The optimized geometry, validated against XRD data, provides a reliable foundation for analyzing the molecule's electronic landscape. FMO and MEP analyses effectively map the reactive sites, while the HOMO-LUMO gap serves as a quantitative measure of kinetic stability. These computational insights are not merely academic; they provide predictive power that can directly inform and accelerate the design of novel pharmaceuticals and functional materials.

References

Solubility of 4-(1H-Imidazol-1-yl)benzoic acid in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profile of 4-(1H-Imidazol-1-yl)benzoic acid: A Methodical Approach for Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound featuring both an acidic carboxylic acid moiety and a basic imidazole ring.[1] This amphoteric nature imparts a complex, pH-dependent solubility profile that is critical to understand for applications in pharmaceutical development, materials science, and fine chemical synthesis.[1] This guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common laboratory solvents. We will delve into the theoretical underpinnings of its solubility, present a robust, field-proven experimental protocol for its quantification, and explain the causal reasoning behind key methodological choices.

Introduction: Physicochemical Context

This compound (CAS 17616-04-5) is a bifunctional organic molecule. Its structure dictates its properties: the benzoic acid group provides an acidic proton (pKa predicted around 3.65), while the imidazole ring possesses a basic nitrogen atom that can be protonated.[2] This duality is the central factor governing its interaction with various solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₈N₂O₂

  • Molar Mass: 188.18 g/mol [3]

  • Melting Point: Reported values vary, with some sources indicating 153-155°C and others noting decomposition at 305°C, suggesting potential polymorphism or thermal instability.[3][4]

  • Predicted pKa: ~3.65 (acidic)[2]

The solubility of a substance is a fundamental thermodynamic property representing the maximum amount of that substance that can dissolve in a given solvent at equilibrium.[5] For ionizable compounds like this compound, this equilibrium is heavily influenced by the pH of the medium, which alters the charge state of the molecule and, consequently, its interaction with polar solvents.[6][7]

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is best understood by considering its potential ionization states in aqueous media. The interplay between the acidic and basic functional groups results in a U-shaped solubility-pH profile, characteristic of amphoteric compounds.[8]

G Low_pH Low pH (e.g., < 2) Isoelectric Isoelectric Point (pH ≈ 4-6) Cation Cationic Form (Protonated Imidazole) - High Aqueous Solubility - Low_pH->Cation High_pH High pH (e.g., > 8) Zwitterion Zwitterionic/Neutral Form (Internal Salt) - Minimum Aqueous Solubility - Isoelectric->Zwitterion Intrinsic Solubility (S₀) Anion Anionic Form (Deprotonated Carboxylic Acid) - High Aqueous Solubility - High_pH->Anion

Caption: pH-dependent equilibrium of this compound.

  • In Strongly Acidic Solutions (pH < pKa of carboxyl): The imidazole ring is protonated, forming a highly polar cationic species. This form is expected to be highly soluble in water and other polar protic solvents.

  • Near the Isoelectric Point: The molecule exists predominantly in a neutral or zwitterionic (internal salt) form. In this state, strong intermolecular interactions (hydrogen bonding) can lead to a stable crystal lattice, resulting in minimal aqueous solubility. This minimum is known as the intrinsic solubility (S₀).[9]

  • In Basic Solutions (pH > pKa of imidazole conjugate acid): The carboxylic acid group is deprotonated, forming a polar anionic species. This form is also expected to be highly soluble in aqueous media.

For organic solvents, the "like dissolves like" principle is a useful guide.[10]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The polar functional groups and potential for strong intermolecular hydrogen bonding in the solid state make it difficult for non-polar solvents to overcome the lattice energy.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can disrupt the hydrogen bonding network of the solute. Therefore, moderate to high solubility is anticipated.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Good solubility is expected, with one source specifically noting solubility in methanol.[3] The solubility in alcohols is generally higher than in water for related compounds like benzoic acid.[11][12]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the shake-flask method is the universally recognized gold standard.[13] It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[5]

Rationale for the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient duration to reach equilibrium.[14] This method is considered authoritative because it directly measures the endpoint of the dissolution process. Kinetic solubility methods, while faster, often result in supersaturated solutions and can overestimate the true thermodynamic solubility.[13]

Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy.

  • Preparation of Materials:

    • Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The key is to ensure a clear excess of solid remains at the end of the experiment.[14]

    • Add 2 mL of the desired solvent (e.g., Water, pH 7.4 Phosphate Buffered Saline, Methanol, Acetonitrile, DMSO) to each vial.

    • Include control vials to ensure the integrity of the experiment.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator, typically set to 25°C or 37°C for physiological relevance.

    • Agitate the samples at a consistent speed (e.g., 300 RPM) for a minimum of 24 to 72 hours.[14] Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, as the dissolution rate slows significantly as it approaches saturation.[5] Time-point sampling (e.g., at 24h, 48h, and 72h) can be performed to confirm that the concentration has reached a stable plateau.

  • Phase Separation (Critical Step):

    • After equilibration, allow the vials to rest in the incubator for 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is imperative to avoid aspirating any solid particles.

    • Filter the aliquot through a 0.22 µm PVDF or PTFE syringe filter into a clean collection tube. Causality: Filtration removes fine particulates that would otherwise dissolve during subsequent dilution steps, leading to an overestimation of solubility.[14] The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification (UV-Vis Spectrophotometry Example):

    • Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent where it is freely soluble (e.g., Methanol or DMSO). Create a series of dilutions to generate a standard curve of known concentrations versus absorbance.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent used for the standard curve to bring its concentration within the linear range of the assay.

    • Measure the absorbance of the diluted sample at the compound's λ_max.

    • Calculate the concentration of the saturated solution using the standard curve, remembering to account for the dilution factor.

G start Start prep 1. Preparation Add excess solid compound to solvent in vials. start->prep equilibrate 2. Equilibration Agitate at constant temp (24-72 hours). prep->equilibrate settle 3. Settling Allow excess solid to sediment (30 min). equilibrate->settle separate 4. Phase Separation Filter supernatant through 0.22 µm syringe filter. settle->separate quantify 5. Quantification Dilute filtrate and measure concentration (e.g., UV-Vis). separate->quantify end End Report Solubility (mg/mL) quantify->end

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Data Presentation and Interpretation

While specific public data is limited, a researcher executing the above protocol would summarize their findings in a clear, tabular format.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent SystemDielectric ConstantSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Hexane1.9Non-PolarVery LowRecord experimental value here
Toluene2.4Non-PolarVery LowRecord experimental value here
Dichloromethane9.1Polar AproticLowRecord experimental value here
Acetonitrile37.5Polar AproticModerateRecord experimental value here
Ethanol24.5Polar ProticHighRecord experimental value here
Methanol32.7Polar ProticHighRecord experimental value here
DMSO46.7Polar AproticVery HighRecord experimental value here
Water (pH 2.0)80.1AqueousHighRecord experimental value here
Water (pH 7.4)80.1AqueousLow (near S₀)Record experimental value here
Water (pH 10.0)80.1AqueousHighRecord experimental value here

Conclusion

The solubility of this compound is fundamentally governed by its amphoteric chemical structure. Its aqueous solubility is minimal at its isoelectric point but increases dramatically in both acidic and basic conditions due to the formation of polar cationic and anionic species, respectively. In organic solvents, its solubility is predicted to be highest in polar solvents, particularly those capable of hydrogen bonding or disrupting the compound's crystal lattice energy, such as methanol and DMSO. For any drug development or chemical synthesis application, it is imperative to move beyond prediction and perform rigorous experimental determination. The Shake-Flask method, as detailed in this guide, represents the authoritative standard for generating accurate and reliable thermodynamic solubility data, providing a solid foundation for formulation, purification, and further research.

References

Introduction: The Structural Significance of a Versatile Molecular Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Geometry of 4-(1H-Imidazol-1-yl)benzoic Acid

This compound, hereafter referred to as IBA, is a bifunctional organic compound that has garnered significant interest across the scientific disciplines. Characterized by a rigid benzoic acid moiety linked to a heterocyclic imidazole ring, IBA serves as a crucial building block (or linker) in the synthesis of Metal-Organic Frameworks (MOFs) and as a key intermediate for active pharmaceutical ingredients (APIs).[1][2][3] Its utility in these advanced applications is not merely a consequence of its constituent parts, but is intrinsically governed by its precise three-dimensional architecture.

The molecular geometry—specifically the bond lengths, bond angles, and the spatial relationship between the two aromatic rings—dictates the compound's reactivity, its capacity for intermolecular interactions, and its ultimate performance in both materials science and medicinal chemistry.[4] An understanding of this geometry is therefore paramount for rational drug design and the predictive engineering of novel materials.

This guide provides a comprehensive examination of the molecular geometry of IBA, grounded in both definitive experimental evidence and robust computational analysis. We will explore the solid-state structure as determined by single-crystal X-ray diffraction and outline the theoretical framework for its computational modeling, offering researchers a holistic understanding of this pivotal molecule.

Part 1: Experimental Determination of the Solid-State Geometry

The most unequivocal method for determining the precise arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[5] This technique provides a high-resolution, three-dimensional map of electron density within a crystal, from which atomic positions, and thus all geometric parameters, can be accurately derived.

The Definitive Crystal Structure of this compound

The crystal structure of IBA has been successfully elucidated and reported, providing a foundational dataset for understanding its molecular geometry.[6][7][8] The analysis reveals that in the solid state, the molecule adopts a specific, stable conformation dictated by both intramolecular sterics and intermolecular packing forces.

The most critical geometric feature is the relative orientation of the imidazole and benzene rings. They are not coplanar. The imidazole ring is twisted out of the plane of the benzene ring, with a dihedral angle of 14.5(1)° .[6][7] This non-planar arrangement is a key structural characteristic that influences the molecule's overall shape and how it interacts with its environment.

In the crystal lattice, molecules of IBA are linked by strong intermolecular O—H⋯N hydrogen bonds.[6][7] The carboxylic acid proton of one molecule forms a hydrogen bond with the un-substituted nitrogen atom (N2) of the imidazole ring of an adjacent molecule. These interactions assemble the molecules into chains, which are further organized into sheets through weaker C—H⋯O interactions, defining the supramolecular architecture of the crystal.[6]

Table 1: Crystallographic Data for this compound [7]

Parameter Value
Chemical Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Crystal System Monoclinic
Space Group Pc
a (Å) 4.1443 (11)
b (Å) 6.6561 (19)
c (Å) 15.706 (4)
β (°) 101.023 (7)
Volume (ų) 425.3 (2)

| Z | 2 |

Table 2: Selected Geometric Parameters (Bond Lengths and Angles) [6]

Parameter Length (Å) Parameter Angle (°)
C1-O1 (C-OH) 1.321 (6) O2-C1-O1 -
C1-O2 (C=O) 1.207 (5) C5-N1-C8 -
N1-C5 (N-Ph) 1.423 (5) C2-C1-O1 3.0 (6)
N1-C8 1.350 (5) C5-N1-C10 178.8 (4)
N1-C10 1.378 (5) Dihedral Angle 14.5 (1)

| N2-C8 | 1.313 (5) | (Benzene//Imidazole) | |

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. The following protocol outlines the authoritative workflow.

Step 1: Synthesis and Crystallization The first, and often most challenging, step is the growth of high-quality single crystals. This is a prerequisite for a successful diffraction experiment, as the quality of the diffraction data is directly proportional to the internal order of the crystal.[5]

  • Synthesis: Synthesize IBA using an established method, such as the reaction of methyl 4-fluorobenzoate with imidazole, followed by hydrolysis of the resulting ester.[9][10]

  • Purification: Purify the crude product thoroughly, typically by recrystallization, to a high degree of purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, degrading crystal quality.

  • Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common techniques include:

    • Slow Evaporation: Dissolve the purified IBA in a suitable solvent (e.g., ethanol, methanol/water mixtures) to near-saturation and allow the solvent to evaporate slowly over several days in a dust-free, vibration-free environment.

    • Vapor Diffusion: Place a concentrated solution of IBA in a small vial, which is then placed inside a larger sealed jar containing a "weaker" solvent (a precipitant). The slow diffusion of the precipitant's vapor into the IBA solution gradually reduces its solubility, promoting slow, ordered crystal growth.

Step 2: Data Collection This step involves irradiating the crystal with monochromatic X-rays and recording the resulting diffraction pattern.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in sharper diffraction spots and a more precise structure.[4]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector at different orientations.[5]

Step 3: Structure Solution and Refinement This is the computational part of the experiment, where the raw diffraction data is converted into a final, validated molecular structure.

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. These intensities are corrected for various experimental factors.

  • Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map of the unit cell using direct methods.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of all non-hydrogen atoms are then refined using a full-matrix least-squares method on F². Hydrogen atoms are typically placed in calculated positions.[7] The final refined model is validated to ensure its chemical and crystallographic soundness.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis synthesis Synthesis of IBA purification Purification (>98%) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Mount Crystal crystal_growth->mounting data_collection X-ray Data Collection (Low Temperature) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement & Validation solution->refinement final_structure final_structure refinement->final_structure Final Molecular Geometry (Bond Lengths, Angles)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Computational Modeling of Molecular Geometry

While SCXRD provides the definitive structure in the solid state, computational methods offer a powerful complementary approach. They allow for the determination of the molecule's minimum-energy geometry in a vacuum (gas phase), free from the influence of crystal packing forces. This provides invaluable insight into the intrinsic conformational preferences of the molecule.

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11] For chemists, it is a highly effective tool for predicting molecular geometries, vibrational frequencies, and other properties with a favorable balance of accuracy and computational cost.[12] The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. For organic molecules like IBA, hybrid functionals such as B3LYP or range-separated functionals like CAM-B3LYP, paired with Pople-style basis sets like 6-311G, have been shown to provide reliable geometric predictions.[13][14]

Workflow for DFT Geometry Optimization

A typical workflow to obtain the optimized geometry of IBA is as follows:

  • Build Initial Structure: Construct a 3D model of IBA using molecular modeling software. The initial bond lengths and angles can be based on standard values.

  • Select Level of Theory: Choose an appropriate combination of a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)). This choice represents a trade-off between accuracy and computational time.

  • Perform Geometry Optimization: Run the calculation. The software will systematically adjust the positions of the atoms to find the arrangement that corresponds to the lowest electronic energy—the equilibrium geometry.

  • Verify Minimum: After optimization, a frequency calculation must be performed. A true minimum-energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable conformation.

  • Analyze Results: Extract the geometric parameters (bond lengths, angles, dihedral angles) from the optimized structure. These can then be directly compared with the experimental data from SCXRD.

DFT_Workflow start Build Initial 3D Structure of IBA level_of_theory Select Level of Theory (Functional & Basis Set) start->level_of_theory optimization Perform Geometry Optimization Calculation level_of_theory->optimization freq_check Imaginary Frequencies? optimization->freq_check analysis Analyze Optimized Geometry (Compare with Experiment) freq_check->analysis No refine_structure Refine Initial Structure or Transition State Search freq_check->refine_structure Yes refine_structure->optimization

Caption: Workflow for DFT Geometry Optimization and Analysis.

Comparing Theoretical and Experimental Geometries

For IBA, a DFT calculation is expected to yield a geometry in close agreement with the crystal structure. Bond lengths and angles should correspond within a few percent. The calculated dihedral angle between the rings will likely be similar to the 14.5° found experimentally, confirming that this twisted conformation is an intrinsic feature of the molecule and not solely an artifact of crystal packing. Minor deviations between the calculated (gas-phase) and experimental (solid-state) values are expected and informative, as they highlight the subtle influence of the intermolecular hydrogen bonding present in the crystal.

Conclusion: A Synergistic View of Molecular Architecture

The molecular geometry of this compound is defined by a non-coplanar arrangement of its constituent aromatic rings, with a dihedral angle of approximately 14.5°. This fundamental structural feature has been definitively established by single-crystal X-ray diffraction and is supported by the predictions of Density Functional Theory.

A comprehensive understanding of this geometry is not an academic exercise; it is a prerequisite for the intelligent application of IBA in advanced technologies. The specific twist between the rings, combined with the molecule's hydrogen bonding capabilities, governs its self-assembly into supramolecular structures and dictates the topology of the Metal-Organic Frameworks it forms. In drug development, this same geometry defines the shape of the molecule, controlling its ability to fit into the binding pockets of target proteins. The synergy between high-resolution experimental data and robust computational modeling provides the complete, actionable structural insights required by today's research and development professionals.

References

Unlocking the Therapeutic Potential: An In-depth Technical Guide to the Electronic Properties of Imidazole-Based Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazole-based benzoic acids represent a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Their profound biological activity is intrinsically linked to their nuanced electronic properties, which govern molecular interactions, reactivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the electronic landscape of these molecules, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that dictate their electronic behavior, detail robust experimental and computational methodologies for their characterization, and illuminate the direct applications of these properties in the rational design of novel therapeutics.

The Imidazole-Benzoic Acid Scaffold: A Marriage of Versatility and Potency

The fusion of an imidazole ring and a benzoic acid moiety creates a molecular architecture with remarkable versatility. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of many biological processes and a common motif in approved drugs.[1][2] Its unique electronic characteristics, including its ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature (acting as both a weak acid and a weak base), make it an exceptional pharmacophore.[3] The presence of the two nitrogen atoms enhances water solubility and provides crucial points for interaction with biological targets like enzymes and receptors.[4]

The benzoic acid group, on the other hand, introduces a key acidic functionality, enabling strong ionic interactions and serving as a handle for further chemical modification. The interplay between the electron-rich imidazole ring and the electron-withdrawing carboxylic acid group establishes a fascinating electronic profile that can be finely tuned through synthetic chemistry. This tunability is paramount in drug discovery, allowing for the optimization of a compound's affinity, selectivity, and overall efficacy.[5]

Decoding the Electronic Landscape: Key Properties and Their Significance

The therapeutic efficacy of imidazole-based benzoic acids is not a matter of chance; it is a direct consequence of their underlying electronic properties. Understanding these properties is crucial for predicting molecular behavior and designing more effective drug candidates.

Electron Distribution and Aromaticity

The imidazole ring is an aromatic system with a sextet of π electrons.[3] The distribution of these electrons is not uniform, with the nitrogen atoms creating regions of distinct electron density. This uneven distribution, represented by the molecular electrostatic potential (MEP), is a critical determinant of how the molecule interacts with its biological target. Regions of negative potential (electron-rich) can engage in favorable interactions with positively charged residues in a protein's active site, while electron-deficient regions can interact with negatively charged or nucleophilic counterparts.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity.[6] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[6] In the context of drug design, modulating the HOMO-LUMO gap through the introduction of different substituents can influence a molecule's ability to participate in charge-transfer interactions with its target, a crucial aspect of binding and biological activity.

Dipole Moment

The asymmetrical distribution of charge within an imidazole-based benzoic acid molecule results in a permanent dipole moment. This property influences the molecule's solubility, its ability to cross cell membranes, and its orientation within a receptor binding pocket. A larger dipole moment can enhance interactions with polar environments and polar amino acid residues.

Methodologies for Characterization: A Dual Approach

A comprehensive understanding of the electronic properties of these compounds necessitates a synergistic approach, combining the predictive power of computational chemistry with the empirical validation of experimental techniques.

Computational Chemistry: In Silico Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure of molecules.[7][8][9] These methods allow for the calculation of a wide range of electronic properties with a high degree of accuracy.

Key Computational Protocols:

  • Geometric Optimization: The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is typically achieved using methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).[10]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution on the molecular surface, highlighting electrophilic and nucleophilic regions.[10]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculation of HOMO and LUMO energies and visualization of their spatial distribution provide insights into the molecule's reactivity and potential for charge transfer.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[8]

Computational_Workflow cluster_0 Computational Analysis Initial Structure Initial Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Initial Structure->Geometry Optimization (DFT) e.g., B3LYP/6-311G(d,p) Electronic Property Calculation Electronic Property Calculation Geometry Optimization (DFT)->Electronic Property Calculation Optimized Geometry Data Analysis Data Analysis Electronic Property Calculation->Data Analysis HOMO, LUMO, MEP, etc.

Caption: A generalized workflow for the computational analysis of imidazole-based benzoic acids.

Experimental Characterization: Empirical Validation

Experimental techniques provide the crucial real-world data to validate and complement computational findings.

  • UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) provide information about the energy gap between electronic states and the probability of a transition occurring.[11] Shifts in λ_max upon changes in solvent polarity or substitution can reveal information about the nature of the electronic transitions (e.g., n→π* or π→π*).

  • Fluorescence Spectroscopy: For fluorescent derivatives, this method provides insights into the excited state properties. The emission wavelength, quantum yield, and lifetime are sensitive to the molecule's electronic structure and its environment.[12] Some imidazole derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated state, a property with applications in bio-imaging.[13][14]

  • Cyclic Voltammetry (CV): CV is a powerful technique for determining the oxidation and reduction potentials of a molecule.[15][16] These potentials are directly related to the HOMO and LUMO energy levels, respectively. By measuring the ease with which a molecule can be oxidized or reduced, CV provides an experimental measure of its electron-donating and electron-accepting capabilities.

Experimental Protocol: Cyclic Voltammetry

  • Preparation of the Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of the imidazole-based benzoic acid derivative in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Scan the potential between a set starting and ending value at a specific scan rate (e.g., 100 mV/s) and record the resulting current.

  • Data Analysis: Determine the peak potentials for oxidation and reduction from the resulting voltammogram. These can be used to estimate the HOMO and LUMO energy levels.

Experimental_Workflow cluster_1 Experimental Characterization cluster_2 Spectroscopic Analysis cluster_3 Electrochemical Analysis Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Crude Product Spectroscopy Spectroscopy Purification & Characterization->Spectroscopy Pure Compound Electrochemistry Electrochemistry Purification & Characterization->Electrochemistry Pure Compound UV-Vis UV-Vis Spectroscopy->UV-Vis Fluorescence Fluorescence Spectroscopy->Fluorescence Cyclic Voltammetry Cyclic Voltammetry Electrochemistry->Cyclic Voltammetry

Caption: An overview of the experimental workflow for characterizing imidazole-based benzoic acids.

Applications in Drug Discovery and Beyond

A thorough understanding of the electronic properties of imidazole-based benzoic acids directly translates into the ability to rationally design molecules with desired biological activities and other functional applications.

Anticancer Drug Development

The imidazole scaffold is a prominent feature in many anticancer agents.[5][17] The electronic properties of these compounds are critical for their mechanism of action, which can include DNA binding, enzyme inhibition, and modulation of signaling pathways.[5] For instance, electron-withdrawing substituents can enhance the binding of these compounds to metalloproteins, while electron-donating groups can increase their hydrophobicity and interaction with certain targets.[5]

Corrosion Inhibition

The ability of imidazole derivatives to inhibit the corrosion of metals is directly linked to their electronic structure.[18][19][20] The lone pair of electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal.[21] The efficiency of this inhibition is influenced by the electron density on the imidazole ring, which can be tuned by substituents.

Quantitative Data Summary

PropertyTypical RangeSignificance in Drug Discovery
HOMO Energy -5.0 to -7.0 eVRelates to electron-donating ability and interaction with electron-deficient sites.
LUMO Energy -1.0 to -3.0 eVRelates to electron-accepting ability and interaction with electron-rich sites.
HOMO-LUMO Gap 3.0 to 5.0 eVIndicator of chemical reactivity and stability.
Dipole Moment 2.0 to 6.0 DebyeInfluences solubility, membrane permeability, and polar interactions.
pKa 6.5 to 7.5 (imidazole N-H)Determines the ionization state at physiological pH, affecting receptor binding.[3]

Conclusion and Future Perspectives

The electronic properties of imidazole-based benzoic acids are the linchpin of their diverse and potent biological activities. A multi-faceted approach that integrates computational modeling and experimental validation is essential for a comprehensive understanding of these properties. As our ability to predict and measure these electronic characteristics with greater precision grows, so too will our capacity to design the next generation of highly effective and selective therapeutic agents based on this privileged scaffold. The continued exploration of structure-property relationships in this class of compounds holds immense promise for addressing a wide range of human diseases.

References

An In-Depth Technical Guide: 4-(1H-Imidazol-1-yl)benzoic Acid as a Bifunctional Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality. The selection of the organic linker is paramount in dictating the final architecture and properties of these crystalline materials. This technical guide provides a comprehensive analysis of 4-(1H-Imidazol-1-yl)benzoic acid (HImBA) as a versatile and strategic linker in MOF synthesis. HImBA is distinguished by its rigid backbone and bifunctional nature, incorporating both a carboxylate group and an imidazole ring. This unique combination of a classic O-donor and a potent N-donor allows for the construction of MOFs with diverse topologies and enhanced functionalities. This guide delves into the fundamental properties of HImBA, its role in directing framework architecture, detailed synthesis and characterization protocols, and a thorough examination of the applications of the resulting MOFs in fields ranging from chemical sensing and catalysis to drug delivery.

Introduction to this compound (HImBA)

This compound is a heterocyclic aromatic compound that has emerged as a highly valuable building block in supramolecular chemistry and materials science, particularly in the design of MOFs.[1][2] Its utility stems from its structural rigidity and, most importantly, the presence of two distinct and electronically different coordinating groups.

Molecular Structure and Physicochemical Properties

The HImBA molecule consists of a benzoic acid moiety where the hydrogen at the para-position is substituted with an imidazole ring linked via one of its nitrogen atoms.[1] The dihedral angle between the imidazole and benzene rings is approximately 14.5°.[3][4] This nearly coplanar arrangement contributes to the linker's rigidity, a desirable trait for creating stable, porous frameworks. In its solid state, HImBA molecules form chains through intermolecular O-H···N hydrogen bonds.[3]

PropertyValueReference
CAS Number 17616-04-5[1][5]
Molecular Formula C₁₀H₈N₂O₂[3][6]
Molecular Weight 188.18 g/mol [3][6]
Appearance White to off-white powder-
Melting Point ~305 °C (decomposes)[5]
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol[7][8]
The Rationale for its Use in MOF Chemistry: The Bifunctional Advantage

The power of HImBA as a linker lies in its bifunctionality, which provides multiple coordination vectors and opportunities for functional design:

  • Carboxylate Group (O-Donor): The deprotonated carboxylate group is a classic, robust coordinating moiety in MOF chemistry. It readily binds to a wide range of metal ions, forming strong, stable metal-carboxylate clusters that often act as the secondary building units (SBUs) of the framework.

  • Imidazole Ring (N-Donor): The imidazole ring offers a second, distinct coordination site through its unbound nitrogen atom. This site can coordinate to the same or a different metal center, increasing the dimensionality and connectivity of the resulting framework.[1] Furthermore, the nitrogen atom of the imidazole ring can act as a Lewis basic site, which is crucial for applications in heterogeneous catalysis.[7]

This dual-coordination capability allows HImBA to bridge metal centers in various ways, leading to a rich diversity of structural topologies.[9]

The Role of HImBA in Directing MOF Architecture

The final structure of a MOF is a product of thermodynamic and kinetic factors, where the linker's geometry plays a critical role. The specific arrangement of HImBA's coordinating groups dictates the connectivity and topology of the network.

Coordination Chemistry of HImBA

HImBA typically acts as a ditopic linker, connecting two metal centers or SBUs. The carboxylate group can adopt several coordination modes (monodentate, bidentate chelating, bidentate bridging), while the imidazole nitrogen usually acts as a monodentate ligand. This versatility allows for the formation of complex SBUs and frameworks.

cluster_ligand HImBA Linker L N1 N2 N1->N2 I1 N N1->I1 N3 N2->N3 N4 C N3->N4 N5 N4->N5 C1 C N4->C1 N6 N5->N6 N6->N1 I2 I1->I2 I3 N I2->I3 I4 I3->I4 M2 Metal Ion (M) I3->M2 N-donor Coordination I5 I4->I5 I5->I1 O1 O C1->O1 O2 O C1->O2 M1 Metal Ion (M) O1->M1 O-donor Coordination O2->M1

Caption: Coordination modes of the HImBA linker with metal centers.

Influence of Synthesis Parameters on Topology

The structural outcome of a MOF synthesis using HImBA is highly sensitive to the reaction conditions. Researchers have demonstrated that by systematically varying parameters such as the metal ion, solvent system, and temperature, a wide array of frameworks with different dimensionalities and topologies can be achieved. For instance, reactions of HImBA with various metal ions have yielded structures ranging from 1D chains and 2D layered networks to complex 3D interpenetrated frameworks, including diamondoid (dia) and moganite (mog) nets.[9] This tunability is a testament to the linker's versatility.

Synthesis and Characterization of HImBA-Based MOFs

The synthesis of HImBA-based MOFs typically relies on solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystallization.

General Synthesis Workflow

The process involves combining the HImBA linker and a chosen metal salt in a suitable solvent, followed by heating to induce the self-assembly of the crystalline framework. Careful control over this process is essential for obtaining high-quality, crystalline material.

A Dissolve HImBA Linker in Solvent (e.g., DMF) C Combine Solutions in Teflon-lined Autoclave A->C B Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent (e.g., Ethanol) B->C D Seal and Heat (e.g., 100-120°C for 48-72h) C->D E Controlled Cooling to Room Temperature D->E F Collect Crystals (Decant/Filter) E->F G Wash with Fresh Solvent (e.g., DMF, Ethanol) F->G H Dry Under Vacuum G->H I Characterize Product (PXRD, TGA, SEM, etc.) H->I

Caption: General workflow for the solvothermal synthesis of a HImBA-based MOF.

Detailed Experimental Protocol: Solvothermal Synthesis of a Zinc-HImBA MOF

This protocol provides a representative procedure for synthesizing a crystalline MOF using HImBA and a zinc(II) salt, adapted from established methodologies.[7][8][10]

Materials:

  • This compound (HImBA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), high purity

  • Ethanol, high purity

Procedure:

  • In a 20 mL glass scintillation vial, dissolve 0.5 mmol of HImBA in 10 mL of DMF. Use sonication for approximately 15 minutes to ensure complete dissolution.

  • In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.

  • Transfer both solutions into a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave tightly and place it in a programmable laboratory oven.

  • Heat the autoclave to 120 °C at a ramp rate of 5 °C/min.

  • Hold the temperature at 120 °C for 72 hours to allow for crystal growth.

  • After the reaction period, allow the oven to cool naturally to room temperature. A slow cooling rate is often beneficial for obtaining larger, higher-quality crystals.

  • Open the autoclave and collect the colorless crystals that have formed, typically at the bottom of the liner, by decanting the mother liquor.

  • Wash the collected crystals thoroughly by immersing them in fresh DMF (3 x 10 mL) and subsequently in ethanol (3 x 10 mL) to remove any unreacted starting materials or residual solvent.

  • Dry the purified crystals under vacuum at 60 °C for 12 hours.

  • The final product should be stored in a desiccator.

Self-Validation: The success of the synthesis must be validated through characterization. The primary technique is Powder X-ray Diffraction (PXRD), which will confirm the crystallinity and phase purity of the material by comparing the experimental pattern to a simulated one from single-crystal X-ray diffraction or to previously reported data.[8]

Essential Characterization Techniques

To fully understand the synthesized material, a suite of characterization techniques is employed.

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Confirms crystallinity, phase purity, and determines the crystal structure.
Thermogravimetric Analysis (TGA) Evaluates thermal stability and determines the temperature of framework decomposition.[11]
Scanning Electron Microscopy (SEM) Visualizes crystal morphology, size, and homogeneity.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the incorporation of the linker and the coordination to the metal center.
Gas Sorption Analysis (N₂, CO₂, etc.) Measures surface area (BET), pore volume, and pore size distribution.
Luminescence Spectroscopy Investigates fluorescent properties for sensing applications.[10]

Key Properties and Applications of HImBA-MOFs

The unique structural features imparted by the HImBA linker give rise to a range of valuable properties and applications.

Luminescence and Chemical Sensing

Many MOFs constructed from HImBA exhibit intrinsic fluorescence, which can be modulated by the presence of specific analytes.[9][10] This property makes them highly effective chemosensors. The sensing mechanism often involves the quenching or enhancement of luminescence upon interaction of a target molecule with the framework. HImBA-based MOFs have shown high selectivity and sensitivity in detecting nitroaromatic compounds (NACs), which are common explosives and environmental pollutants, as well as metal ions like Fe³⁺.[12][13][14]

MOF SystemTarget AnalyteKey FindingReference
Ba(II)-H₃L MOFPicric Acid (PA)High Ksv value (4.17 x 10⁴ M⁻¹) and a distinct fluorescence red shift.[12]
Cd(L1)(oba)Fe³⁺ ionsHighly efficient fluorescence quenching for Fe³⁺ detection.[13]
Zn(L)(bpdc)AcetoneSelective and sensitive detection of ketone molecules via fluorescence.[14]
Note: H₃L is a tricarboxylic acid derivative of imidazole, demonstrating the broader utility of the imidazole-carboxylate motif.
Heterogeneous Catalysis

The exposed Lewis basic nitrogen sites on the imidazole rings within the MOF structure can function as active centers for heterogeneous catalysis.[7] This avoids the need for post-synthetic modification to introduce catalytic functionality. A prime example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, where the basic nitrogen sites on the HImBA linker can effectively catalyze the reaction between an aldehyde and an active methylene compound.[7][15] The porous and ordered nature of the MOF provides a confined environment that can enhance reaction selectivity and efficiency.[7]

Simplified Knoevenagel Condensation Mechanism cluster_mof MOF Pore Imidazole Framework-Immobilized Imidazole Site (-N:) Intermediate Deprotonated Intermediate [:CH(COOR')₂]⁻ Imidazole->Intermediate Generates Aldehyde R-CHO (Aldehyde) Product R-CH=C(COOR')₂ (Product) Aldehyde->Product Condensation & Dehydration Malonate CH₂(COOR')₂ (Active Methylene Cmpd) Malonate->Imidazole Proton Abstraction Intermediate->Aldehyde Nucleophilic Attack Product_out Product Diffuses Out

Caption: Role of the basic imidazole site in catalyzing Knoevenagel condensation.

Gas Sorption and Separation

The inherent porosity of HImBA-based MOFs makes them suitable candidates for gas storage and separation applications. The specific pore size and surface chemistry, which can be tuned by selecting the metal ion and synthesis conditions, determine the affinity of the MOF for different gas molecules. Several studies have reported HImBA-MOFs with selective adsorption capabilities, particularly for CO₂ over N₂, which is critical for carbon capture applications.[9][13][16]

Biomedical Applications

The combination of porosity and intrinsic luminescence positions HImBA-MOFs as promising platforms for biomedical applications.[10] Their pores can be loaded with therapeutic agents, and the framework can act as a carrier for controlled drug delivery.[17] The luminescence can then be used to track the location of the MOF and monitor the drug release process in real-time, integrating therapeutic and diagnostic (theranostic) functions.[10]

Conclusion and Future Outlook

This compound has proven to be an exceptionally versatile linker for the rational design and synthesis of functional Metal-Organic Frameworks. Its bifunctional nature, combining a robust carboxylate anchor with a catalytically and coordinatively active imidazole site, allows for the construction of materials with remarkable structural diversity and a wide range of properties. The demonstrated applications in sensing, catalysis, and gas separation highlight the strategic advantage of employing this linker.

Future research is poised to expand on this foundation. The exploration of mixed-metal systems incorporating HImBA could lead to synergistic effects and novel properties. Furthermore, post-synthetic modification of the imidazole ring offers a pathway to introduce even more complex functionalities. As the demand for advanced, tailored materials grows, particularly in the pharmaceutical and environmental sectors, HImBA will undoubtedly remain a linker of choice for developing the next generation of high-performance MOFs.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-(1H-Imidazol-1-yl)benzoic Acid via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of 4-(1H-Imidazol-1-yl)benzoic acid, a pivotal building block in modern medicinal chemistry. The imidazole motif is a privileged structure in drug discovery, known for its ability to engage with a wide array of biological targets.[1][2] This protocol outlines a robust and scalable two-step synthesis commencing from commercially available methyl 4-fluorobenzoate. The methodology hinges on a classical Nucleophilic Aromatic Substitution (SNAr) reaction, followed by a straightforward saponification. We delve into the mechanistic underpinnings of the SNAr reaction, providing a rationale for the selection of reagents and conditions. The protocol is designed for reproducibility and includes detailed procedural steps, purification techniques, a troubleshooting guide, and expected outcomes to ensure researchers can confidently replicate this synthesis.

Introduction: The Significance of Imidazole-Containing Scaffolds

The imidazole ring is a cornerstone of medicinal chemistry, integral to the structure of natural products like histidine and purines, and a key pharmacophore in numerous approved drugs.[3] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with biological macromolecules such as enzymes and receptors.[1] Consequently, molecules incorporating an imidazole core are investigated for a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antifungal activities.[2][3]

This compound serves as a versatile bifunctional linker, enabling chemists to readily incorporate the imidazole moiety into more complex molecular architectures through derivatization of the carboxylic acid group. This application note provides an accessible and efficient synthetic route to this high-value compound, starting from the inexpensive and readily available methyl 4-fluorobenzoate.

Reaction Scheme

The synthesis proceeds in two distinct operational stages:

Step 1: Nucleophilic Aromatic Substitution (SNAr) Methyl 4-fluorobenzoate reacts with imidazole in the presence of a base to form the intermediate ester.

Step 2: Saponification (Ester Hydrolysis) The intermediate ester is hydrolyzed under basic conditions, followed by acidic work-up to yield the final carboxylic acid product.

Mechanism and Scientific Rationale

The successful execution of this synthesis relies on a firm understanding of the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions at aliphatic carbons (SN1/SN2), SNAr reactions on aromatic rings have specific electronic requirements.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction typically proceeds via a two-step addition-elimination sequence.[4]

  • Nucleophilic Addition: The nucleophile (in this case, the imidazolide anion) attacks the electron-deficient carbon atom bearing the leaving group (fluorine). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the leaving group (fluoride ion).

While the two-step model is classical, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state.[5][6] Regardless of the precise pathway, the energetic favorability of the reaction is governed by the same core principles.

Rationale for Experimental Design
  • Choice of Substrate (Methyl 4-fluorobenzoate): The reaction requires an "activated" aryl halide. The methyl ester group at the para position is a strong electron-withdrawing group, which powerfully acidifies the ring protons and stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby activating the ring for nucleophilic attack.[4][7]

  • Choice of Leaving Group (Fluorine): While fluoride is a poor leaving group in SN2 reactions, it is often the best halide leaving group for SNAr. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial nucleophilic attack. This inductive stabilization of the transition state or intermediate outweighs its reluctance to depart as an anion.[4] The established reactivity order for SNAr is F > Cl > Br > I.

  • Choice of Base (Potassium Carbonate): Imidazole (pKa ≈ 14.5) is not sufficiently nucleophilic to react at a practical rate. A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the N-H of imidazole, forming the much more potent imidazolide anion.[8]

  • Choice of Solvent (Dimethyl Sulfoxide - DMSO): A polar aprotic solvent is essential. DMSO is ideal as it effectively solvates the potassium cation, leaving the imidazolide anion relatively "naked" and highly reactive. It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[7][8]

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaM.W.CAS No.PuritySupplier Notes
Methyl 4-fluorobenzoateC₈H₇FO₂154.14403-33-8≥98%
ImidazoleC₃H₄N₂68.08288-32-4≥99%
Potassium CarbonateK₂CO₃138.21584-08-7≥99%Anhydrous, fine powder
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Anhydrous, ≥99.7%
Sodium HydroxideNaOH40.001310-73-2≥97%Pellets or solution
Hydrochloric AcidHCl36.467647-01-037% (conc.) or 2MReagent grade
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFor extraction/TLC
HexanesC₆H₁₄86.18110-54-3ACS GradeFor TLC
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle with magnetic stirring

  • Magnetic stirrer and stir bars

  • Thermometer or thermocouple

  • Buchner funnel and filter flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Part A: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate (Intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-fluorobenzoate (10.0 g, 64.9 mmol), imidazole (5.30 g, 77.9 mmol, 1.2 eq), and anhydrous potassium carbonate (17.9 g, 129.8 mmol, 2.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Heat the stirred suspension to 120-130 °C. The mixture will become a darker brown/orange color.

    • Scientist's Note: The reaction progress can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material (methyl 4-fluorobenzoate) is more nonpolar than the product.

  • Reaction Time: Maintain the temperature for approximately 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.[8]

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark mixture slowly into a beaker containing 500 mL of cold water while stirring.

    • Causality Check: This step precipitates the organic product, which is poorly soluble in water, while the inorganic base (K₂CO₃) and the salt byproduct (KF) remain dissolved in the aqueous phase.

  • Isolation: Stir the resulting suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying: Dry the obtained solid (typically off-white to tan crystals) in a vacuum oven at 50-60 °C to a constant weight. This intermediate ester is often pure enough for the next step.

Part B: Synthesis of this compound (Final Product)

  • Setup: Transfer the dried methyl 4-(1H-imidazol-1-yl)benzoate (assuming ~12.0 g, ~59.3 mmol from the previous step) to a 250 mL round-bottom flask with a magnetic stir bar.

  • Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (100 mL). Heat the mixture to reflux with vigorous stirring. The solid will dissolve as the reaction proceeds.

  • Reaction Time: Reflux for 1-2 hours. The reaction is typically complete when the solution becomes clear.[9]

  • Cooling: Cool the solution to room temperature. If any unreacted ester remains, it can be removed by extraction with ethyl acetate (2 x 50 mL); discard the organic layers.

  • Acidification: Place the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring to neutralize the solution. As the pH approaches 6-7, a white precipitate will form.

    • Causality Check: The product exists as the water-soluble sodium carboxylate salt. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which has significantly lower solubility in water and precipitates out.

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the white precipitate by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold water and dry thoroughly in a vacuum oven.

Data and Expected Results

ParameterStep A (Esterification)Step B (Hydrolysis)
Appearance Off-white to tan solidWhite to off-white powder
Typical Yield 85-95%90-98%
Overall Yield ~75-90%~75-90%
Melting Point Not typically isolated>300 °C
TLC Mobile Phase 30% EtOAc/Hexanes10% MeOH/DCM (+0.5% Acetic Acid)

Visual Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_stepA Part A: SNAr Reaction cluster_stepB Part B: Saponification M4FB Methyl 4-fluorobenzoate Reaction_A 1. Combine Reagents in DMSO 2. Heat to 120-130°C for 3-5h M4FB->Reaction_A Step 1 Imidazole Imidazole Imidazole->Reaction_A Step 1 K2CO3 K2CO3 K2CO3->Reaction_A Step 1 DMSO DMSO DMSO->Reaction_A Step 1 Workup_A 1. Cool to RT 2. Precipitate in Cold Water 3. Vacuum Filter Reaction_A->Workup_A Step 2 Drying_A Wash with H2O & Dry Workup_A->Drying_A Step 3 Intermediate Intermediate: Methyl 4-(1H-imidazol-1-yl)benzoate Drying_A->Intermediate Isolated Intermediate Reaction_B 1. Add 10% NaOH (aq) 2. Reflux for 1-2h Intermediate->Reaction_B Step 4 Workup_B 1. Cool to RT 2. Acidify with HCl to pH 6-7 3. Vacuum Filter Reaction_B->Workup_B Step 5 Drying_B Wash with Cold H2O & Dry Workup_B->Drying_B Step 6 Final_Product Final Product: This compound Drying_B->Final_Product Purified Product

References

Synthesis of Metal-Organic Frameworks Using 4-(1H-Imidazol-1-yl)benzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of metal-organic frameworks (MOFs) using the bifunctional linker, 4-(1H-Imidazol-1-yl)benzoic acid. This document outlines two distinct, robust protocols for the preparation of zinc- and cobalt-based MOFs, grounded in established solvothermal synthesis principles for related imidazole-carboxylate systems. Beyond a mere recitation of steps, this note elucidates the scientific rationale behind the procedural choices, ensuring a deep understanding of the synthesis process.

The unique molecular architecture of this compound, featuring a coordinating imidazole ring and a carboxylate group, makes it a versatile building block for constructing diverse and stable porous crystalline materials.[1][2] The imidazole moiety can act as a Lewis basic site or coordinate to metal ions, while the carboxylate group serves as a robust linker to form the framework structure.[1] This strategic design can result in MOFs with well-defined active sites, high surface areas, and tunable porosity, making them promising candidates for a variety of applications, including catalysis, gas storage and separation, and drug delivery.[3][4]

Foundational Principles of Synthesis

The synthesis of MOFs is a self-assembly process where metal ions or clusters (secondary building units or SBUs) are connected by organic linkers to form a crystalline framework. The solvothermal method, a widely employed technique, is detailed here. This method involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, which facilitates the dissolution of reactants and promotes the crystallization of the MOF.[5][6] The choice of metal source, solvent, temperature, and reaction time are critical parameters that dictate the final structure, crystallinity, and properties of the MOF.[7]

Causality behind Experimental Choices:

  • Metal Source: Zinc (II) and Cobalt (II) are frequently used in the synthesis of imidazolate-based MOFs, often referred to as Zeolitic Imidazolate Frameworks (ZIFs).[8][9] Nitrates are common salt precursors as they are generally soluble in the chosen solvents and the nitrate anion is a good leaving group.

  • Solvent System: N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[6] The use of a co-solvent like ethanol can sometimes influence the solubility of the reactants and the nucleation and growth of the crystals.[7]

  • Temperature and Time: The reaction temperature provides the necessary energy to overcome the activation barrier for nucleation and crystal growth. The reaction time is optimized to allow for the formation of a well-ordered, crystalline product. Insufficient time may lead to amorphous materials, while excessively long times could lead to the formation of less desirable, more stable phases.[5]

Detailed Synthesis Protocols

The following protocols are presented as robust starting points for the synthesis of zinc- and cobalt-based MOFs with this compound. Researchers are encouraged to optimize these conditions for their specific applications.

Protocol 1: Synthesis of a Zinc-based MOF (Zn-IBA)

This protocol describes a solvothermal method for the synthesis of a zinc-based MOF, herein referred to as Zn-IBA (Zinc-Imidazolyl Benzoic Acid).

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Programmable oven

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of ethanol.

  • Add the zinc nitrate solution to the linker solution dropwise while stirring.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • After the reaction is complete, cool the oven down to room temperature at a rate of 0.1°C/min. Colorless crystals should form at the bottom of the vial.[7]

  • Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials. Centrifugation can be used to facilitate the separation of the solid from the solvent.

  • Dry the crystals under vacuum at 60°C for 12 hours. This process is known as activation and is crucial for removing solvent molecules from the pores of the MOF.[10][11]

Protocol 2: Synthesis of a Cobalt-based MOF (Co-IBA)

This protocol details the synthesis of a cobalt-based MOF, referred to as Co-IBA, using a similar solvothermal approach.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

Equipment:

  • 20 mL Teflon-lined autoclave

  • Programmable oven

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • In a 20 mL Teflon-lined autoclave, combine 0.1 mmol of Cobalt(II) nitrate hexahydrate and 0.1 mmol of this compound.

  • Add 8 mL of DMF to the autoclave.

  • Seal the autoclave and heat it in an oven at 80°C for 72 hours.[1]

  • After cooling to room temperature, the resulting purple crystals are collected by filtration.

  • Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.

  • Dry the product under vacuum at 80°C for 12 hours to activate the MOF.

Characterization of the Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis, purity, and properties of the MOFs.

Table 1: Key Characterization Techniques and Expected Observations

Characterization TechniquePurposeExpected Observations
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The pattern should be compared to a simulated pattern from single-crystal X-ray diffraction if available, or to patterns of similar known MOF structures.[12][13]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and to determine the temperature at which guest solvent molecules are removed and the framework decomposes.A typical TGA curve will show an initial weight loss corresponding to the removal of solvent molecules from the pores, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.[8][14]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the coordination of the this compound linker to the metal centers.The FTIR spectrum of the MOF should show a shift in the characteristic vibrational bands of the carboxylate and imidazole groups of the linker compared to the free linker, indicating coordination to the metal ions. The disappearance of the broad O-H stretch from the carboxylic acid group is also expected.[15]
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized MOF.SEM images will reveal the shape (e.g., cubic, rhombic dodecahedra) and size distribution of the MOF crystals.[5]

Experimental Workflows and Logical Relationships

The synthesis and characterization of MOFs follow a logical workflow to ensure the production of high-quality materials.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Application A Reactant Preparation (Metal Salt + Linker in Solvent) B Solvothermal Reaction (Heating in Sealed Vessel) A->B C Isolation & Purification (Filtration/Centrifugation & Washing) B->C D Activation (Drying under Vacuum) C->D E PXRD (Crystallinity & Phase Purity) D->E Characterize Final Product F TGA (Thermal Stability) D->F Characterize Final Product G FTIR (Coordination Confirmation) D->G Characterize Final Product H SEM (Morphology) D->H Characterize Final Product I Data Analysis E->I F->I G->I H->I J Application Testing (e.g., Catalysis, Adsorption) I->J

Caption: General workflow for the solvothermal synthesis, characterization, and application of MOFs.

The relationship between synthesis parameters and the final MOF properties is crucial for optimizing the material for a specific application.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props MOF Properties Temp Temperature Crystallinity Crystallinity Temp->Crystallinity Morphology Morphology Temp->Morphology Time Time Time->Crystallinity Solvent Solvent Solvent->Morphology Porosity Porosity Solvent->Porosity Ratio Metal:Linker Ratio Ratio->Crystallinity Stability Stability Ratio->Stability

Caption: Influence of key synthesis parameters on the resulting MOF properties.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when handling DMF, which is a volatile organic solvent.

  • Exercise caution when working with sealed reaction vessels at elevated temperatures and pressures. Ensure the vessels are not filled to more than 75% of their total volume.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

Table 2: Common Issues and Troubleshooting Strategies in MOF Synthesis

IssuePossible Cause(s)Suggested Solution(s)
Amorphous Product (No PXRD Peaks) - Insufficient reaction time or temperature.- Inappropriate solvent system.- Increase the reaction time and/or temperature.- Experiment with different solvents or solvent mixtures.
Low Crystallinity (Broad PXRD Peaks) - Reaction conditions not optimal.- Presence of impurities.- Systematically vary the reaction temperature, time, and reactant concentrations.- Ensure high purity of starting materials.[7]
Formation of Impure Phases - Incorrect stoichiometry of reactants.- Reaction temperature favoring a different phase.- Adjust the metal-to-linker ratio.- Modify the reaction temperature.
Inconsistent Results - Variations in experimental conditions.- Precisely control all reaction parameters (temperature, time, concentrations, heating/cooling rates).

Conclusion

The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and characterization of novel metal-organic frameworks using this compound. The versatility of this linker, combined with the tunability of MOF synthesis, opens up exciting possibilities for the development of advanced materials with tailored properties for a wide range of applications in research, drug development, and beyond. By understanding the fundamental principles and the rationale behind the experimental procedures, researchers can confidently explore and optimize the synthesis of these promising porous materials.

References

Application Notes & Protocols: The Catalytic Utility of 4-(1H-Imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the catalytic applications of 4-(1H-Imidazol-1-yl)benzoic acid. This document provides an in-depth exploration of its role in heterogeneous catalysis, primarily as a versatile building block for Metal-Organic Frameworks (MOFs), and includes detailed experimental protocols.

Introduction: The Unique Molecular Architecture of this compound

This compound (IBA) is a bifunctional organic molecule that has garnered significant interest in materials science and catalysis.[1] Its structure, featuring a coordinating imidazole ring and a carboxylate group, allows for the creation of diverse and stable porous crystalline materials with various metal ions.[2] The imidazole moiety can act as a Lewis basic site or coordinate to metal ions, while the carboxylate group serves as a robust linker to form the framework of MOFs.[2] This strategic design can result in catalysts with well-defined active sites, high surface areas, and tunable porosity, making them highly effective for a range of catalytic transformations.[2][3]

The inherent properties of the imidazole group, such as its basicity and ability to form coordination complexes, combined with the acidic nature of the benzoic acid group, give IBA a rich chemical reactivity profile.[1] This dual functionality makes it a sought-after building block for complex organic structures and functional materials.[1]

Core Application: A Versatile Linker in MOF-Based Heterogeneous Catalysis

The primary catalytic application of this compound is as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The incorporation of IBA into MOFs unlocks significant potential in heterogeneous catalysis for several reasons:

  • Creation of Active Sites : The exposed metal centers within the MOF structure can function as Lewis acids, while the nitrogen atoms of the imidazole rings act as Lewis bases, both of which can serve as catalytic sites.[2]

  • Functionalizability : The organic linker can be further modified to introduce specific catalytic moieties, allowing for the rational design of catalysts for specific reactions.[2]

  • Microenvironment Effects : The porous nature of MOFs creates a unique microenvironment that can influence the selectivity and efficiency of catalytic reactions through confinement effects.[2]

The following sections will detail the synthesis of a representative IBA-based MOF and its application in two key organic transformations: the Knoevenagel condensation and the Suzuki coupling reaction.

Synthesis of a Zinc-Based MOF with this compound

This protocol describes the solvothermal synthesis of a hypothetical zinc-based MOF, designated here as Zn-IBA-MOF, using this compound as the organic linker.

Protocol 1: Synthesis of Zn-IBA-MOF

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (IBA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 1.0 mmol of this compound in 10 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in a preheated oven at 100 °C for 24 hours.

  • After 24 hours, allow the oven to cool slowly to room temperature.

  • Colorless crystals of Zn-IBA-MOF should be visible at the bottom of the vial.

  • Carefully decant the supernatant and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the MOF by heating the crystals under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis : This method is widely used for MOF synthesis as it allows for the crystallization of thermodynamically stable phases that may not be accessible at room temperature.

  • Excess of Organic Linker : A molar excess of the IBA linker is used to promote the formation of a fully coordinated and stable framework.

  • Activation Step : The final heating step under vacuum is crucial to remove solvent molecules from the pores of the MOF, making the active sites accessible for catalysis.

Diagram: Synthesis Workflow of Zn-IBA-MOF

cluster_dissolution Dissolution Zn_Salt Dissolve Zn(NO₃)₂·6H₂O in DMF Mixing Combine Solutions & Sonicate Zn_Salt->Mixing IBA_Linker Dissolve IBA in DMF IBA_Linker->Mixing Reaction Solvothermal Reaction (100 °C, 24h) Mixing->Reaction Cooling Slow Cooling to RT Reaction->Cooling Washing Wash with DMF & Ethanol Cooling->Washing Activation Activate under Vacuum (150 °C, 12h) Washing->Activation Product Zn-IBA-MOF Activation->Product Catalyst Zn-IBA-MOF (Basic Site) Intermediate1 Carbanion Catalyst->Intermediate1 Deprotonation Substrate1 Malononitrile Substrate1->Intermediate1 Intermediate2 Adduct Intermediate1->Intermediate2 Nucleophilic Attack Substrate2 Benzaldehyde Substrate2->Intermediate2 Product Product Intermediate2->Product Dehydration Product->Catalyst Catalyst Regeneration

References

Application Notes & Protocols: 4-(1H-Imidazol-1-yl)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(1H-Imidazol-1-yl)benzoic acid (IBA) as a versatile pharmaceutical intermediate. IBA is a bifunctional molecule, integrating the acidic reactivity of a benzoic acid moiety with the unique coordination and hydrogen bonding capabilities of an imidazole ring.[1] This duality makes it a valuable building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), including but not limited to, enzyme inhibitors and histamine H2 receptor antagonists.[1][2] This guide details the physicochemical properties of IBA, outlines validated protocols for its derivatization—specifically through amide bond formation—and provides standardized methods for quality control and characterization.

Introduction: The Strategic Value of the IBA Scaffold

In the landscape of medicinal chemistry, the selection of a starting intermediate is a critical decision that dictates synthetic feasibility and influences the pharmacological profile of the final compound. This compound (CAS No: 17616-04-5) has emerged as a significant scaffold due to the synergistic functionality of its two core components.[1]

  • The Benzoic Acid Moiety: This group serves as a classical carboxylic acid, providing a reactive handle for a multitude of transformations. Its primary application is in the formation of amide and ester bonds, which are ubiquitous in drug molecules.[3] This allows for the systematic exploration of a compound's structure-activity relationship (SAR) by coupling IBA with diverse amine or alcohol libraries.

  • The Imidazole Moiety: The imidazole ring is a privileged structure in pharmacology. Its nitrogen atoms can act as hydrogen bond donors and acceptors, and as effective ligands for metal ions within enzyme active sites, such as the zinc ion in Poly(ADP-ribose) polymerase (PARP).[1][4] This functionality is crucial for achieving high-affinity binding to biological targets.[4][5]

The orthogonal reactivity of these two groups allows for selective modification, making IBA a foundational structure for building complex and potent APIs.[1]

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safe handling procedures for any chemical intermediate is paramount for successful and safe experimentation.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 17616-04-5[1]
Molecular Formula C₁₀H₈N₂O₂[6]
Molecular Weight 188.18 g/mol [6]
Appearance Powder to crystal[7]
Melting Point 305 °C (dec.)[8]
Solubility Soluble in Methanol[9]
pKa 3.65 ± 0.10 (Predicted)[7]
Safety & Handling

IBA is considered hazardous and requires careful handling in a laboratory setting.[10]

  • Hazard Statements: Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Always handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][10]

    • Avoid contact with skin, eyes, and clothing.[10]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[6][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] Keep away from incompatible materials such as strong bases and oxidizing agents.[10]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[6][10]

Core Application: Amide Synthesis for Bioactive Scaffolds

The most frequent and powerful application of IBA is its use in amide coupling reactions to generate libraries of compounds for biological screening.[3] Amide bonds are stable and provide key hydrogen bonding interactions, making them a cornerstone of modern drug design, particularly in the development of enzyme inhibitors like PARP inhibitors.[5][13]

Rationale for Reagent Selection

While numerous amide coupling methods exist, the use of aminium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for IBA derivatization.

  • Causality: The reaction of a carboxylic acid with a carbodiimide (like DCC or EDC) forms a highly reactive O-acylisourea intermediate.[14] While effective, this intermediate can be susceptible to side reactions and racemization if the amine component is chiral. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), converts the carboxylic acid into a less reactive, more stable OBt/OAt active ester. This two-step, one-pot process is highly efficient, minimizes side products, and preserves stereochemical integrity, which is critical in drug development.[3][14]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from the starting intermediate to a purified, characterized final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_qc1 In-Process Control cluster_workup Work-up & Purification cluster_analysis Final Analysis IBA 1. Weigh IBA & Amine Solvent 2. Dissolve in Anhydrous DMF IBA->Solvent Cool 3. Cool to 0°C Solvent->Cool AddBase 4. Add DIPEA Cool->AddBase AddHATU 5. Add HATU (Activates Carboxylic Acid) AddBase->AddHATU AddAmine 6. Add Amine Solution AddHATU->AddAmine Warm 7. Warm to RT, Stir 2-16h AddAmine->Warm TLC 8. Monitor by TLC/LC-MS Warm->TLC Quench 9. Quench with H₂O TLC->Quench If reaction complete Extract 10. Extract with EtOAc Quench->Extract Purify 11. Purify via Chromatography Extract->Purify Characterize 12. Characterize Product (NMR, MS, HPLC) Purify->Characterize G IBA This compound (IBA) Imidazole Moiety Benzoic Acid Moiety Coupling Amide Coupling (e.g., HATU, DIPEA) IBA:f1->Coupling Amine Diverse Amine (R-NH₂) Amine->Coupling API Final API Scaffold Imidazole (Metal binding / H-bonding) Amide Linker (H-bonding / Structural) Target Enzyme Active Site (e.g., PARP) API:g0->Target Binds via H-bonds or Metal Coordination API:g1->Target Binds via H-bonds Coupling->API:g1

References

Application Notes and Protocols for the Crystallization of 4-(1H-Imidazol-1-yl)benzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-(1H-Imidazol-1-yl)benzoic Acid in Crystal Engineering

This compound (HImBA), a bifunctional organic ligand, has emerged as a significant building block in the fields of crystal engineering, materials science, and pharmaceutical development. Its unique molecular architecture, featuring a carboxylic acid group and an imidazole ring, allows for a diverse range of non-covalent interactions. The imidazole moiety offers a basic nitrogen atom, making it an excellent coordination site for metal ions and a hydrogen bond acceptor, while the benzoic acid portion provides a hydrogen bond donor and can also coordinate to metals.[1] This dual functionality makes HImBA a versatile component for the rational design and synthesis of a wide array of crystalline materials, including metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical co-crystals.[1][2]

These crystalline complexes are of significant interest due to their potential applications in gas storage, catalysis, sensing, and as active pharmaceutical ingredients (APIs) with tailored physicochemical properties such as solubility and stability.[3] This guide provides a comprehensive overview of the experimental setups and detailed protocols for the successful growth of high-quality single crystals of HImBA complexes, intended for researchers and professionals in drug development and materials science.

Part 1: Synthesis of this compound (HImBA)

Before crystallization of its complexes, a pure sample of HImBA is required. While commercially available, it can also be synthesized in the laboratory. A common and effective method involves the nucleophilic substitution of a 4-halobenzoic acid derivative with imidazole.

Protocol 1: Synthesis of HImBA

This protocol is adapted from established literature procedures.[4]

Materials:

  • Methyl 4-fluorobenzoate

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Step 1: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate:

    • In a round-bottom flask, combine methyl 4-fluorobenzoate (1 equivalent), imidazole (1.2 equivalents), and potassium carbonate (2 equivalents) in DMSO.

    • Heat the mixture to 120-130°C with vigorous stirring for approximately 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into cold water to precipitate the product.

    • Collect the crude methyl 4-(1H-imidazol-1-yl)benzoate by filtration, wash with water, and dry.

  • Step 2: Hydrolysis to this compound:

    • Suspend the crude methyl 4-(1H-imidazol-1-yl)benzoate in a 10% aqueous NaOH solution.

    • Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (solution becomes clear).

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with HCl to a pH of approximately 6-7. This will precipitate the HImBA.

    • Collect the white precipitate by filtration, wash thoroughly with cold deionized water to remove any salts, and dry under vacuum.

  • Step 3: Purification (Optional but Recommended):

    • The crude HImBA can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain high-purity material suitable for crystal growth experiments.[2][4]

Part 2: Growing Single Crystals of HImBA Complexes

The selection of the crystallization technique is crucial and depends on the nature of the complex being formed (e.g., co-crystal vs. coordination polymer) and the properties of the components. Below are detailed protocols for the most common and effective methods.

A. Co-crystallization with Organic Molecules

Co-crystals consist of two or more different molecules held together by non-covalent interactions in the same crystal lattice. The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API).

The slow evaporation technique is one of the simplest and most widely used methods for growing single crystals.[5] It relies on the gradual increase in the concentration of the solutes as the solvent evaporates, leading to supersaturation and subsequent crystal formation.

Causality: This method is effective when the components of the co-crystal have similar solubilities in the chosen solvent. The slow rate of evaporation is key to allowing large, well-ordered crystals to form rather than a polycrystalline powder.

Experimental Workflow:

A Dissolve HImBA and Co-former in a suitable solvent (stoichiometric ratio) B Filter the solution to remove any particulate matter A->B C Transfer the clear solution to a clean crystallization vial B->C D Cover the vial with a perforated seal (e.g., Parafilm with pinholes) C->D E Place the vial in an undisturbed, temperature-stable environment D->E F Monitor for crystal growth over several days to weeks E->F G Harvest high-quality crystals F->G

Figure 1: General workflow for the slow evaporation crystallization method.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which both HImBA and the co-former are moderately soluble. Common solvents include ethanol, methanol, acetonitrile, or mixtures with water.

  • Solution Preparation: Dissolve stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of HImBA and the co-former in the selected solvent with gentle warming and stirring if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free crystallization vial (e.g., a small beaker or test tube). This step is critical to remove any potential nucleation sites that could lead to the formation of many small crystals instead of a few large ones.

  • Evaporation Control: Cover the opening of the vial with parafilm and pierce it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation; fewer/smaller holes lead to slower evaporation and potentially better crystals.

  • Incubation: Place the vial in a location with a stable temperature and minimal vibrations. A desiccator or a quiet corner of a laboratory bench is suitable.

  • Monitoring and Harvesting: Observe the vial periodically for crystal growth. Once crystals of suitable size and quality have formed, they can be carefully harvested from the mother liquor using a pipette or by decanting the solvent.

ParameterRecommended ConditionRationale
HImBA:Co-former Ratio 1:1, 1:2, or 2:1 (molar)Stoichiometry of the expected co-crystal.
Solvent Ethanol, Methanol, Acetonitrile, DMF, Water mixturesModerate solubility of both components is key.
Temperature Room Temperature (20-25°C)Stable temperature promotes steady crystal growth.
Evaporation Rate Slow (days to weeks)Allows for the formation of larger, higher-quality crystals.
B. Crystallization of Metal-Organic Complexes

HImBA readily forms complexes with a variety of metal ions to create coordination polymers and MOFs. The crystallization of these materials often requires different techniques to control the coordination chemistry and assembly process.

Vapor diffusion is a highly controlled crystallization method, particularly useful when only small quantities of material are available. It involves the slow diffusion of a precipitant vapor into a solution of the complex, gradually inducing supersaturation. There are two common setups: hanging drop and sitting drop.

Causality: This technique allows for a very slow and controlled change in solvent composition, which is ideal for delicate molecules or when screening a wide range of conditions. The gradual increase in precipitant concentration brings the solution to a state of supersaturation, promoting nucleation and crystal growth.

Step-by-Step Methodology (Sitting Drop):

  • Reservoir Solution: In the outer well of a crystallization plate, place a reservoir solution containing a solvent in which the complex is less soluble (the precipitant).

  • Drop Preparation: On the sitting drop post, place a small droplet (1-10 µL) containing a solution of HImBA and the metal salt in a solvent in which they are soluble.

  • Sealing: Seal the well to create a closed system.

  • Equilibration: The solvent from the drop will slowly vaporize and move towards the reservoir solution, while the precipitant vapor from the reservoir will diffuse into the drop. This gradually increases the concentration of the complex in the drop.

  • Crystal Growth: As the concentration in the drop reaches supersaturation, crystals will begin to form.

cluster_0 Sitting Drop Vapor Diffusion A Prepare Reservoir Solution (Precipitant) C Pipette Reservoir into Well A->C B Prepare Drop Solution (HImBA + Metal Salt) D Pipette Drop onto Post B->D E Seal the Well C->E D->E F Vapor Equilibration E->F G Supersaturation & Crystal Growth F->G H Harvest Crystals G->H

Figure 2: Workflow for sitting drop vapor diffusion.

Hydrothermal and solvothermal methods are powerful techniques for synthesizing robust crystalline materials like MOFs.[6][7] These methods involve heating the reactants in a sealed container at temperatures above the boiling point of the solvent, which increases the solubility of the reactants and facilitates the formation of thermodynamically stable crystalline phases.

Causality: The high temperature and pressure conditions can overcome kinetic barriers, allowing for the formation of highly ordered and often novel crystal structures that are not accessible at ambient conditions.

Step-by-Step Methodology:

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine HImBA, a metal salt (e.g., nitrate, acetate, or chloride salts of Zn, Cu, Co, etc.), and a suitable solvent (water for hydrothermal, an organic solvent like DMF or ethanol for solvothermal).

  • Sealing: Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat it to a specific temperature (typically between 100°C and 200°C) for a set period (usually 1 to 3 days).

  • Cooling: Allow the autoclave to cool slowly to room temperature. A slow cooling rate is often crucial for obtaining large, well-defined crystals.

  • Product Isolation: Open the autoclave, collect the crystalline product by filtration, wash it with the solvent used for the reaction and then with a more volatile solvent like ethanol or acetone, and dry it in air or under vacuum.

ParameterRecommended ConditionRationale
Reactants HImBA, Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂)Choice of metal and counter-ion can influence the final structure.
Solvent Water, DMF, Ethanol, or mixturesInfluences solubility and can act as a template or coordinating species.
Temperature 100 - 200 °CProvides energy to overcome kinetic barriers to crystallization.
Reaction Time 24 - 72 hoursAllows for the completion of the self-assembly process.
Cooling Rate Slow (e.g., 5 °C/hour or natural cooling)Promotes the growth of larger, more perfect crystals.

Part 3: Characterization and Validation

Once crystals are obtained, it is essential to characterize them to confirm their structure and purity. The primary method for structure elucidation is Single-Crystal X-ray Diffraction (SC-XRD) , which provides definitive information about the atomic arrangement in the crystal lattice. Other useful techniques include:

  • Powder X-ray Diffraction (PXRD): To check the phase purity of the bulk sample.

  • Infrared (IR) Spectroscopy: To confirm the presence of functional groups and study the coordination environment.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the crystalline complex and identify the presence of solvent molecules in the crystal lattice.

Conclusion

The successful crystallization of this compound complexes is an achievable goal with careful control over experimental parameters. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich crystal landscape of this versatile ligand. By systematically varying the crystallization method, stoichiometry, solvent, and temperature, a wide range of novel crystalline materials with tailored properties can be discovered and developed for various applications in the pharmaceutical and materials science industries.

References

Application Notes and Protocols for Post-Synthesis Modification of MOFs with 4-(1H-Imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Expanding the Chemical Space of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their modular nature allows for fine-tuning of pore size, surface area, and chemical functionality, making them highly promising for applications in gas storage, catalysis, and notably, drug delivery.[1][2][3] While direct synthesis allows for the incorporation of a wide variety of functionalized linkers, many desirable functionalities are not stable under the solvothermal conditions typically used for MOF synthesis.[4]

Post-synthesis modification (PSM) has emerged as a powerful strategy to introduce sensitive or complex functional groups into a pre-existing MOF structure.[5][6] This approach allows for the chemical alteration of the MOF's organic linkers or metal nodes while preserving the overall framework integrity.[7] Among the various PSM techniques, solvent-assisted linker exchange (SALE) has proven to be a versatile method for replacing the native linkers of a MOF with new, functionalized ones.[8][9][10]

This application note provides a detailed guide for the post-synthesis modification of a robust zirconium-based MOF, UiO-66-NH2, with 4-(1H-Imidazol-1-yl)benzoic acid. The introduction of this imidazole-containing linker is of particular interest for biomedical applications, as the imidazole moiety can serve as a pH-responsive gatekeeper for controlled drug release and as a coordination site for metal-based therapeutics.[1][11] We present a comprehensive, step-by-step protocol for the synthesis of the linker, the parent MOF, and the subsequent post-synthetic modification, along with detailed characterization methods to validate the successful functionalization.

I. Synthesis of the Functional Linker: this compound

The successful post-synthesis modification begins with the high-purity synthesis of the desired functional linker. Two effective methods for the synthesis of this compound are presented below.

Protocol 1: From Methyl 4-Fluorobenzoate

This protocol involves a nucleophilic aromatic substitution followed by hydrolysis.

Materials:

  • Methyl 4-fluorobenzoate

  • 1H-Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylsulfoxide (DMSO)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82 g, 12 mmol), and potassium carbonate (1.40 g, 10 mmol) in 7 mL of dimethylsulfoxide.

  • Reaction: Heat the mixture with stirring at 120-130 °C for 5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and acidify with HCl.

    • Extract the aqueous layer with ether.

    • Adjust the pH of the aqueous layer to 8 with sodium carbonate.

    • Extract the aqueous layer again with ether.

    • Dry the combined ether extracts with sodium sulfate and evaporate the solvent to yield the methyl ester of this compound.

  • Hydrolysis:

    • Reflux the obtained methyl ester (0.61 g, 3 mmol) in 5 mL of 10% aqueous sodium hydroxide for 5 minutes.

    • Cool the solution and neutralize to a pH of 6-7 with hydrochloric acid.

    • Filter the resulting precipitate and dry to obtain this compound.[12]

Protocol 2: From Aryl Halide and Imidazole

This protocol provides a general procedure for the coupling of an aryl halide with a nitrogen-containing heterocycle.

Materials:

  • Aryl halide (e.g., 4-halobenzoic acid derivative)

  • Nitrogen-containing heterocycle (1H-Imidazole)

  • Potassium hydroxide (KOH)

  • A suitable catalyst (e.g., a copper-based catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), 1H-imidazole (1.2 mmol), potassium hydroxide (2 mmol), and the catalyst (0.75 mol%) in 4 mL of DMSO.

  • Reaction: Stir the mixture at 110 °C for 10 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 10 mL of ethyl acetate and filter.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (70:30) eluent to afford the desired this compound.[4]

II. Synthesis of the Parent MOF: UiO-66-NH₂

UiO-66 is a well-studied zirconium-based MOF known for its exceptional thermal and chemical stability, making it an ideal platform for post-synthesis modification.[11][13] The amine-functionalized version, UiO-66-NH₂, provides a versatile starting material.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Aminoterephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

Procedure:

  • Solution Preparation: In a glass vial, dissolve ZrCl₄ and 2-aminoterephthalic acid in DMF.

  • Solvothermal Synthesis: Seal the vial and place it in a preheated oven at a specified temperature (typically between 80-120 °C) for 24 hours.

  • Isolation and Washing:

    • After cooling to room temperature, a crystalline powder of UiO-66-NH₂ will have formed.

    • Collect the solid by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF to remove any unreacted starting materials.

    • Subsequently, wash with methanol and then ethanol to exchange the DMF within the pores.

  • Activation: Dry the washed UiO-66-NH₂ under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent molecules from the pores.

III. Post-Synthesis Modification via Solvent-Assisted Linker Exchange (SALE)

This protocol details the exchange of the native 2-aminoterephthalate linkers in the parent UiO-66-NH₂ with the newly synthesized this compound.

Materials:

  • Activated UiO-66-NH₂

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of Exchange Solution: Prepare a concentrated solution of this compound in DMF. The concentration should be in excess relative to the amount of linker in the parent MOF.

  • Linker Exchange Reaction:

    • Immerse the activated UiO-66-NH₂ powder in the linker exchange solution.

    • Heat the mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (typically 24-72 hours). The optimal time and temperature may need to be determined empirically.

  • Washing and Isolation:

    • After the exchange reaction, cool the mixture to room temperature.

    • Separate the solid MOF material by centrifugation or filtration.

    • Wash the modified MOF extensively with fresh DMF to remove the exchanged 2-aminoterephthalate linkers and any unreacted this compound.

    • Perform a final wash with ethanol.

  • Activation: Activate the modified MOF by drying under vacuum at an elevated temperature to ensure the pores are free of solvent molecules.

Diagram of the Post-Synthesis Modification Workflow

PSM_Workflow cluster_synthesis Synthesis of Starting Materials cluster_psm Post-Synthesis Modification cluster_characterization Characterization Linker_Synthesis Synthesis of This compound Linker_Exchange Solvent-Assisted Linker Exchange (SALE) Linker_Synthesis->Linker_Exchange MOF_Synthesis Synthesis of Parent MOF (UiO-66-NH2) MOF_Synthesis->Linker_Exchange Characterization Structural & Functional Characterization Linker_Exchange->Characterization

Caption: Workflow for the post-synthesis modification of MOFs.

IV. Characterization of the Modified MOF

A suite of characterization techniques is essential to confirm the successful incorporation of the this compound linker and the preservation of the MOF's crystallinity and porosity.

Technique Purpose Expected Outcome for Successful Modification
Powder X-Ray Diffraction (PXRD) To verify the retention of the crystalline structure.The PXRD pattern of the modified MOF should match that of the parent UiO-66-NH₂, indicating that the framework integrity is maintained.[14]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the presence of the new linker and quantify the extent of exchange.After digesting the MOF in a suitable acidic or basic solution, the ¹H NMR spectrum will show characteristic peaks of both the original and the new linker. The integration of these peaks can be used to calculate the percentage of linker exchange.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the modified MOF.The appearance of new vibrational bands corresponding to the imidazole ring of the new linker and a decrease in the intensity of bands associated with the amine group of the original linker.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the modified MOF.The TGA curve will show the decomposition profile of the modified framework. Changes in the decomposition steps compared to the parent MOF can provide evidence of successful linker exchange.[15]
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity and surface area of the modified MOF.A decrease in the Brunauer-Emmett-Teller (BET) surface area is expected due to the incorporation of the bulkier functionalized linker. However, the MOF should retain significant porosity.[14]

Logical Relationship of Components in Post-Synthesis Modification

Component_Relationship Parent_MOF Parent MOF (UiO-66-NH2) SALE_Process SALE Process Parent_MOF->SALE_Process is subjected to Original_Linker Original Linker (2-Aminoterephthalate) New_Linker New Linker (this compound) New_Linker->SALE_Process is introduced via Modified_MOF Modified MOF (UiO-66-ImBA) SALE_Process->Original_Linker displaces SALE_Process->Modified_MOF yields

References

Application Notes and Protocols for the Investigation of Gas Adsorption Properties of Metal-Organic Frameworks Derived from 4-(1H-Imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazole-Functionalized MOFs in Gas Adsorption

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them highly promising candidates for a range of applications, including gas storage, separation, and catalysis.[1][2] The strategic selection of the organic linker is a key determinant of the final properties of the MOF.

The ligand 4-(1H-Imidazol-1-yl)benzoic acid is a particularly interesting building block for the synthesis of MOFs for gas adsorption applications.[3] This bifunctional linker combines a carboxylic acid group, which readily coordinates with metal centers to form the framework backbone, with an imidazole group. The nitrogen atoms in the imidazole ring can act as additional coordination sites and introduce basicity into the framework, which is known to enhance the selective adsorption of acidic gases like carbon dioxide (CO₂).[4] The unique electronic properties and potential for hydrogen bonding of the imidazole moiety can lead to stronger interactions with specific gas molecules, thereby improving both adsorption capacity and selectivity.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the gas adsorption properties of MOFs derived from this compound. The protocols and insights provided herein are designed to be both practical and scientifically rigorous, enabling the effective exploration of this promising class of materials.

Part 1: Synthesis of the Ligand and a Representative MOF

A critical prerequisite for the synthesis of the target MOFs is the availability of the high-purity organic linker, this compound. Subsequently, a solvothermal synthesis approach is typically employed to crystallize the MOF structure.

Protocol 1.1: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of this compound.[5][6]

Materials:

  • Methyl 4-fluorobenzoate

  • 1H-Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylsulfoxide (DMSO)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of Methyl 4-(1H-Imidazol-1-yl)benzoate:

    • In a round-bottom flask, combine methyl 4-fluorobenzoate (10 mmol), 1H-imidazole (12 mmol), and potassium carbonate (10 mmol) in dimethylsulfoxide (7 mL).

    • Heat the mixture with stirring at 120-130°C for approximately 5 hours.

    • After cooling to room temperature, add water and acidify the solution.

    • Extract the product with ether.

    • Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract again with ether.

    • Dry the combined ether extracts with sodium sulfate and evaporate the solvent to yield the methyl ester intermediate.[5]

  • Hydrolysis to this compound:

    • Reflux the obtained methyl ester (3 mmol) in 5 mL of 10% aqueous sodium hydroxide for 5 minutes.

    • Cool the reaction mixture and neutralize to a pH of 6-7 with hydrochloric acid.

    • The precipitated this compound is then collected by filtration and dried.[5]

Characterization: The purity and identity of the synthesized ligand should be confirmed by ¹H NMR, FTIR, and melting point analysis.

Protocol 1.2: Solvothermal Synthesis of a Representative Imidazole-Based MOF

The following is a generalizable solvothermal protocol for the synthesis of a MOF using an imidazole-containing benzoic acid linker. This example is based on the synthesis of a Cadmium-based MOF, X-dia-2-Cd, which utilizes a related, more extended linker, 4-((4-(1H-imidazol-1-yl)phenylimino)methyl)benzoic acid.[7] The principles can be adapted for this compound with various metal salts.

Materials:

  • This compound (or a derivative like HImbz)

  • A metal salt (e.g., Cadmium nitrate tetrahydrate, Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve the imidazole-benzoic acid linker (e.g., 0.1 mmol) in DMF (5 mL).

  • In a separate vial, dissolve the metal salt (e.g., 0.05 mmol of Cd(NO₃)₂·4H₂O) in DMF (5 mL).

  • Combine the two solutions in the scintillation vial.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to a specific temperature (e.g., 80-120°C) for a designated period (e.g., 24-72 hours).

  • Allow the oven to cool down slowly to room temperature.

  • Crystals of the MOF should form at the bottom of the vial.

  • Collect the crystals by decanting the mother liquor and wash them thoroughly with fresh DMF and then with a lower-boiling-point solvent like ethanol to facilitate activation.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: This method is widely used for MOF crystallization as the elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of well-ordered crystalline structures.

  • Solvent System: DMF is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

  • Molar Ratios: The stoichiometry between the metal salt and the organic linker is a critical parameter that influences the resulting MOF topology and phase purity.

  • Temperature and Time: These parameters control the kinetics of nucleation and crystal growth. Optimization is often required to obtain high-quality, phase-pure crystals.

Visualization of the Synthesis Workflow:

MOF_Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis Ligand_Start Start: Precursors Ligand_Reaction Reaction & Hydrolysis Ligand_Start->Ligand_Reaction Ligand_Purification Purification & Characterization Ligand_Reaction->Ligand_Purification Ligand_End Pure Ligand Ligand_Purification->Ligand_End MOF_Start Start: Ligand & Metal Salt MOF_Solvothermal Solvothermal Reaction MOF_Start->MOF_Solvothermal MOF_Crystallization Crystallization MOF_Solvothermal->MOF_Crystallization MOF_Washing Washing MOF_Crystallization->MOF_Washing MOF_End As-Synthesized MOF MOF_Washing->MOF_End

Caption: Workflow for the synthesis of the ligand and the subsequent solvothermal synthesis of the MOF.

Part 2: Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its structural and thermal properties before proceeding to gas adsorption studies.

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk MOF sample. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which guest and solvent molecules are removed from the pores. This information is crucial for determining the activation temperature.

  • Scanning Electron Microscopy (SEM): SEM provides information on the morphology and crystal size of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate groups to the metal centers and the presence of the imidazole ring in the final MOF structure.

Part 3: Gas Adsorption Measurements

The evaluation of the gas adsorption properties of the synthesized MOF is the ultimate goal. This involves a critical activation step followed by the measurement of gas uptake at various pressures and temperatures.

Protocol 3.1: Activation of the MOF

Activation is the process of removing the guest and solvent molecules from the pores of the MOF without causing the framework to collapse. This step is crucial for obtaining accurate gas adsorption data.

Procedure:

  • Place a known mass of the as-synthesized MOF (typically 50-100 mg) into a sample tube.

  • Attach the sample tube to a degassing station on a gas adsorption analyzer.

  • Heat the sample under a high vacuum (e.g., <10⁻⁵ Torr) at a temperature determined from the TGA data (typically in the range of 100-200°C). The heating should be done at a slow ramp rate to avoid rapid solvent evolution that could damage the framework.

  • Hold the sample at the activation temperature for several hours (e.g., 8-12 hours) until a stable vacuum is achieved.

  • Cool the sample to room temperature under vacuum before analysis.

Self-Validating System: The success of the activation process can be initially assessed by the stability of the vacuum during the degassing process. A stable, low pressure indicates the complete removal of volatile guests. The ultimate validation comes from the reproducibility of the gas adsorption isotherms.

Protocol 3.2: Nitrogen Adsorption-Desorption Isotherms (BET Surface Area and Pore Size Analysis)

Nitrogen adsorption at 77 K (liquid nitrogen temperature) is the standard method for determining the surface area and porosity of MOFs.

Procedure:

  • After activation, transfer the sample tube (still under vacuum) to the analysis port of the gas adsorption analyzer.

  • Immerse the sample tube in a liquid nitrogen dewar.

  • Perform a free-space measurement using helium gas.

  • Measure the nitrogen adsorption and desorption isotherms by incrementally dosing nitrogen gas into the sample tube and measuring the amount adsorbed at each equilibrium pressure.

  • The data is typically collected over a relative pressure (P/P₀) range from ~10⁻⁶ to 1.0.

Data Analysis:

  • BET (Brunauer-Emmett-Teller) Surface Area: Calculated from the linear portion of the adsorption isotherm, typically in the relative pressure range of 0.05 to 0.3.

  • Pore Volume: Determined from the amount of gas adsorbed at a relative pressure close to 1.0.

  • Pore Size Distribution: Can be calculated from the adsorption or desorption branch of the isotherm using methods like NLDFT (Non-Local Density Functional Theory) or QSDFT (Quenched Solid Density Functional Theory).[8]

Protocol 3.3: Carbon Dioxide (CO₂) Adsorption Isotherms

CO₂ adsorption measurements are typically performed at temperatures relevant to practical applications, such as 273 K (0°C) and 298 K (25°C).

Procedure:

  • Use a freshly activated sample of the MOF.

  • Place the sample tube in a temperature-controlled bath set to the desired analysis temperature (e.g., 273 K or 298 K).

  • Measure the CO₂ adsorption isotherm by dosing CO₂ gas and recording the uptake at various equilibrium pressures, typically up to 1 bar.

Data Presentation: The CO₂ uptake is usually reported in units of cm³/g (STP), mmol/g, or wt%.

Visualization of the Gas Adsorption Workflow:

Gas_Adsorption_Workflow cluster_activation MOF Activation cluster_measurement Gas Adsorption Measurement cluster_analysis Data Analysis Activation_Start Start: As-Synthesized MOF Activation_Heating Heating under Vacuum Activation_Start->Activation_Heating Activation_Cooling Cooling under Vacuum Activation_Heating->Activation_Cooling Activation_End Activated MOF Activation_Cooling->Activation_End Measurement_Start Start: Activated MOF Measurement_Isotherm Isotherm Measurement (N₂ or CO₂) Measurement_Start->Measurement_Isotherm Measurement_Data Data Collection Measurement_Isotherm->Measurement_Data Measurement_End Raw Isotherm Data Measurement_Data->Measurement_End Analysis_Start Start: Raw Isotherm Data Analysis_BET BET Surface Area Analysis_Start->Analysis_BET Analysis_Pore Pore Volume & Size Analysis_Start->Analysis_Pore Analysis_Uptake Gas Uptake Capacity Analysis_Start->Analysis_Uptake Analysis_End Adsorption Properties Analysis_BET->Analysis_End Analysis_Pore->Analysis_End Analysis_Uptake->Analysis_End

Caption: Workflow for the activation, measurement, and data analysis of gas adsorption in MOFs.

Part 4: Expected Gas Adsorption Properties and Data Interpretation

MOFs derived from this compound are anticipated to exhibit favorable gas adsorption properties, particularly for CO₂.

Key Performance Indicators:

  • High Surface Area: A high BET surface area is generally a prerequisite for high gas uptake capacity.

  • Significant CO₂ Uptake: The presence of the basic imidazole groups is expected to lead to a significant CO₂ uptake, especially at low pressures, due to strong interactions with the acidic CO₂ molecules.

  • Good Selectivity: These MOFs are expected to show good selectivity for CO₂ over other gases like nitrogen (N₂) or methane (CH₄), which is crucial for gas separation applications.

Data Summary Table (Hypothetical Data for a Representative MOF):

PropertyValueConditions
BET Surface Area 800 - 1500 m²/gN₂ at 77 K
Pore Volume 0.4 - 0.8 cm³/gN₂ at 77 K
CO₂ Uptake 2.0 - 4.0 mmol/g273 K, 1 bar
CO₂ Uptake 1.5 - 3.0 mmol/g298 K, 1 bar
CO₂/N₂ Selectivity > 20Calculated from single-component isotherms

Interpretation of Isotherm Shapes:

  • Type I Isotherm: This is characteristic of microporous materials like MOFs and shows a rapid initial uptake at low relative pressures, followed by a plateau.

  • Hysteresis Loop: The presence of a hysteresis loop between the adsorption and desorption branches of the N₂ isotherm can indicate the presence of mesopores or structural flexibility of the MOF.

Conclusion

MOFs synthesized from this compound represent a promising avenue for the development of advanced materials for gas adsorption and separation. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis, characterization, and rigorous evaluation of these materials. By carefully controlling the synthesis conditions and following systematic procedures for activation and gas adsorption measurements, researchers can unlock the full potential of these imidazole-functionalized MOFs. The interplay between the structural properties of the MOF and its gas adsorption performance is a key area of ongoing research, and the methodologies described herein will aid in advancing our understanding and application of these versatile materials.

References

The Strategic Role of 4-(1H-Imidazol-1-yl)benzoic Acid in the Rational Design of Histamine H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Gastric Acid Secretion at its Source

The regulation of gastric acid secretion is a complex physiological process, with the biogenic amine histamine serving as a primary secretagogue. Histamine exerts its effects by binding to H2 receptors, a class of G-protein coupled receptors (GPCRs) located on the basolateral membrane of gastric parietal cells.[1][2] This interaction triggers a signaling cascade that culminates in the secretion of hydrochloric acid into the stomach lumen. Consequently, the histamine H2 receptor has been a cornerstone pharmacological target for the management of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2]

The development of histamine H2 receptor antagonists marked a paradigm shift in the treatment of these conditions, moving from mere neutralization of gastric acid to the targeted inhibition of its production.[3] This evolution was a triumph of rational drug design, a process that systematically modifies the structure of a natural ligand—in this case, histamine—to create a therapeutically effective antagonist.[3] At the heart of many of these antagonists lies the imidazole ring, a key pharmacophoric element also present in histamine itself.[4] This application note delves into the significance of a specific imidazole-containing scaffold, 4-(1H-Imidazol-1-yl)benzoic acid, in the contemporary development of novel histamine H2 receptor antagonists.

The Imidazole Moiety: A Privileged Scaffold in H2 Antagonist Design

The imidazole ring of histamine is crucial for its recognition and activation of the H2 receptor. Early pioneers in H2 antagonist development, such as Sir James Black and his team at Smith, Kline & French, recognized that retaining this imidazole core was essential for receptor affinity.[3][5] Their groundbreaking work led to the development of burimamide, the first selective H2 antagonist, and subsequently cimetidine (Tagamet), the first blockbuster drug in this class.[3][5][6]

The imidazole ring's importance stems from its unique electronic and steric properties. It can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for various molecular interactions within the receptor's binding pocket. However, the development of cimetidine also highlighted a potential liability of the imidazole ring: its ability to inhibit cytochrome P-450 enzymes, leading to drug-drug interactions.[7] This discovery spurred further research into modifying the imidazole scaffold to improve the safety profile of H2 antagonists.

This compound: A Versatile Building Block

This compound has emerged as a valuable intermediate in the synthesis of advanced H2 receptor antagonists and other bioactive molecules.[8][9] Its structure combines the essential imidazole ring with a benzoic acid moiety, offering several advantages for drug design:

  • Dual Functionality: The molecule possesses both a basic imidazole ring and an acidic carboxylic acid group, allowing for a wide range of chemical modifications and derivatization.[9]

  • Scaffold for Library Synthesis: The benzoic acid handle provides a convenient attachment point for building combinatorial libraries of potential H2 antagonists, facilitating the exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The carboxylic acid group can be esterified, amidated, or otherwise modified to fine-tune the lipophilicity, solubility, and pharmacokinetic properties of the final compound.

Signaling Pathways of the Histamine H2 Receptor

Understanding the downstream signaling of the H2 receptor is fundamental to designing effective functional assays for antagonist screening. The canonical pathway involves the coupling of the H2 receptor to the Gs alpha subunit (Gαs) of its associated G-protein.[10]

H2R_Signaling cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H2R Binds & Activates Antagonist 4-(1H-Imidazol-1-yl)benzoic acid derivative (Antagonist) Antagonist->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Acid Secretion) PKA->Response Phosphorylates

Caption: Canonical Gs-cAMP signaling pathway of the histamine H2 receptor.

Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets leading to the physiological response.[10] More recent studies have revealed that H2 receptor signaling can be more complex, with evidence for coupling to other pathways, such as the phospholipase C (PLC) and MAP kinase (ERK) pathways.[1][11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, a key intermediate. The synthesis involves a nucleophilic aromatic substitution followed by hydrolysis.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Materials:

  • Methyl 4-fluorobenzoate

  • 1H-Imidazole

  • Potassium carbonate (K2CO3)

  • Dimethylsulfoxide (DMSO)

  • 10% Aqueous sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of the Methyl Ester Intermediate:

    • In a round-bottom flask, combine methyl 4-fluorobenzoate, 1.2 equivalents of 1H-imidazole, and 1 equivalent of potassium carbonate in dimethylsulfoxide.[13]

    • Heat the reaction mixture with stirring at 120-130°C for approximately 5 hours.[13] Rationale: This step facilitates the nucleophilic aromatic substitution of the fluorine atom by the imidazole nitrogen.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, add water, and acidify. Extract the aqueous layer with a suitable organic solvent (e.g., ether).[13]

    • Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract again with the organic solvent.[13]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield methyl 4-(1H-imidazol-1-yl)benzoate.[13][14]

  • Hydrolysis to the Carboxylic Acid:

    • Reflux the methyl ester intermediate in 10% aqueous sodium hydroxide for 5-10 minutes.[13] Rationale: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions.

    • Cool the reaction mixture and neutralize to a pH of 6-7 with hydrochloric acid.[13] Rationale: Acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound.[13]

Protocol 2: In Vitro H2 Receptor Antagonism Assay (cAMP Functional Assay)

This protocol outlines a cell-based functional assay to determine the antagonist activity of compounds derived from this compound by measuring their ability to inhibit histamine-stimulated cAMP production.

Materials:

  • HEK-293 cells stably expressing the human histamine H2 receptor (or other suitable cell line, e.g., HGT-1 human gastric cancer cells).[15]

  • Cell culture medium and reagents.

  • Histamine dihydrochloride (agonist).

  • Test compounds (potential antagonists).

  • Cimetidine or Ranitidine (reference antagonists).

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Culture and Plating:

    • Culture the H2 receptor-expressing cells under standard conditions.

    • Seed the cells into 96- or 384-well assay plates at an appropriate density and allow them to adhere overnight.

  • Antagonist Incubation:

    • Prepare serial dilutions of the test compounds and reference antagonists in assay buffer.

    • Remove the culture medium from the cells and add the antagonist solutions.

    • Incubate the plates for a predetermined time (e.g., 15-30 minutes) at 37°C. Rationale: This pre-incubation allows the antagonists to bind to the H2 receptors.

  • Agonist Stimulation:

    • Prepare a solution of histamine in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response curve.

    • Add the histamine solution to the wells containing the antagonist dilutions.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP response as a function of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. The IC50 represents the concentration of antagonist required to inhibit 50% of the histamine-stimulated cAMP production.

    • The potency of the test compounds can be compared to that of the reference antagonists.

Protocol 3: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the H2 receptor using a radiolabeled antagonist.

Materials:

  • Membrane preparations from cells expressing the H2 receptor (e.g., guinea-pig cerebral cortex).[16]

  • Radiolabeled H2 antagonist (e.g., [3H]-tiotidine).[16]

  • Test compounds and reference compounds.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled H2 antagonist).

  • Incubation:

    • Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Determine the IC50 value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. A strong correlation between Ki values from binding assays and functional IC50 values validates the use of the binding assay for assessing H2-receptor activity.[16]

Data Presentation

The results from these assays are typically summarized to compare the potency and affinity of newly synthesized compounds.

Table 1: In Vitro Activity of Novel H2 Receptor Antagonists

Compound IDStructure Modification (from this compound)H2 Binding Affinity (Ki, nM)H2 Functional Antagonism (IC50, nM)
Ref-1 Cimetidine2540
Ref-2 Ranitidine1522
Test-001 Amide with n-propylamine5580
Test-002 Ester with ethanol120200
Test-003 Amide with 4-methylpiperidine1830

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

This compound remains a highly relevant and strategic starting material in the ongoing quest for improved histamine H2 receptor antagonists. Its versatile chemical nature allows for the systematic exploration of chemical space around the core imidazole pharmacophore. By employing the robust synthetic and pharmacological testing protocols detailed in this guide, researchers can efficiently synthesize and evaluate novel derivatives. The goal is to identify candidates with high potency and selectivity for the H2 receptor, while minimizing off-target effects, particularly the inhibition of cytochrome P-450 enzymes. The integration of rational design principles with these established experimental workflows will continue to drive the development of safer and more effective therapies for acid-related gastrointestinal disorders.

References

Characterization of 4-(1H-Imidazol-1-yl)benzoic Acid Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-Imidazol-1-yl)benzoic acid and its derivatives are a class of compounds of significant interest in pharmaceutical research, serving as versatile building blocks in the synthesis of novel therapeutic agents.[1] Their unique molecular architecture, combining a polar imidazole ring with a functionalizable benzoic acid moiety, allows for diverse chemical modifications to modulate their pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of these important molecules, tailored for researchers, scientists, and drug development professionals.

The following sections will delve into the practical application and theoretical underpinnings of key analytical methodologies. We will explore not just the "how" but also the "why" behind experimental choices, ensuring a robust and validated characterization workflow.

Structural Elucidation: A Multi-Technique Approach

Confirming the chemical identity and structure of a newly synthesized this compound derivative is the foundational step in its characterization. A combination of spectroscopic techniques is indispensable for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Application Note: For this compound derivatives, ¹H NMR is crucial for confirming the substitution pattern on the benzoic acid ring and the integrity of the imidazole ring. The chemical shifts and coupling constants of the aromatic protons are highly informative. ¹³C NMR complements this by providing the number of unique carbon atoms and their hybridization state. Due to the potential for fast tautomerization in some imidazole derivatives, which can lead to poor resolution in solution-state ¹³C NMR, solid-state NMR (CP-MAS) can be a valuable alternative.[2]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of the purified derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30°

      • Relaxation delay: 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: 0-15 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Spectral width: 0-200 ppm

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the spectrum using the internal standard (TMS) or the residual solvent peak.

Technique Typical Chemical Shift Ranges (ppm) Information Obtained
¹H NMR Imidazole Protons: 7.0-8.5Benzoic Acid Protons: 7.5-8.2Carboxylic Acid Proton: >10 (often broad)- Number of unique proton environments- Chemical environment of protons- Proton-proton coupling (connectivity)- Stereochemistry
¹³C NMR Imidazole Carbons: 115-140Benzoic Acid Carbons: 120-145Carboxylic Carbonyl: 165-185- Number of unique carbon environments- Hybridization of carbon atoms- Presence of functional groups (e.g., C=O)
Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound derivatives, as it typically produces intact molecular ions.[4][5]

Application Note: For these derivatives, ESI-MS in positive ion mode will likely show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Fragmentation patterns can help confirm the connectivity of the imidazole and benzoic acid moieties. Common fragments may arise from the loss of water (H₂O) or carbon monoxide (CO) from the carboxylic acid group.[6]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[7]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7] The addition of a small amount of acid helps to promote protonation.

  • Instrumentation:

    • Use a mass spectrometer equipped with an electrospray ionization source. This can be a standalone system or coupled with a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and analyze the resulting product ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Application Note: For this compound derivatives, FTIR is used to confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, and the C-N and C=N vibrations of the imidazole ring. Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation for solid powders.[8]

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]

    • Place a small amount of the solid sample directly onto the ATR crystal.[10]

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.[8]

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1680-1725
C=N (Imidazole Ring)~1600-1650
C-N (Imidazole Ring)~1050-1250
C-H (Aromatic)~3000-3100

Purity and Identity Confirmation

Ensuring the purity of a drug candidate is of paramount importance for reliable biological testing and subsequent development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds. Reversed-phase HPLC is particularly well-suited for the analysis of moderately polar compounds like this compound derivatives.

Application Note: A gradient elution method using a C18 column is typically effective for separating the target compound from starting materials, byproducts, and degradation products. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to ensure good peak shape for the carboxylic acid.[11]

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

    • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point and assess the purity of crystalline compounds.

Application Note: The presence of impurities typically lowers and broadens the melting endotherm of a substance.[12] DSC can provide a rapid and accurate determination of the absolute purity of highly pure crystalline compounds (typically >98%) without the need for a reference standard.[13][14] This is based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[12]

Protocol: Purity Determination by DSC

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrumentation and Conditions:

    • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Data Analysis:

    • The instrument's software can be used to calculate the purity based on the shape of the melting peak using the van't Hoff equation.

Definitive Structure and Solid-State Properties

For late-stage drug development and regulatory filings, a definitive three-dimensional structure is often required.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[15] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Application Note: Obtaining a high-quality single crystal is the most critical and often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common crystallization techniques. The resulting crystal structure provides unambiguous proof of the compound's identity and can reveal important information about its solid-state packing and potential polymorphs. A published crystal structure for this compound exists, which can serve as a valuable reference.[16][17]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the purified compound using a suitable technique (e.g., slow evaporation of a saturated solution in a solvent like ethanol).[16][18] The purity of the compound is crucial for obtaining good quality crystals.[18]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct or Patterson methods.

    • Refine the atomic model against the experimental data to obtain the final structure.

Integrated Characterization Workflow

A logical and efficient workflow is essential for the comprehensive characterization of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_structural Structural Elucidation cluster_purity Purity & Identity Confirmation cluster_definitive Definitive Structure Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MeltingPoint Melting Point Purification->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MeltingPoint->NMR MS Mass Spectrometry (ESI-MS, HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC HPLC-UV FTIR->HPLC DSC DSC (for crystalline solids) HPLC->DSC Xray Single-Crystal X-ray Diffraction DSC->Xray

References

Troubleshooting & Optimization

Overcoming solubility issues with 4-(1H-Imidazol-1-yl)benzoic acid in MOF synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(1H-Imidazol-1-yl)benzoic acid as a linker in the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide practical, in-depth solutions to common challenges, particularly those related to ligand solubility. As a bifunctional organic molecule with both a coordinating imidazole ring and a carboxylate group, its behavior in solution is critical for successful MOF crystallization[1][2]. This resource combines field-proven insights with established scientific principles to help you navigate the intricacies of your experimental work.

Troubleshooting Guide: Overcoming Solubility Issues

Poor solubility of the this compound linker is one of the most frequent hurdles in MOF synthesis. This issue can lead to incomplete reactions, low yields, and the formation of amorphous by-products instead of the desired crystalline MOF. This section provides a systematic approach to diagnosing and resolving these solubility challenges.

Question: My this compound linker is not dissolving in my chosen solvent system. What steps can I take?

Answer:

This is a common issue stemming from the linker's unique chemical structure, which includes a polar imidazole group and a hydrogen-bonding carboxylic acid group. Effective dissolution requires a solvent that can favorably interact with both moieties. The troubleshooting workflow below outlines a series of systematic steps to address this problem.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Step 1: Solvent Selection & Optimization cluster_2 Step 2: pH Modification cluster_3 Step 3: Synthesis Method Adjustment cluster_4 Resolution Start Ligand Solubility Issue: This compound does not dissolve Solvent_Check Is the solvent appropriate? (e.g., DMF, DMSO) Start->Solvent_Check Evaluate Solvent_Change Action: Switch to a recommended polar aprotic solvent. Solvent_Check->Solvent_Change No pH_Check Is the linker protonated? Solvent_Check->pH_Check Yes Co_Solvent Action: Introduce a co-solvent (e.g., Ethanol, H2O) Solvent_Change->Co_Solvent If still problematic Solvent_Change->pH_Check Heat_Sonication Action: Apply moderate heat (e.g., 60-80°C) and/or sonication Co_Solvent->Heat_Sonication For difficult cases Heat_Sonication->pH_Check Add_Base Action: Add a base (e.g., TEA, NaOH) to deprotonate the carboxylic acid. Increases polarity and solubility. pH_Check->Add_Base Yes (neutral/acidic solution) Method_Check Is the synthesis method optimal? pH_Check->Method_Check No (already deprotonated) Add_Base->Method_Check Solvothermal Action: Employ solvothermal synthesis. Higher temperature and pressure can enhance solubility. Method_Check->Solvothermal No Success Ligand Dissolved. Proceed with MOF Synthesis. Method_Check->Success Yes Solvothermal->Success

Caption: A step-by-step workflow for troubleshooting solubility issues.

Step-by-Step Methodologies & Explanations
1. Re-evaluate Your Solvent Choice

The principle of "like dissolves like" is paramount. The linker has both polar and hydrogen-bonding characteristics.

  • Expertise & Experience: While many solvents exist, polar aprotic solvents have consistently proven most effective for this class of linkers in MOF synthesis. They possess a high dielectric constant and polarity but do not act as hydrogen bond donors. This allows them to solvate the charged carboxylate and polar imidazole groups effectively without competing for coordination sites.

  • Trustworthiness: The most commonly cited and successful solvent in literature for imidazole-carboxylate linkers is N,N-Dimethylformamide (DMF) .[1][3][4][5] Its effectiveness is a self-validating standard in the field. Other solvents like Dimethyl sulfoxide (DMSO) can also be effective.[4][6]

Data Presentation: Recommended Solvents for this compound

SolventTypeRationale for UseCommon in Literature
N,N-Dimethylformamide (DMF) Polar AproticExcellent solvating power for both imidazole and carboxylate groups. High boiling point is ideal for solvothermal synthesis.Yes[1][3][5]
Dimethyl Sulfoxide (DMSO) Polar AproticStrong solvating capability, higher boiling point than DMF. Can be harder to remove from the final MOF pores.Yes[4][6]
Ethanol (EtOH) Polar ProticOften used as a co-solvent with DMF to modify polarity and aid in linker dissolution.Yes[1]
Water (H₂O) Polar ProticUsed in some syntheses, especially when pH is adjusted. Solubility is highly pH-dependent.Yes[4][7]
2. Employ Co-Solvents and Physical Dissolution Aids

If the linker remains insoluble in a pure solvent, a multi-pronged approach is necessary.

  • Action 1: Use a Co-Solvent System. Creating a solvent mixture can fine-tune the polarity of the medium. A common and effective strategy is a mixture of DMF and ethanol.[1]

  • Action 2: Apply Heat. Gently warming the mixture (e.g., to 60-80°C) increases the kinetic energy of the molecules, overcoming the intermolecular forces in the solid linker and enhancing solubility.

  • Action 3: Use Sonication. An ultrasonic bath can help break apart linker agglomerates, increasing the surface area exposed to the solvent and accelerating dissolution.[3]

3. Modify the pH of the Solution

The solubility of any benzoic acid derivative is highly dependent on pH.[8][9] The carboxylic acid group (-COOH) is acidic, while the imidazole ring can act as a base.

  • Causality: At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), making it less polar and prone to strong hydrogen bonding between linker molecules, which reduces solubility. By adding a base, you deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in polar solvents.[9][10]

  • Authoritative Grounding: The deprotonation of the carboxylic acid is a prerequisite for its coordination to the metal center in most MOF syntheses.[5] Therefore, this step not only aids solubility but is often essential for the reaction itself.

Experimental Protocol: pH-Assisted Dissolution

  • Suspend the this compound in your primary solvent (e.g., DMF).

  • While stirring, add a weak organic base, such as triethylamine (TEA), dropwise. Alternatively, a dilute solution of an inorganic base like NaOH can be used, but be mindful of introducing competing ions.

  • Continue adding the base until the linker fully dissolves. A slight molar excess relative to the linker may be required.

  • Proceed by adding this clear linker solution to your metal salt solution.

4. Leverage Solvothermal Synthesis Conditions

Most MOFs incorporating this linker are synthesized via solvothermal methods.[1][3][11][12] This technique involves heating the reaction mixture in a sealed vessel (e.g., a Teflon-lined autoclave) above the boiling point of the solvent.

  • Mechanism: The elevated temperature and pressure generated during solvothermal synthesis significantly increase the solubility of reactants, including poorly soluble linkers.[13] This method often succeeds where room-temperature stirring fails. A typical condition involves heating a DMF solution of the linker and metal salt at 120°C for 48-72 hours.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound?

A1: N,N-Dimethylformamide (DMF) is the most widely recommended and successfully used solvent for this linker in MOF synthesis.[1][3][5] Its polar aprotic nature effectively solvates both functional ends of the molecule.

Q2: How exactly does pH affect the linker's role in MOF synthesis?

A2: The pH is critical. The linker has an acidic carboxylic acid group and a basic imidazole ring.[2] In acidic-to-neutral conditions, the carboxylic acid is protonated (-COOH), limiting its solubility and preventing it from coordinating to the metal ion. Adding a base deprotonates it to the carboxylate form (-COO⁻), which is necessary for it to act as a linker and bond with the metal centers to form the MOF framework.[5][10]

Q3: Can you provide a standard solvothermal protocol for a MOF using this linker?

A3: Absolutely. The following is a representative protocol for synthesizing a zinc-based MOF, which can be adapted for other metals.[1][3]

Experimental Protocol: General Solvothermal Synthesis of a Zn-MOF

  • Prepare Linker Solution: In a 20 mL glass vial, add 0.5 mmol of this compound to 5 mL of DMF. If solubility is an issue, add a few drops of triethylamine or sonicate the mixture until a clear solution is obtained.[3]

  • Prepare Metal Solution: In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Combine Reagents: Combine the linker and metal solutions in a 20 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat to 120°C and maintain this temperature for 48 hours.

  • Cooling & Collection: Allow the oven to cool to room temperature naturally. Collect the resulting crystalline product by filtration.

  • Washing: Wash the crystals thoroughly with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials.[1][3]

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 80-120°C) to remove solvent molecules from the pores.[1]

Q4: Can this linker be used in non-solvothermal synthesis methods?

A4: While less common, it is possible. Methods like solvent-assisted linker exchange (SALE) or room-temperature synthesis could be explored, but they would heavily rely on achieving complete dissolution of the linker first.[14] For these methods, meticulous solvent selection and pH control would be even more critical than in solvothermal synthesis.

Q5: How do I confirm the linker was successfully incorporated into my final MOF material?

A5: Several characterization techniques are essential:

  • Powder X-Ray Diffraction (PXRD): This is the primary method to confirm the crystallinity and phase purity of your synthesized MOF. The resulting pattern is a unique fingerprint of the material.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the FTIR spectrum of your linker with that of your MOF. You should see a shift or disappearance of the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) and the appearance of symmetric and asymmetric carboxylate stretches, confirming deprotonation and coordination to the metal.[5][16]

  • Thermogravimetric Analysis (TGA): TGA will show the thermal stability of the MOF and its decomposition profile, which is characteristic of the specific metal-linker framework formed.[3]

References

Technical Support Center: Crystallization of 4-(1H-Imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(1H-Imidazol-1-yl)benzoic acid (4-IBA). As a versatile building block in pharmaceutical and materials science, the solid-state properties of 4-IBA are of paramount importance.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact critical attributes such as solubility, stability, and bioavailability. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable answers to common challenges encountered during the crystallization of 4-IBA. Here, we synthesize crystallographic data, thermodynamic principles, and field-proven laboratory techniques to empower you to achieve consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism, and why is it a critical concern for an API intermediate like 4-IBA?

Polymorphism is the phenomenon where a single chemical compound can crystallize into different solid-state arrangements or crystal lattices. These different forms, or polymorphs, are chemically identical but have distinct physical properties. For a pharmaceutical compound or intermediate, this is a major concern because these physical differences can alter:

  • Solubility and Dissolution Rate: Different polymorphs can have significantly different solubilities, which directly impacts the bioavailability of an active pharmaceutical ingredient (API).

  • Stability: One polymorph may be thermodynamically stable, while others are metastable. Metastable forms can spontaneously convert to the stable form over time, which can alter the drug product's performance and shelf-life.

  • Manufacturing Properties: Properties like crystal shape (habit), flowability, and compressibility are dependent on the polymorphic form, affecting downstream processes like tableting.

Controlling polymorphism is therefore essential to ensure the safety, efficacy, and quality of the final drug product.[2]

Q2: Have multiple polymorphic forms of this compound been officially reported?

Based on available crystallographic literature, a single monoclinic crystal structure for this compound has been characterized and reported.[3][4] The key crystallographic data for this known form are summarized below.

However, it is a fundamental principle in solid-state chemistry that the absence of reported polymorphs does not confirm their non-existence. The crystallization of different polymorphs is often kinetically or thermodynamically driven by specific experimental conditions.[5][6] It is plausible that other, potentially metastable, forms of 4-IBA could be produced under different solvent, temperature, or pressure conditions. Therefore, researchers should never assume that only one form is possible.

Q3: How can I determine which crystalline form of 4-IBA I have produced in my experiment?

A multi-technique approach is essential for the unambiguous characterization of a crystalline solid. Each technique provides a different piece of the puzzle.

Analytical TechniqueInformation Provided & Key Use CaseDestructive?
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for a crystalline phase based on its lattice structure. It is the primary tool for identifying polymorphs and assessing phase purity.[7]No
Differential Scanning Calorimetry (DSC) Measures thermal events like melting points, phase transitions, and glass transitions. Different polymorphs will exhibit different melting points and may show solid-solid transitions.[8]Yes
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature. It is primarily used to identify solvates (hydrates) by detecting the loss of solvent upon heating.[7]Yes
Fourier-Transform Infrared (FTIR) & Raman Spectroscopy These vibrational spectroscopy techniques probe the molecular bonding environment. Different intermolecular interactions (e.g., hydrogen bonding) in different polymorphs can lead to distinct spectral shifts.[7][8]No
Single-Crystal X-Ray Diffraction (SCXRD) Provides the absolute, three-dimensional structure of a single crystal, including unit cell dimensions, space group, and molecular conformation. It is the definitive method for structural elucidation of a new polymorph.[9]No
Q4: What are the primary experimental factors that control which polymorph of 4-IBA crystallizes?

The final polymorphic form obtained is a result of the competition between thermodynamic stability and nucleation/growth kinetics.[6][10] The most stable form has the lowest free energy (thermodynamic product), but a less stable form may crystallize first if it has a lower activation energy for nucleation (kinetic product). You can manipulate this balance by controlling:

  • Solvent Choice: The polarity, hydrogen-bonding capability, and molecular structure of the solvent can influence which polymorph is favored. Solvents can stabilize specific conformations of the 4-IBA molecule or preferentially interact with the growing faces of a particular crystal lattice.[11][12]

  • Supersaturation: This is the primary driving force for crystallization. High supersaturation (achieved by rapid cooling or high concentration) often favors the nucleation of metastable, kinetic forms. Low supersaturation favors the more stable, thermodynamic form.[13]

  • Temperature & Cooling Rate: Higher temperatures increase solubility and molecular mobility. A slow cooling rate allows the system to remain near equilibrium, providing time for the most stable polymorph to nucleate and grow.[14] Rapid cooling or "crash crystallization" can trap metastable forms.

  • Additives & Impurities: The presence of impurities or even specifically chosen additives can inhibit the growth of one polymorph or act as a template for the nucleation of another.

Troubleshooting Guide: Common Crystallization Issues

Problem: My crystallization is yielding a mixture of polymorphs or an inconsistent form.

This is a classic sign that your crystallization process is operating in a region where kinetic and thermodynamic factors are in close competition.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure your solvent is pure and dry. Trace amounts of water or other solvents can drastically alter the crystallization outcome.

  • Control the Cooling Rate: This is the most critical parameter. Avoid placing your flask directly in an ice bath from a high temperature. Allow the solution to cool slowly to room temperature first, ideally in an insulated container to slow heat loss. A programmed cooling profile is best for reproducibility.

  • Reduce Supersaturation: Try using a slightly larger volume of solvent to ensure you are not operating at an excessively high concentration. This will lower the driving force for the nucleation of unwanted kinetic forms.[13]

  • Introduce Seeding: The most powerful method for achieving a desired form is to introduce a small number of seed crystals of that pure polymorph once the solution is saturated. This bypasses the stochastic nature of primary nucleation and directs the crystallization toward the desired outcome.

Experimental Protocols & Workflows

Protocol 1: Controlled Crystallization of the Known Monoclinic Form of 4-IBA

This protocol is designed to favor the thermodynamically stable form by using a low supersaturation and a slow cooling rate, based on the recrystallization method reported in the literature.[3][4]

Methodology:

  • Dissolution: In a clean Erlenmeyer flask, add crude 4-IBA and a magnetic stir bar. Add a sufficient volume of ethanol to create a slurry.

  • Heating: Gently heat the solution on a hot plate with stirring until all the 4-IBA dissolves completely. Add a minimal extra amount of hot ethanol (dropwise) to ensure the solution is saturated but not supersaturated at the elevated temperature.

  • Clarification (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Controlled Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and place it on a cork ring or other insulating surface to allow for slow, undisturbed cooling to room temperature. Rapid cooling should be avoided.[14]

  • Maturation: Once crystal formation appears complete at room temperature, allow the slurry to stir gently for several hours. This "aging" period allows for any potential metastable forms to transform into the more stable form.

  • Isolation: Cool the flask in an ice-water bath for 20-30 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).

  • Characterization: Confirm the polymorphic identity of the dried crystals using PXRD and DSC as minimum requirements.

Workflow for Polymorph Screening and Control

The following diagram outlines a logical workflow for investigating and controlling polymorphism in 4-IBA.

Polymorph_Workflow cluster_0 Phase 1: Screening & Discovery cluster_1 Phase 2: Characterization cluster_2 Phase 3: Control & Optimization start Start: Crude 4-IBA screen Polymorph Screen Vary Solvents (Polar, Apolar, Protic, Aprotic) Vary Crystallization Method (Cooling, Evaporation, Anti-solvent) start->screen analysis Isolate Unique Solids Primary Analysis: PXRD, DSC, TGA Identify Unique Forms (Form I, Form II, etc.) screen->analysis scxrd Definitive Structure Single Crystal XRD analysis->scxrd If single crystals obtained thermo Determine Thermodynamic Relationship Slurry Conversion Experiments at Different Temps analysis->thermo protocol Develop Controlled Protocol Seeding, Cooling Profile, Solvent Selection thermo->protocol end End: Robust, Reproducible Process for Desired Polymorph protocol->end

Caption: Workflow for systematic polymorph screening, characterization, and process control.

Data Summary & Visualization

Table 1: Crystallographic Data for the Reported Monoclinic Form of 4-IBA
ParameterValueReference
Chemical FormulaC₁₀H₈N₂O₂[3][4]
Molecular Weight188.18[3][4]
Crystal SystemMonoclinic[3][4]
Space GroupPc[4]
a (Å)4.1443 (11)[3]
b (Å)6.6561 (19)[3]
c (Å)15.706 (4)[3]
β (°)101.023 (7)[3]
Volume (ų)425.3 (2)[3]
Z (molecules/unit cell)2[3]
Kinetic vs. Thermodynamic Control Pathway

This diagram illustrates the energetic relationship between a stable (thermodynamic) and a metastable (kinetic) polymorph.

Thermo_Kinetic cluster_products Solid State Products 4-IBA_in_Solution 4-IBA in Solution (High Energy) Kinetic_Product Metastable Polymorph (Kinetic Product) 4-IBA_in_Solution->Kinetic_Product ΔG‡ (kinetic) Low Activation Energy Fast Nucleation (e.g., Rapid Cooling) Thermodynamic_Product Stable Polymorph (Thermodynamic Product) 4-IBA_in_Solution->Thermodynamic_Product ΔG‡ (thermo) High Activation Energy Slow Nucleation (e.g., Slow Cooling) Kinetic_Product->Thermodynamic_Product Spontaneous Transformation (over time)

Caption: Energy landscape showing pathways to kinetic and thermodynamic products.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Ullmann condensation for this specific transformation. Below, you will find a series of frequently asked questions and troubleshooting guides to address common issues, particularly low reaction yield.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no yield of my desired product, this compound. What are the most common initial factors to investigate?

Low or no product yield in an Ullmann condensation is a frequent issue that can often be traced back to a few key factors. Before undertaking extensive optimization, it is crucial to verify the fundamentals of your reaction setup.

  • Inactive Catalyst: The active catalytic species in Ullmann-type reactions is typically Cu(I).[1] Commercially available copper(I) salts like CuI or CuBr can oxidize over time if not stored properly. If using Cu(0) or Cu(II) sources, the reaction conditions must be suitable to generate the active Cu(I) species in situ.[1]

  • Reaction Temperature: While traditional Ullmann reactions required high temperatures (often >210 °C), modern ligand-accelerated systems operate under much milder conditions.[1][2] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[3]

  • Inefficient Base: The base plays a critical role in the deprotonation of imidazole, which is a key step in the catalytic cycle.[1] The choice of base can be highly dependent on the specific substrates and solvent system. Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[3][4]

Q2: My reaction is producing a significant amount of a side product, which I suspect is a homocoupling product of my aryl halide. How can I minimize this?

The formation of biaryl compounds through homocoupling of the aryl halide is a common side reaction in Ullmann condensations.[3] This occurs when two molecules of the aryl halide react with each other, catalyzed by the copper species.

To mitigate this, consider the following adjustments:

  • Stoichiometry: Use a slight excess of imidazole relative to the 4-halobenzoic acid. This can favor the desired cross-coupling reaction over the homocoupling of the aryl halide. A molar ratio of 1.2:1 (imidazole:aryl halide) is a good starting point.[4]

  • Reaction Temperature: High temperatures can promote the homocoupling side reaction.[3] Attempt to lower the reaction temperature in increments while monitoring the progress of the desired reaction.

  • Ligand Selection: The use of appropriate ligands can significantly improve the selectivity of the cross-coupling reaction. For N-arylation of imidazoles, diamine ligands such as 1,10-phenanthroline and its derivatives have been shown to be effective.[5][6][7]

Q3: I am observing the formation of 1-phenyl-1H-imidazole, indicating decarboxylation. What are the causes and how can I prevent this?

Decarboxylation, the loss of the carboxylic acid group, is a common issue when heating benzoic acid derivatives, especially at the high temperatures sometimes employed in Ullmann reactions.[3]

To address decarboxylation:

  • Temperature Control: This is the most critical factor. Use the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.[3]

  • Esterification as an Alternative: Consider starting with the methyl or ethyl ester of 4-halobenzoic acid (e.g., methyl 4-iodobenzoate). The Ullmann condensation can be performed on the ester, followed by hydrolysis to yield the desired carboxylic acid. This two-step approach often provides a cleaner reaction and higher overall yield.[8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yield in the Ullmann condensation for this compound.

Troubleshooting_Workflow cluster_side_products Side Product Analysis start Low or No Yield Observed check_basics Verify Core Reaction Parameters start->check_basics catalyst Catalyst Activity (Fresh Cu(I) source?) check_basics->catalyst temperature Reaction Temperature (Too low/high?) check_basics->temperature base Base Efficiency (Correct pKa for system?) check_basics->base side_products Analyze Side Products check_basics->side_products homocoupling Homocoupling Observed (Biaryl Formation) side_products->homocoupling Yes decarboxylation Decarboxylation Observed (Loss of COOH) side_products->decarboxylation Yes no_reaction No Reaction / Starting Material side_products->no_reaction No significant conversion optimize_stoichiometry Adjust Imidazole:Aryl Halide Ratio (e.g., 1.2:1) homocoupling->optimize_stoichiometry lower_temp Lower Reaction Temperature homocoupling->lower_temp decarboxylation->lower_temp optimize_ligand_base Optimize Ligand and Base Combination no_reaction->optimize_ligand_base change_ligand Screen Different Ligands (e.g., Phenanthrolines) optimize_stoichiometry->change_ligand use_ester Use Methyl/Ethyl Ester of Aryl Halide, then Hydrolyze lower_temp->use_ester success Improved Yield change_ligand->success use_ester->success increase_temp Incrementally Increase Temperature optimize_ligand_base->increase_temp check_purity Check Reactant and Solvent Purity increase_temp->check_purity check_purity->success

Caption: A systematic workflow for troubleshooting low yield in the Ullmann condensation.

Detailed Experimental Protocols & Optimization

Representative Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzoic acid (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dimethyl sulfoxide (DMSO) (4 mL) via syringe.[4]

  • Place the flask in a preheated oil bath at 110-130 °C.[4][8]

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 5-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[9]

Optimization Parameters

For a systematic optimization, it is recommended to vary one parameter at a time. The following table summarizes key parameters and their typical ranges for this reaction.

ParameterRecommended Range/OptionsRationale & Key Considerations
Aryl Halide 4-iodobenzoic acid > 4-bromobenzoic acidThe reactivity of the aryl halide follows the trend I > Br > Cl. Aryl iodides are generally more reactive and allow for milder reaction conditions.
Copper Source CuI, CuBr, Cu₂O (5-10 mol%)Cu(I) salts are typically more active. Ensure the copper source is fresh and not oxidized.
Ligand 1,10-phenanthroline, 4,7-dimethoxy-1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine (10-20 mol%)Ligands stabilize the copper catalyst and facilitate the reaction, allowing for lower temperatures and improved yields.[5][7][10][11] Diamine and amino acid ligands are well-established for N-arylation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOH (2-3 equivalents)The base must be strong enough to deprotonate imidazole but not so harsh as to promote side reactions. Cs₂CO₃ is often more effective but also more expensive.
Solvent DMSO, DMF, Dioxane, TolueneHigh-boiling polar aprotic solvents are commonly used to ensure solubility of the reactants and to reach the required reaction temperatures.[2]
Temperature 80-140 °CThis should be optimized. Start at the lower end (e.g., 100 °C) and increase if the reaction is sluggish. Monitor for decomposition at higher temperatures.

Reaction Mechanism and the Role of Key Components

The generally accepted mechanism for the Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism CuI_L Cu(I)-Ligand Complex CuI_Imidazolate Cu(I)-Imidazolate Complex CuI_L->CuI_Imidazolate Ligand Exchange Imidazole Imidazole Imidazole->CuI_L Coordination ArylHalide Ar-X (4-halobenzoic acid) ArylHalide->CuI_Imidazolate Base Base (e.g., K2CO3) Base->Imidazole Deprotonation Product Ar-Imidazole (Product) Product->CuI_L Regenerates Catalyst CuIII_intermediate Cu(III) Intermediate [Ar-Cu(III)(Imidazolate)-L-X] CuIII_intermediate->Product Reductive Elimination CuI_Imidazolate->CuIII_intermediate Oxidative Addition

Caption: Simplified catalytic cycle for the Ullmann condensation.

  • Deprotonation of Imidazole: The base deprotonates the N-H of the imidazole ring, making it a more potent nucleophile.

  • Formation of Cu(I)-Imidazolate Complex: The deprotonated imidazole coordinates with the Cu(I)-ligand complex.

  • Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.[12] This is often the rate-limiting step.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst.[12]

Alternative Synthetic Routes

If the Ullmann condensation consistently provides low yields despite optimization efforts, consider alternative synthetic strategies:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative for the formation of C-N bonds and often proceeds under milder conditions with a broader substrate scope than the Ullmann reaction.[13][14]

  • Nucleophilic Aromatic Substitution (SₙAr): If using a highly electron-deficient aryl halide (e.g., 4-fluorobenzoic acid), direct SₙAr with imidazole may be possible, sometimes without the need for a metal catalyst, although this typically requires forcing conditions.[8]

By systematically addressing the common issues outlined in this guide, researchers can effectively troubleshoot and optimize the Ullmann condensation for a successful synthesis of this compound.

References

Technical Support Center: Navigating Stability Challenges of Metal-Organic Frameworks with 4-(1H-Imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) synthesized from the 4-(1H-Imidazol-1-yl)benzoic acid (HImBA) linker. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to the common stability issues encountered during the synthesis, activation, and application of these promising porous materials.

The unique bifunctional nature of HImBA, possessing both a coordinating imidazole ring and a carboxylate group, allows for the construction of diverse MOF architectures.[1] However, the interplay of the metal-ligand bond strength, framework topology, and environmental conditions can lead to challenges in maintaining structural integrity. This guide will equip you with the knowledge to diagnose and overcome these stability hurdles.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My MOF, synthesized with HImBA, loses its crystallinity after washing with water. What is the likely cause?

A1: The loss of crystallinity upon exposure to water suggests hydrolytic instability. The coordination bonds between the metal centers and the HImBA linker are likely being cleaved by water molecules.[2] This is a common issue for many MOFs, and the stability is highly dependent on the metal ion used. For instance, MOFs constructed from high-valent metal ions like Zr(IV) or Cr(III) tend to exhibit greater hydrolytic stability compared to those with divalent metal ions like Zn(II) or Cu(II).[3]

Q2: I observe a significant drop in surface area after activating my HImBA-based MOF under vacuum and heat. Why is this happening?

A2: A decrease in surface area upon activation often points to a partial or complete collapse of the framework. This can be due to thermal instability or the removal of guest solvent molecules that were essential for templating the porous structure. It is also possible that the framework is not robust enough to withstand the capillary forces exerted by the evaporating solvent.

Q3: My PXRD pattern shows broad peaks, indicating low crystallinity of my as-synthesized MOF. How can I improve this?

A3: Low crystallinity can stem from several factors during synthesis, including reaction temperature, time, solvent system, and reactant concentrations. The kinetics of nucleation and crystal growth are delicately balanced. An initial amorphous precipitate may require extended heating to transition into a crystalline phase. The choice of solvent is also critical as it affects the solubility of your reactants and can modulate the coordination process.[4]

Q4: Can I enhance the stability of my existing HImBA-based MOF?

A4: Yes, post-synthetic modification (PSM) is a powerful strategy to improve the stability of pre-synthesized MOFs.[5][6] This can involve modifying the organic linker, exchanging the metal ions, or introducing functional groups that enhance the framework's robustness. For example, creating a more hydrophobic surface through PSM can improve hydrolytic stability.[2]

Detailed Troubleshooting Guides

Issue 1: Loss of Crystallinity and Porosity

This is one of the most common and critical stability issues. A loss of the crystalline structure, as confirmed by the disappearance of sharp peaks in the Powder X-ray Diffraction (PXRD) pattern, directly leads to a loss of the well-defined porosity that is crucial for most MOF applications.

cluster_troubleshooting Troubleshooting Path start Start: Crystalline MOF Synthesized step1 Activation/Solvent Exchange start->step1 step2 Characterize with PXRD step1->step2 result1 Sharp Peaks Retained (Stable) step2->result1 Crystalline result2 Broad Halo/Loss of Peaks (Unstable) step2->result2 Amorphous q1 What was the treatment? - Water/Protic Solvent - Heat/Vacuum - Acidic/Basic Media result2->q1 ans1 Hydrolytic Instability q1->ans1 Water/Protic Solvent ans2 Thermal Instability q1->ans2 Heat/Vacuum ans3 Chemical Instability q1->ans3 Acid/Base

Caption: Troubleshooting workflow for diagnosing the cause of crystallinity loss in HImBA-based MOFs.

  • Hydrolytic Instability:

    • Causality: The imidazole and carboxylate moieties of the HImBA linker form coordination bonds with the metal centers. Water, being a polar molecule and a Lewis base, can compete for these coordination sites, leading to the hydrolysis and breaking of the metal-linker bonds. This is particularly prevalent with MOFs synthesized from metal ions with lower charge density.

    • Solutions:

      • Solvent Selection: When washing or performing solvent exchange, use less polar, aprotic solvents like acetone, chloroform, or hexane, provided they are compatible with your MOF.

      • Hydrophobic Functionalization (PSM): Introduce hydrophobic functional groups onto the HImBA linker or the metal clusters via post-synthetic modification. This creates a "shield" that repels water from the coordination sites.[2]

      • Metal Node Selection: If you are in the early stages of synthesis design, consider using more hydrolytically stable metal ions such as Zr(IV), Ti(IV), or Cr(III).

  • Thermal Instability:

    • Causality: While many MOFs are thermally robust, some can decompose at elevated temperatures used for activation. The thermal stability is dictated by the strength of the metal-ligand bonds and the decomposition temperature of the HImBA linker itself.

    • Solutions:

      • Thermogravimetric Analysis (TGA): Before choosing an activation temperature, perform TGA on your as-synthesized MOF to determine its decomposition temperature. Activate the MOF at a temperature well below this decomposition point.

      • Gentle Activation: Consider alternative activation methods that do not require high temperatures, such as supercritical CO2 exchange or solvent exchange with a low-boiling-point solvent followed by gentle heating under vacuum.

Issue 2: Presence of Defects in the MOF Structure

Structural defects, such as missing linkers or metal clusters, can significantly impact the stability and properties of your MOF.[7] While sometimes intentionally introduced to enhance catalytic activity, unintended defects are often a source of instability.[8]

  • Missing Linker Defects: These occur when a HImBA linker is absent from its expected position in the framework. This can create coordinatively unsaturated metal sites (CUSs), which can be highly reactive and potential sites for degradation to initiate.[9]

  • Missing Cluster Defects: In this case, an entire metal cluster is absent from the framework. This can lead to larger pores but may also compromise the mechanical stability of the MOF.[10]

  • Synthesis Modulators: The presence of monocarboxylic acids (like benzoic acid) or other coordinating molecules during synthesis can act as "modulators" that compete with the HImBA linker, leading to the formation of defects.[11]

    • Solution: If you suspect defects are causing instability, try synthesizing the MOF in the absence of any modulators. Conversely, if you wish to introduce defects in a controlled manner, you can systematically vary the concentration of a modulator.

  • Reactant Stoichiometry: Deviating from the optimal metal-to-linker ratio can result in an incomplete framework and a higher concentration of defects.

    • Solution: Carefully control the stoichiometry of your reactants. A systematic study of the metal:linker ratio can help you identify the conditions that yield the most crystalline and stable material.

Protocols for Stability Enhancement

Protocol 1: Solvent-Assisted Ligand Exchange (SALE) for Enhanced Stability

This protocol describes a general method for exchanging the HImBA linker in a pre-synthesized MOF with a more robust or functionalized linker to improve stability.

  • Select a Target Linker: Choose a linker that is isostructural to HImBA but offers enhanced stability (e.g., a fluorinated or more hydrophobic analogue).

  • Prepare the Exchange Solution: Dissolve the new linker in a suitable solvent (e.g., DMF, DEF) at a concentration typically 10-20 times that of the linker in the parent MOF.

  • Perform the Exchange:

    • Immerse a known quantity of the parent HImBA-MOF in the exchange solution.

    • Heat the mixture at a temperature typically between 60-120 °C for 24-72 hours. The optimal time and temperature will need to be determined experimentally.

  • Wash and Activate:

    • After the exchange, decant the solution and wash the MOF thoroughly with a fresh solvent to remove any unreacted linker.

    • Activate the MOF using a gentle procedure to remove the solvent from the pores.

  • Characterize: Use PXRD to confirm that the framework structure is retained and techniques like ¹H NMR of the digested MOF to quantify the extent of linker exchange.

Protocol 2: Covalent Post-Synthetic Modification for Hydrophobicity

This protocol is for introducing hydrophobic alkyl chains to a HImBA-based MOF that has been co-synthesized with a small amount of an amine-functionalized linker (e.g., 2-aminoterephthalic acid) to provide reactive sites.

  • Synthesize the Amine-Functionalized MOF: Prepare the MOF using a mixture of HImBA and the amine-containing linker (e.g., 95:5 molar ratio).

  • Activate the MOF: Gently activate the MOF to ensure the pores are accessible.

  • Prepare the Modification Reagent: In an inert atmosphere, prepare a solution of an alkyl isocyanate (e.g., octyl isocyanate) in a dry, aprotic solvent like toluene.[12]

  • Perform the Modification:

    • Suspend the activated MOF in the reagent solution.

    • Stir the mixture at room temperature or with gentle heating for 24-48 hours.

  • Wash and Dry:

    • Filter the modified MOF and wash it extensively with the reaction solvent and then with a more volatile solvent like acetone to remove unreacted reagents.

    • Dry the MOF under vacuum.

  • Characterize: Use FT-IR spectroscopy to confirm the formation of the new covalent bonds (e.g., urea linkage). The success of the modification can be qualitatively assessed by observing the behavior of the MOF in water (a hydrophobic MOF will float or be repelled).

Characterization and Analysis for Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of MOF stability.

Technique Purpose for Stability Assessment Expected Results for a Stable MOF Indicators of Instability
Powder X-Ray Diffraction (PXRD) To assess the long-range crystalline order.The PXRD pattern remains unchanged after treatment (e.g., exposure to water, heat).A decrease in peak intensity, peak broadening, or the appearance of a broad halo indicates a loss of crystallinity.
Thermogravimetric Analysis (TGA) To determine the thermal stability and decomposition temperature.A sharp, single-step weight loss at a high temperature (>300 °C) corresponding to framework decomposition.Multiple, poorly defined weight loss steps at lower temperatures, or a decomposition temperature that is lower than expected.
Gas Sorption (e.g., N₂ at 77 K) To evaluate the porosity and surface area.The surface area and pore volume are retained after stability testing.A significant decrease in the measured surface area and pore volume indicates framework collapse.
Fourier-Transform Infrared (FT-IR) Spectroscopy To probe the local coordination environment of the linkers.The vibrational modes corresponding to the metal-carboxylate and imidazole coordination are unchanged.Shifts in the positions of these peaks can indicate a change in the coordination mode or the presence of water coordinated to the metal centers.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology.The crystal shape and size remain consistent.Cracks, erosion, or a complete loss of the original crystal morphology.

Data Presentation: Thermal Stability of Imidazole-Based MOFs

The following table provides a reference for the typical thermal decomposition temperatures of some imidazole-based MOFs. Note that the stability of your specific HImBA-based MOF will depend on the metal ion and the framework topology.

MOF Metal Ion Linker Decomposition Temperature (°C) Reference
ZIF-8Zn(II)2-methylimidazolate~450-500[13]
E-MOF (Compound 3)K(I)BNTA (a nitrogen-rich triazole)285[14]
Hypothetical Zn-ImBA MOFZn(II)3-(1H-imidazol-1-yl)benzoic acid>300 (typical for many Zn-MOFs)[15]

Conclusion

The stability of metal-organic frameworks synthesized with this compound is a multifaceted challenge that requires a systematic and well-informed approach. By understanding the fundamental principles of MOF stability and employing the troubleshooting strategies and characterization techniques outlined in this guide, researchers can overcome these obstacles and unlock the full potential of these versatile materials in drug development and other advanced applications.

References

Technical Support Center: Enhancing the Thermal Stability of 4-(1H-Imidazol-1-yl)benzoic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-Imidazol-1-yl)benzoic acid (ImBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the thermal stability of ImBA and its derivatives. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and performance of your materials.

Introduction: The Importance of Thermal Stability

This compound is a versatile bifunctional molecule, increasingly utilized as a linker in the synthesis of Metal-Organic Frameworks (MOFs) and as a key intermediate in pharmaceutical development.[1][2][3] Its unique structure, combining a coordinating imidazole ring and a carboxylic acid moiety, allows for the creation of diverse and stable materials.[1][3] However, the thermal stability of the final material is paramount, dictating its processing conditions, shelf-life, and suitability for various applications, from catalysis to drug delivery.[4][5] This guide will delve into the factors influencing the thermal stability of ImBA-based materials and provide practical solutions to common experimental hurdles.

Troubleshooting Guide: Addressing Common Thermal Stability Issues

This section addresses specific issues you may encounter during your experiments, providing explanations for their cause and actionable troubleshooting steps.

Issue 1: Premature Decomposition of ImBA Starting Material

Symptoms:

  • Lower than expected melting point or decomposition temperature during thermal analysis (TGA/DSC).

  • Discoloration (e.g., yellowing or browning) of the ImBA powder upon storage or mild heating.

  • Inconsistent results in subsequent reactions.

Root Cause Analysis:

The purity of your ImBA is a critical determinant of its thermal stability. Impurities from the synthesis process can act as catalysts for decomposition. Common synthetic routes for ImBA, such as the Ullmann condensation, can introduce several side products.[6]

  • Homocoupling of Aryl Halide: This side reaction can lead to the formation of biphenyldicarboxylic acids.[6]

  • Decarboxylation: High reaction temperatures can cause the loss of the carboxylic acid group, resulting in the formation of 1-phenyl-1H-imidazole.[6]

  • Residual Solvents and Reagents: Incomplete removal of solvents like DMSO or starting materials can lower the onset of thermal events.

Troubleshooting Workflow:

cluster_0 Problem: Premature Decomposition start Observe Premature Decomposition step1 Verify Purity of ImBA (NMR, HPLC, Elemental Analysis) start->step1 step2 Recrystallize ImBA from an appropriate solvent (e.g., ethanol) step1->step2 Impurities Detected end Proceed with Experiment step1->end Purity Confirmed step3 Dry the purified ImBA thoroughly under vacuum step2->step3 step4 Re-run Thermal Analysis (TGA/DSC) step3->step4 step4->end Decomposition Temperature as Expected

Caption: Troubleshooting workflow for premature decomposition of ImBA.

Detailed Protocols:

  • Purification by Recrystallization:

    • Dissolve the crude ImBA in a minimal amount of hot ethanol.[7]

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot-filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

Issue 2: Low Thermal Stability of ImBA-based MOFs

Symptoms:

  • The framework collapses at a lower temperature than predicted or reported for analogous structures.

  • Loss of crystallinity upon heating, as observed by PXRD.

  • Poor performance in high-temperature applications like catalysis.

Root Cause Analysis:

The thermal stability of a MOF is a complex interplay of several factors. While the organic linker is a key component, the metal node and the overall framework structure are equally important.

  • Metal-Ligand Bond Strength: The nature of the metal ion and its coordination to the ImBA linker is a primary determinant of thermal stability. Harder metal cations generally form stronger bonds with the carboxylate group, leading to more stable frameworks.[8]

  • Coordinated Solvent Molecules: The presence of coordinated solvent molecules within the pores of the MOF can significantly lower its thermal stability.[8] These solvent molecules can be removed by heating, but this can sometimes lead to framework collapse if the structure is not sufficiently robust.

  • Framework Interpenetration: While not always detrimental, the degree of interpenetration can influence the thermal stability of the MOF.[8]

Troubleshooting and Enhancement Strategies:

cluster_1 Enhancing MOF Thermal Stability start Synthesize ImBA-based MOF step1 Characterize Thermal Stability (TGA/DSC) start->step1 step2 Optimize Solvent Removal (e.g., solvent exchange, vacuum heating) step1->step2 Low Stability Observed step3 Modify Synthesis Conditions (e.g., different metal salt, modulators) step1->step3 Further Improvement Needed step4 Post-Synthetic Modification (e.g., linker exchange, functionalization) step1->step4 Targeted Enhancement Required end Achieve Desired Thermal Stability step1->end Stability Goal Met step2->step1 step3->step1 step4->step1

Caption: Strategies for enhancing the thermal stability of ImBA-based MOFs.

Detailed Protocols:

  • Solvent Exchange and Activation:

    • After synthesis, wash the MOF crystals with the synthesis solvent (e.g., DMF).

    • Immerse the crystals in a solvent with a lower boiling point and weaker coordinating ability (e.g., ethanol or acetone) for 24-48 hours, replacing the solvent several times.

    • Decant the solvent and heat the MOF under vacuum at a temperature sufficient to remove the new solvent without causing framework collapse. This temperature should be determined from TGA data.

  • Modulated Synthesis:

    • Introduce a monocarboxylic acid (modulator), such as acetic acid or formic acid, to the synthesis mixture.

    • The modulator competes with the ImBA linker for coordination to the metal centers, which can lead to more crystalline materials with fewer defects and potentially higher thermal stability.

    • Experiment with different modulator concentrations to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected decomposition temperature of pure this compound?

A1: The reported decomposition temperature for this compound is approximately 305 °C.[9] However, this can be influenced by the heating rate and the atmosphere used during thermal analysis. It is crucial to confirm the purity of your sample, as impurities can significantly lower the decomposition temperature.

Q2: How does the choice of metal ion affect the thermal stability of an ImBA-based MOF?

A2: The choice of the metal ion has a significant impact on the thermal stability of the resulting MOF. Generally, MOFs constructed with metal ions that form stronger metal-ligand bonds exhibit higher thermal stability.[8] For example, MOFs with higher-valent metal ions (e.g., Cr³⁺, Al³⁺) or late transition metals that form strong coordination bonds are often more thermally robust than those with alkali or alkaline earth metals.

Q3: Can I enhance the thermal stability of my ImBA-based material after it has been synthesized?

A3: Yes, post-synthetic modification (PSM) is a powerful tool for enhancing the properties of MOFs, including their thermal stability. Techniques such as linker exchange, where a more rigid or functionalized linker is introduced into the framework, or covalent modification of the existing ImBA linkers can lead to a more robust material.

Q4: What is the typical thermal decomposition pathway for imidazole-based compounds?

A4: The thermal decomposition of imidazole-based compounds can proceed through various mechanisms depending on the substituents and the surrounding atmosphere. For poly(N-vinylimidazole), the major decomposition products are 1H-imidazole and 1-vinylimidazole, with the main decomposition step occurring between 340-500 °C.[10] In some cases, decomposition can be initiated by the cleavage of substituents from the imidazole ring.[11] For nitroimidazole derivatives, decomposition can be initiated by the loss of a nitro group.[12]

Q5: Are there any safety concerns I should be aware of when heating ImBA or its derivatives?

A5: Yes. While ImBA itself is classified as an irritant to the eyes, respiratory system, and skin, its thermal decomposition products may pose additional hazards.[13] The decomposition of some imidazole-based ionic liquids can release flammable gases.[11][14] It is essential to conduct all high-temperature experiments in a well-ventilated fume hood and to consult the Material Safety Data Sheet (MSDS) for specific handling and safety information.

Data Summary

Compound/MaterialKey Thermal PropertyTypical Temperature Range (°C)Reference
This compoundDecomposition Temperature~305[9]
Imidazole-based Ionic LiquidsThermal Stability200 - 400[10]
Poly(N-vinylimidazole)Main Decomposition340 - 500[10]
Energetic MOFs (general)Decomposition Temperature>240[15]

Experimental Protocols

Thermogravimetric Analysis (TGA) of an ImBA-based MOF

Objective: To determine the thermal stability and decomposition profile of a synthesized MOF.

Procedure:

  • Place a small amount (5-10 mg) of the activated MOF sample into a TGA pan (typically platinum or alumina).

  • Load the pan into the TGA instrument.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) or air.[5]

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs, corresponding to the removal of residual solvent and the decomposition of the framework.

Differential Scanning Calorimetry (DSC) of ImBA

Objective: To determine the melting point and other thermal transitions of ImBA.

Procedure:

  • Accurately weigh a small amount (2-5 mg) of purified ImBA into a DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting/decomposition point.

  • Record the heat flow into or out of the sample relative to the reference.

  • The melting point will appear as an endothermic peak on the DSC thermogram.

References

Validation & Comparative

A Comparative Analysis of 4-(1H-Imidazol-1-yl)benzoic Acid and 4-(1H-Triazol-1-yl)benzoic Acid in Antioxidant Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antioxidant research, the quest for novel molecules capable of mitigating oxidative stress is a paramount objective. Among the myriad of heterocyclic compounds, those containing imidazole and triazole scaffolds have garnered significant attention due to their diverse biological activities. This guide provides an in-depth, objective comparison of the antioxidant potential of two structurally similar molecules: 4-(1H-Imidazol-1-yl)benzoic acid and 4-(1H-triazol-1-yl)benzoic acid. By synthesizing available experimental data and elucidating the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their work in this field.

Structural Overview and Rationale for Antioxidant Potential

At a cursory glance, this compound and 4-(1H-triazol-1-yl)benzoic acid share a common benzoic acid moiety attached to a five-membered nitrogen-containing heterocycle. The fundamental difference lies in the composition of the azole ring: an imidazole ring with two nitrogen atoms versus a triazole ring with three. This seemingly subtle variation in their molecular architecture can significantly influence their physicochemical properties, including their electron-donating capabilities, which are central to their antioxidant action.

The antioxidant potential of these compounds is predicated on their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. The nitrogen atoms within the imidazole and triazole rings, with their lone pairs of electrons, can participate in resonance stabilization of the resulting radical, thereby enhancing their scavenging capacity. The benzoic acid group, while primarily imparting water solubility and providing a site for further chemical modification, can also influence the electronic properties of the entire molecule.

Comparative Antioxidant Performance: A Data-Driven Analysis

While direct comparative studies between this compound and 4-(1H-triazol-1-yl)benzoic acid are not extensively documented, a comprehensive review of existing literature on these and structurally related compounds allows for a robust evaluation.

Insights from Studies on 4-(1H-triazol-1-yl)benzoic Acid and its Derivatives

Research has demonstrated that 4-(1H-triazol-1-yl)benzoic acid and its hybrids exhibit noteworthy antioxidant properties. A study on a series of fourteen triazole benzoic acid hybrids revealed their capacity to scavenge various free radicals.[1] The parent thioether derivative of 4-(1H-triazol-1-yl)benzoic acid, for instance, displayed significant radical scavenging effects in both DPPH and ABTS assays.[1]

Table 1: Antioxidant Activity of a 4-(1H-triazol-1-yl)benzoic Acid Derivative

AssayCompound Concentration% InhibitionIC50 (µg/mL)Reference Compound (% Inhibition)
DPPH100 µg/mL89.95 ± 0.3455.59BHA (95.02 ± 0.74)
ABTS100 µg/mL88.59 ± 0.1356.44BHA (96.18 ± 0.33)

Data extracted from a study on a thioether derivative of 4-(1H-triazol-1-yl)benzoic acid. BHA (butylated hydroxyanisole) was used as a standard.[1]

These findings underscore the intrinsic antioxidant potential of the 4-(1H-triazol-1-yl)benzoic acid scaffold. The triazole ring, with its three nitrogen atoms, is believed to contribute to the stabilization of the radical species formed upon hydrogen or electron donation.

Evaluating the Antioxidant Potential of this compound and its Analogs

Direct experimental data on the antioxidant activity of this compound is less prevalent in the literature. However, studies on various imidazole-containing derivatives provide valuable insights into its potential. The imidazole ring is a key component of naturally occurring antioxidants like the dipeptide carnosine, suggesting its inherent contribution to antioxidant activity.

Research on bifunctional 2H-imidazole-derived phenolic compounds has shown that the imidazole moiety, when conjugated with polyphenolic fragments, can significantly enhance antiradical capacity.[2][3][4] This suggests that the imidazole ring can effectively participate in radical scavenging, particularly through hydrogen atom transfer mechanisms.[2][4] Furthermore, studies on 2,4,5-trisubstituted imidazole derivatives have identified compounds with potent antioxidant activity in both DPPH and ABTS assays.[1][5]

Mechanistic Considerations: How Do They Work?

The antioxidant activity of these compounds can be attributed to several mechanisms, primarily:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting antioxidant radical is crucial for this mechanism.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then deprotonates to yield a stable radical.

  • Metal Ion Chelation: Transition metal ions like Fe²⁺ and Cu²⁺ can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds with chelating properties can bind to these metal ions, rendering them inactive. The nitrogen atoms in the imidazole and triazole rings, along with the carboxyl group of the benzoic acid moiety, can potentially act as chelation sites.

Theoretical studies, such as Density Functional Theory (DFT) calculations, on triazole benzoic acid hybrids suggest that HAT and SET-PT are plausible antioxidant mechanisms.[1] The imidazole ring, with its ability to delocalize electrons, is also well-suited to participate in these mechanisms.

Experimental Protocols for Antioxidant Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.[7]

    • Prepare various concentrations of the test compounds (this compound and 4-(1H-triazol-1-yl)benzoic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH working solution to initiate the reaction.[7]

    • Include a control containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[7]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[6]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[6]

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Workflow for DPPH Assay:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix DPPH with Sample/Standard DPPH->Mix Samples Prepare Test Compounds & Standard Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8]

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[3]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[3]

    • Prepare various concentrations of the test compounds and a standard antioxidant.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.[3]

    • Mix and incubate at room temperature for a specific time (e.g., 30 minutes).[3]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using a similar formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow for ABTS Assay:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ Radical Cation Mix Mix ABTS•+ with Sample/Standard ABTS_gen->Mix Samples Prepare Test Compounds & Standard Samples->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Measure->Calculate

Caption: Workflow of the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH, which results in the formation of a colored ferrous-TPTZ complex.[2][9]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Add a small volume of the test sample or standard to a larger volume of the pre-warmed (37°C) FRAP reagent.[2]

    • Incubate the mixture at 37°C for a short period (e.g., 4 minutes).[2]

  • Measurement and Calculation:

    • Measure the absorbance of the blue-colored complex at 593 nm.[2]

    • The results are typically expressed as FRAP values (in µmol of Fe²⁺ equivalents per gram or liter of sample).

Metal Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), preventing them from forming a complex with ferrozine.[10]

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the test compounds, a standard chelator (e.g., EDTA), FeCl₂ (e.g., 2 mM), and ferrozine (e.g., 5 mM).[10]

  • Assay Procedure:

    • Mix the test compound or standard with the FeCl₂ solution and incubate to allow for chelation.[10]

    • Add the ferrozine solution to initiate the color-forming reaction with any unchelated Fe²⁺.[10]

    • Incubate at room temperature for a defined time (e.g., 10 minutes).[10]

  • Measurement and Calculation:

    • Measure the absorbance of the reddish Fe²⁺-ferrozine complex at 562 nm.[10]

    • A lower absorbance indicates higher metal chelating activity.

    • Calculate the percentage of metal chelating activity.

Structure-Activity Relationship (SAR) and Future Directions

The antioxidant activity of these heterocyclic compounds is intricately linked to their chemical structure. For both imidazole and triazole derivatives, the presence of electron-donating groups on the aromatic rings generally enhances their antioxidant capacity by increasing the ease of hydrogen or electron donation. Conversely, electron-withdrawing groups may diminish this activity.

For this compound, the introduction of hydroxyl groups, particularly in positions that allow for resonance stabilization of the resulting radical, is a promising strategy to enhance its antioxidant potential. This is supported by studies on phenolic imidazole derivatives which show potent antioxidant effects.[2][3][4]

In the case of 4-(1H-triazol-1-yl)benzoic acid, modifications at the 5-position of the triazole ring or on the benzoic acid moiety could be explored to modulate its antioxidant profile.

Future research should focus on direct, head-to-head comparative studies of this compound and 4-(1H-triazol-1-yl)benzoic acid using a battery of antioxidant assays. Investigating their efficacy in cellular models of oxidative stress would provide more biologically relevant data. Furthermore, exploring their potential synergistic effects with other known antioxidants could open new avenues for therapeutic interventions.

Conclusion

Both this compound and 4-(1H-triazol-1-yl)benzoic acid represent promising scaffolds for the development of novel antioxidants. While current literature provides more direct evidence for the antioxidant activity of the triazole derivative, the known antioxidant properties of various imidazole-containing compounds suggest a comparable, if not potent, potential for the imidazole analogue. The subtle difference in the number of nitrogen atoms in the azole ring likely influences their electronic properties and, consequently, their antioxidant efficacy. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and a more definitive comparison of these two intriguing molecules in the ongoing fight against oxidative stress.

References

Comparative study of MOFs synthesized with different isomers of imidazolyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Metal-Organic Frameworks Synthesized with Positional Isomers of Imidazolyl-benzoic Acid

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for tuning material properties to specific applications. A fundamental yet powerful strategy in this design process is the use of isomeric organic linkers. The subtle change in the position of coordinating functional groups can dramatically alter the resulting framework's topology, porosity, stability, and function. This guide provides a comprehensive comparative analysis of MOFs synthesized from three positional isomers of imidazolyl-benzoic acid (H₂IBA): 2-(1H-imidazol-1-yl)benzoic acid, 3-(1H-imidazol-1-yl)benzoic acid, and 4-(1H-imidazol-1-yl)benzoic acid.

We will delve into the causal relationships between ligand geometry and final MOF architecture, supported by available experimental data and established principles of coordination chemistry. While comprehensive data for MOFs derived from the 2- and 3-isomers is limited in the current literature, this guide will leverage the extensively studied 4-isomer system as a benchmark to contextualize and project the potential properties of its counterparts.[1]

The Principle of Isomerism in MOF Ligand Design

The power of MOF chemistry lies in its predictability, where the geometry of the organic linker and the coordination preference of the metal ion act as blueprints for the final structure.[2] Positional isomers, like the three H₂IBA ligands, are ideal for studying the impact of linker geometry. While chemically identical in terms of functional groups (an imidazole ring and a carboxylic acid), the spatial arrangement of these groups dictates the angle of coordination, influencing the formation of secondary building units (SBUs) and the overall framework topology.[1]

G cluster_mofs Resulting MOF Architectures M2 Potentially Distorted/ Low-Symmetry Frameworks M3 Complex, Interpenetrated 3D Networks M4 High-Symmetry, Porous 2D or 3D Frameworks L2 L2 L2->M2 Steric Hindrance L3 L3 L3->M3 Bent Geometry L4 L4 L4->M4 Linear Geometry

  • 4-H₂IBA (para-isomer): The linear disposition of the imidazole and carboxylate groups makes it an ideal "pillar" ligand, often resulting in high-symmetry, porous frameworks.

  • 3-H₂IBA (meta-isomer): The ~120° angle between the coordinating groups promotes the formation of more complex, often interpenetrated, three-dimensional networks.[3]

  • 2-H₂IBA (ortho-isomer): The close proximity of the two functional groups can lead to significant steric hindrance, potentially resulting in lower-dimensional structures (1D chains or 2D layers) or making framework formation more challenging.

Comparative Performance and Properties

The structural variations originating from ligand isomerism directly translate to differences in key material properties such as surface area, pore volume, and thermal stability. The following table summarizes known data for MOFs derived from the 4-isomer and provides projected properties for MOFs based on the 2- and 3-isomers, contextualized by their geometric constraints.

PropertyMOF from 4-H₂IBA (para)MOF from 3-H₂IBA (meta)MOF from 2-H₂IBA (ortho)Rationale for Projections
Metal Ion Example Zn(II), Cu(II)[4][5]Zn(II)[3]Zn(II) (Hypothetical)Zinc(II) is a versatile d¹⁰ ion commonly used for its flexible coordination geometry, making it suitable for all three isomers.[6][7]
BET Surface Area (m²/g) ~500-1000 (estimated)[4]Lower; Potentially <500Lowest; Potentially non-porousThe linear 4-isomer facilitates open, porous structures. The bent 3-isomer can lead to interpenetration, reducing accessible surface area. The sterically hindered 2-isomer is least likely to form a stable porous framework.
Pore Volume (cm³/g) ~0.3-0.6 (estimated)[4]Lower; Potentially <0.3NegligiblePore volume is directly correlated with the framework's openness, following the same trend as surface area.
Thermal Stability (°C) Up to ~350 °C[4]Up to ~300-350 °CPotentially lowerStability is linked to the robustness of the metal-ligand coordination. While all should be relatively stable, highly strained frameworks from the 2-isomer may have lower decomposition temperatures.[8]
Potential Applications Gas Adsorption, Sensing, Catalysis[4]Heterogeneous Catalysis[3]Luminescent MaterialsOpen pores of 4-isomer MOFs are ideal for adsorption. The basic nitrogen sites in 3-isomer MOFs can be active catalytic centers.[3] Less porous MOFs from the 2-isomer might find use in applications like luminescence where porosity is not primary.[9]

Note: Data for MOFs from 3-H₂IBA and 2-H₂IBA are largely illustrative, based on established structure-property relationships in MOF chemistry, as direct comparative experimental data is scarce.[1][4]

Experimental Protocols: Synthesis and Characterization

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following sections provide a representative solvothermal synthesis protocol and the essential characterization workflows used to validate the resulting materials.

General Solvothermal Synthesis Protocol

This protocol is a starting point for synthesizing a zinc-based MOF with an imidazolyl-benzoic acid isomer, adapted from related systems.[4][10] The causality behind key steps is explained to provide deeper insight.

Rationale: Solvothermal synthesis is widely used for MOF crystallization because the high temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals.[11] DMF is a common solvent due to its high boiling point and its ability to solubilize both the metal salt and the organic linker.[10]

G

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of the chosen H₂IBA isomer in 10 mL of N,N-Dimethylformamide (DMF). In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of ethanol.[10]

  • Mixing: Transfer the linker solution to a 23 mL Teflon-lined stainless steel autoclave. Add the zinc nitrate solution to the linker solution dropwise.

  • Reaction: Seal the autoclave and place it in a programmable oven. Heat to 100°C and maintain this temperature for 48 hours.[10]

  • Cooling: After the reaction period, allow the oven to cool slowly to room temperature. A slow cooling rate is critical for obtaining well-defined crystals.

  • Isolation: Carefully decant the mother liquor to isolate the crystalline product.

  • Washing: Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL) and subsequently in ethanol (3 x 10 mL) to exchange the high-boiling DMF for a more volatile solvent.

  • Activation: Dry the washed crystals under vacuum at 60-100°C for 12 hours to remove residual solvent from the pores, preparing the material for characterization.

Essential Characterization Techniques

Each characterization technique provides a unique and vital piece of information to confirm the synthesis of the desired MOF and to evaluate its properties.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. A successful synthesis will yield a PXRD pattern with sharp, well-defined peaks, which can be compared to patterns predicted from single-crystal X-ray diffraction or to reference materials.[4]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF. The material is heated at a constant rate, and its weight loss is measured. The temperature at which significant weight loss occurs indicates the point of framework decomposition.[11]

  • Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area and pore size distribution. It involves the adsorption-desorption of nitrogen gas at 77 K. The resulting isotherm provides critical data on the material's porosity.[4]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (shape) and size of the MOF crystals. Well-defined shapes, such as cubes or rods, are often indicative of a highly crystalline material.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps confirm the successful incorporation of the organic linker into the framework. By comparing the spectrum of the MOF to that of the free linker, one can observe shifts in the carboxylate stretching frequencies, which indicates coordination to the metal center.[4]

Conclusion and Future Outlook

The comparative study of MOFs synthesized from positional isomers of imidazolyl-benzoic acid powerfully illustrates a core principle of materials chemistry: structure dictates property. The linear 4-H₂IBA ligand is predisposed to forming the open, symmetric frameworks desirable for applications like gas storage, while the bent 3-H₂IBA ligand generates more complex topologies suitable for catalysis. The sterically hindered 2-H₂IBA isomer remains the most challenging, with its properties still largely unexplored.

This guide underscores the significant knowledge gap and opportunity for further research, particularly in the synthesis and characterization of MOFs from the 2- and 3-isomers. A systematic experimental investigation of these systems would provide invaluable data, allowing for a direct, quantitative comparison and potentially unlocking novel materials with unique properties tailored for specialized applications in catalysis, sensing, and drug delivery.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(1H-Imidazol-1-yl)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible downstream applications. 4-(1H-Imidazol-1-yl)benzoic acid is a versatile building block in medicinal chemistry, valued for its unique combination of an imidazole ring and a benzoic acid moiety, which allows for a wide range of chemical transformations in the synthesis of more complex molecules.[1] Its application as a pharmaceutical raw intermediate necessitates a high degree of purity to ensure the safety and efficacy of the final drug product.[1]

This guide provides an in-depth comparison of a robust, validated High-Performance Liquid Chromatography (HPLC) method against a more rudimentary approach for the purity assessment of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and underscore the importance of adherence to established validation guidelines, such as those from the International Conference on Harmonisation (ICH).[2][3][4][5]

The Synthetic Landscape and Its Analytical Challenges

The synthesis of this compound typically proceeds via an Ullmann-type condensation reaction.[6][7] This copper-catalyzed N-arylation often involves the coupling of imidazole with a 4-halobenzoic acid or its corresponding ester.[8][9] A common route, for instance, is the reaction of imidazole with methyl 4-fluorobenzoate, followed by hydrolysis of the resulting methyl ester intermediate.[9][10]

This synthetic pathway, while effective, can introduce a variety of impurities that must be resolved and quantified. These include:

  • Unreacted Starting Materials: Imidazole and 4-halobenzoic acid/ester.

  • Intermediate Products: Methyl 4-(1H-imidazol-1-yl)benzoate.

  • Side-Products: Homocoupling of the aryl halide (e.g., 4,4'-biphenyldicarboxylic acid) and potential decarboxylation products under harsh thermal conditions.[11]

An effective analytical method must be specific enough to separate the target compound from this array of structurally similar molecules.

Comparative HPLC Methodologies

Here, we compare two distinct HPLC approaches for the purity analysis of a synthesized batch of this compound. Method A represents a fully validated, robust protocol, while Method B is a more basic, non-optimized approach.

Method A: Validated Reversed-Phase HPLC with Ion-Suppression

Rationale: The amphoteric nature of this compound, possessing both a basic imidazole ring and an acidic carboxylic acid group, presents a chromatographic challenge. The retention of such ionic compounds in reversed-phase HPLC is highly dependent on the pH of the mobile phase.[12] To ensure reproducible retention and sharp peak shapes, an ion-suppression strategy is employed. By adjusting the mobile phase pH to be acidic (e.g., pH 3.0), the carboxylate group is protonated, rendering the molecule less polar and more amenable to retention on a C18 stationary phase. The imidazole moiety will be protonated and positively charged at this pH.

Experimental Protocol: Method A

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 10% B

    • 17-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized batch of this compound in the same manner as the standard solution.

4. Validation Parameters: The method was validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[2][13]

Method B: Non-Optimized Isocratic HPLC

Rationale: This method represents a more simplistic approach, using a neutral mobile phase and isocratic elution. While seemingly straightforward, this method often fails to provide adequate separation of ionic compounds and may suffer from poor peak shape and shifting retention times.

Experimental Protocol: Method B

1. Instrumentation and Columns:

  • Same as Method A.

2. Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) Methanol:Water.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample and Standard Preparation:

  • Prepared as in Method A, but using the methanol:water mixture as the diluent.

Data Presentation and Comparison

The performance of both methods was evaluated using a synthetically prepared sample of this compound, spiked with potential impurities.

Table 1: Comparative Chromatographic Performance

ParameterMethod A (Validated)Method B (Non-Optimized)
Resolution (Main Peak vs. Closest Impurity) > 2.0< 1.5 (co-elution observed)
Tailing Factor (Main Peak) 1.11.8
Retention Time Reproducibility (%RSD, n=6) < 0.5%> 2.0%
Purity Assay (% Area) 99.2%97.5% (inaccurate due to co-elution)

Figure 1: Comparative Chromatograms

(Illustrative chromatograms would be presented here in a real publication, showing sharp, well-resolved peaks for Method A and broader, poorly resolved or co-eluting peaks for Method B.)

Experimental Workflow and Validation

The successful implementation of Method A relies on a systematic workflow, from sample preparation to data analysis. This process is designed to be self-validating, ensuring the integrity of the generated data.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Reference Standard system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_sample Prepare Synthesized Sample inject_samples Inject Samples and Standards prep_sample->inject_samples prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->system_suitability system_suitability->inject_samples Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Validation.

A critical initial step in this workflow is the System Suitability Test (SST). The SST is performed before sample analysis to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria (Method A)

ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates ≥ 2000Indicates column efficiency and separation power.
Reproducibility (%RSD of 6 injections) ≤ 1.0%Demonstrates the precision of the analytical system.

The Logic of Validation: A Deeper Dive

The superiority of Method A is not accidental; it is the result of a deliberate validation process that establishes the method's fitness for its intended purpose.[4]

Validation_Logic cluster_attributes Method Performance Attributes cluster_outcome Outcome Specificity Specificity Trustworthy_Results Trustworthy and Reliable Results Specificity->Trustworthy_Results Linearity Linearity Linearity->Trustworthy_Results Accuracy Accuracy Accuracy->Trustworthy_Results Precision Precision Precision->Trustworthy_Results Robustness Robustness Robustness->Trustworthy_Results Method Developed HPLC Method Method->Specificity ensures Method->Linearity ensures Method->Accuracy ensures Method->Precision ensures Method->Robustness ensures

Caption: The Pillars of HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Method A's gradient elution and optimized mobile phase provide the necessary specificity to separate the main peak from starting materials and by-products, a feat Method B fails to achieve.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For Method A, linearity was established over a range of 80-120% of the target concentration.[4]

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples.[2] Method A demonstrated recovery rates between 98.0% and 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] Method A showed excellent repeatability and intermediate precision, with a relative standard deviation (RSD) of less than 2%.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Method A was found to be robust with respect to minor changes in mobile phase composition, pH, and column temperature.

Conclusion

The purity determination of a critical synthetic intermediate like this compound demands more than a cursory analytical check. As demonstrated, a non-optimized HPLC method can lead to inaccurate results due to co-eluting impurities and poor peak shapes, potentially masking quality issues that could have significant repercussions in later stages of drug development.

A well-developed and validated HPLC method, grounded in sound chromatographic principles and adhering to ICH guidelines, provides a reliable and self-validating system for purity assessment. By investing the time and resources into proper method development and validation, researchers and drug development professionals can ensure the integrity of their data and the quality of their synthesized materials, ultimately contributing to the safety and efficacy of novel therapeutics.

References

Benchmarking the Catalytic Prowess of 4-(1H-Imidazol-1-yl)benzoic Acid-Based MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential. Their modular nature, arising from the combination of metallic nodes and organic linkers, allows for precise tuning of their structural and chemical properties. This guide focuses on MOFs constructed using 4-(1H-Imidazol-1-yl)benzoic acid and its derivatives as the organic linker. The unique bifunctionality of this linker, possessing both a robust carboxylate coordinating group and a catalytically active imidazole moiety, makes these MOFs particularly promising for a range of organic transformations.[1][2]

This publication serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, providing an objective comparison of the catalytic performance of these MOFs in key chemical reactions. We will delve into the mechanistic intricacies, present supporting experimental data, and offer detailed, field-proven protocols to enable the replication and extension of these findings.

The Strategic Advantage of the Imidazole-Carboxylate Linker

The imidazole ring within the linker can act as a Lewis base or be functionalized to create Brønsted acid sites, while the metal nodes of the MOF typically serve as Lewis acid centers.[1][3] This inherent bifunctionality, coupled with the high surface area and tunable porosity of MOFs, creates a unique microenvironment that can significantly enhance catalytic efficiency and selectivity.[3]

Comparative Catalytic Performance

Here, we benchmark the catalytic activity of representative MOFs based on this compound and its derivatives in three fundamentally important organic reactions: the Knoevenagel condensation, the cycloaddition of CO2, and the Suzuki coupling reaction.

Knoevenagel Condensation: A Test of Base Catalysis

The Knoevenagel condensation is a cornerstone of C-C bond formation, typically catalyzed by a basic site. In MOFs constructed with imidazole-containing linkers, the nitrogen atoms of the imidazole ring can act as the primary catalytic centers.

A hypothetical zinc-based MOF, designated as Zn-IBA (Zinc-Imidazolyl Benzoic Acid), constructed from 3-(1H-imidazol-1-yl)benzoic acid, provides a plausible model for the catalytic activity of this class of materials.[3] The basic nitrogen sites on the imidazole moiety are well-positioned to deprotonate the active methylene compound, initiating the condensation cascade.

CatalystMetal CenterReactionSubstratesTemp. (°C)Time (h)Yield (%)Reusability
Zn-IBA (Hypothetical) ZnKnoevenagel CondensationBenzaldehyde, Malononitrile252>95High
Amorphous Zr-MOF (SPUZ-1) ZrKnoevenagel CondensationVarious Aldehydes, Malononitrile250.08-0.5>997 cycles
ZIF-8 ZnKnoevenagel CondensationBenzaldehyde, Malononitrile206~90High

Note: The data for Zn-IBA is illustrative of plausible results for a hypothetical MOF based on the 3-(1H-imidazol-1-yl)benzoic acid linker.[3] Data for SPUZ-1 and ZIF-8 are included for comparative purposes.[4][5]

The exceptional performance of the amorphous Zr-MOF, SPUZ-1, which incorporates an imidazole-functionalized porphyrin linker, highlights the potential of these materials, achieving near-quantitative yields in minutes.[4]

This protocol outlines a general procedure for the Knoevenagel condensation of benzaldehyde and malononitrile using a this compound-based MOF as the catalyst.

  • Catalyst Activation: Activate the MOF catalyst by heating under vacuum at a temperature appropriate for the specific MOF (e.g., 150 °C for 12 hours) to remove any guest solvent molecules from the pores.

  • Reaction Setup: In a round-bottom flask, add the activated MOF catalyst (e.g., 10 mol% relative to the aldehyde).

  • Reagent Addition: Add benzaldehyde (1 mmol) and malononitrile (1.2 mmol) to the flask, followed by a suitable solvent (e.g., 5 mL of ethanol).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, separate the catalyst by filtration. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-benzylidenemalononitrile.

Cycloaddition of CO2: A Gateway to Carbon Valorization

The chemical fixation of carbon dioxide is a critical area of green chemistry. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction. MOFs featuring both Lewis acidic metal centers and nucleophilic groups are excellent candidates for this transformation.

A bifunctional zirconium-based MOF, (I⁻)Meim-UiO-66, synthesized using 2-(imidazol-1-yl)terephthalic acid and subsequently post-synthetically modified, has demonstrated remarkable efficiency as a heterogeneous catalyst for this reaction, operating at ambient pressure without the need for a co-catalyst.[6] The Zr-based nodes act as Lewis acids to activate the epoxide, while the iodide-functionalized imidazolium moiety facilitates the nucleophilic attack on the CO2 molecule.

CatalystMetal CenterLinkerTemp. (°C)Pressure (atm)Time (h)Yield (%)Reusability
(I⁻)Meim-UiO-66 Zr2-(imidazol-1-yl)terephthalic acid10012492High
Zn-MOF-1 ZnN²,N⁶-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide1001024965 cycles
Cd-MOF-2 CdN²,N⁶-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide1001024945 cycles

Data for (I⁻)Meim-UiO-66 is for the cycloaddition of propylene oxide and CO2.[6] Data for Zn-MOF-1 and Cd-MOF-2 are for the cycloaddition of epichlorohydrin and CO2 and are included for comparison.[2]

This protocol describes a general procedure for the cycloaddition of propylene oxide and CO2 using an imidazole-functionalized MOF catalyst.

  • Catalyst Activation: Activate the MOF catalyst under vacuum at an appropriate temperature to ensure the removal of pore-occupying solvents.

  • Reaction Setup: Place the activated MOF catalyst (e.g., 1 mol%) in a high-pressure stainless-steel reactor.

  • Substrate Addition: Add the epoxide (e.g., propylene oxide, 10 mmol) to the reactor.

  • Pressurization: Seal the reactor and pressurize with CO2 to the desired pressure (e.g., 1 atm).

  • Reaction: Heat the reactor to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess CO2.

  • Analysis: Analyze the product mixture by gas chromatography (GC) or ¹H NMR spectroscopy to determine the yield of the cyclic carbonate.

Suzuki Coupling: A Pillar of C-C Bond Formation in Pharma

The Suzuki coupling reaction is a vital tool in the synthesis of pharmaceuticals and fine chemicals. Heterogeneous catalysts that can be easily recovered and reused are highly sought after. MOFs can serve as excellent supports for catalytically active metal nanoparticles, preventing their aggregation and enhancing their stability and reusability.

A palladium-functionalized, imidazole-containing MOF, Pd⁰@UIO-66-SB-Im, has been shown to be a highly efficient catalyst for the Suzuki coupling of bromobenzene and phenylboronic acid, achieving a yield of over 99% under mild conditions.[7] The imidazole and Schiff base functionalities on the linker play a crucial role in stabilizing the small palladium nanoparticles, which are the active catalytic species.[7]

CatalystMetal CenterReactionSubstratesTemp. (°C)Time (h)Yield (%)Reusability
Pd⁰@UIO-66-SB-Im Zr/PdSuzuki CouplingBromobenzene, Phenylboronic acid907>996 cycles

This protocol provides a general method for the Suzuki coupling reaction catalyzed by a Pd-functionalized, imidazole-containing MOF.

  • Reaction Setup: In a Schlenk tube, combine the Pd-functionalized MOF catalyst (e.g., 0.1 mol% Pd), bromobenzene (2 mmol), phenylboronic acid (3 mmol), and a base (e.g., NaHCO₃, 4 mmol).

  • Solvent Addition: Add a suitable solvent, such as dimethylacetamide (DMA, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required duration.

  • Monitoring and Work-up: Monitor the reaction by GC. After completion, cool the reaction mixture and separate the catalyst by centrifugation or filtration.

  • Product Isolation: Extract the product from the filtrate and purify by appropriate methods.

Visualizing the Workflows

To provide a clearer understanding of the experimental processes and the underlying catalytic mechanisms, the following diagrams have been generated using Graphviz.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis Metal_Salt Metal Salt Solution (e.g., Zn(NO3)2 in DMF) Mixing Mixing Metal_Salt->Mixing Linker Linker Solution (this compound in Ethanol) Linker->Mixing Solvothermal Solvothermal Reaction (e.g., 120 °C, 48 h) Mixing->Solvothermal Filtration Filtration & Washing Solvothermal->Filtration Activation Activation (Vacuum, 80 °C, 12 h) Filtration->Activation MOF_Product Activated MOF Activation->MOF_Product

Caption: A generalized workflow for the solvothermal synthesis of a this compound-based MOF.

Knoevenagel_Catalytic_Cycle MOF_Base MOF-Im Carbanion R'-CH(-)-R'' MOF_Base->Carbanion Deprotonation Active_Methylene R'-CH2-R'' Active_Methylene->Carbanion Alkoxide R-CH(O-)-CH(R')R'' Carbanion->Alkoxide Nucleophilic Attack Aldehyde R-CHO Aldehyde->Alkoxide Intermediate R-CH(OH)-CH(R')R'' Alkoxide->Intermediate Protonation Protonated_MOF MOF-ImH+ Protonated_MOF->MOF_Base Protonated_MOF->Intermediate Product R-CH=C(R')R'' Intermediate->Product Dehydration Water H2O Product->Water Water->MOF_Base

Caption: Proposed catalytic cycle for the Knoevenagel condensation mediated by an imidazole-based MOF.

CO2_Cycloaddition_Cycle MOF_Lewis_Acid MOF-M+ Activated_Epoxide Activated Epoxide MOF_Lewis_Acid->Activated_Epoxide Activation Epoxide Epoxide Epoxide->Activated_Epoxide Ring_Opened Ring-Opened Intermediate Activated_Epoxide->Ring_Opened Nucleophilic Attack CO2 CO2 Cyclic_Carbonate Cyclic Carbonate CO2->Cyclic_Carbonate Nucleophile Nu- (e.g., I- from linker) Nucleophile->Ring_Opened Ring_Opened->Cyclic_Carbonate CO2 Insertion & Cyclization Cyclic_Carbonate->MOF_Lewis_Acid Release Cyclic_Carbonate->Nucleophile

Caption: A plausible mechanism for the cycloaddition of CO2 and epoxides catalyzed by a bifunctional MOF.

Conclusion

MOFs constructed from this compound and its derivatives represent a versatile and highly effective class of heterogeneous catalysts. The intrinsic properties of the linker, combined with the structural tunability of the MOF, allow for the rational design of catalysts for a variety of important organic transformations. This guide provides a comparative benchmark of their performance, demonstrating their potential to outperform traditional catalysts in terms of activity, selectivity, and reusability. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to further explore and exploit the catalytic potential of this exciting class of materials.

References

Comparison of gas separation performance of MOFs from different imidazole carboxylate ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Imidazole Carboxylate-Based MOFs for Gas Separation

The selective separation of gases is a critical industrial process with far-reaching implications, from natural gas purification to carbon capture. Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for these applications due to their high porosity, tunable pore chemistry, and exceptional surface areas. Among the vast library of organic linkers used to construct MOFs, imidazole carboxylates have garnered significant attention. The presence of the imidazole ring offers a unique combination of properties: the nitrogen atoms can act as strong coordination sites and introduce basicity, enhancing selectivity for acidic gases like CO2, while the carboxylate groups provide robust structural connectivity.

This guide provides a comparative analysis of the gas separation performance of several prominent MOFs derived from different imidazole carboxylate ligands. We will delve into the experimental data, explore the underlying structure-property relationships, and provide detailed protocols for their synthesis and evaluation.

Comparative Gas Separation Performance

The choice of the imidazole carboxylate ligand has a profound impact on the resulting MOF's pore architecture and, consequently, its gas separation characteristics. The table below summarizes the CO2/N2 and CO2/CH4 separation performance of three well-studied MOFs: ZIF-8, SIFSIX-3-Zn, and a hypothetical MOF-X for illustrative purposes.

MOFLigandPore Size (Å)CO2 Uptake (cm³/g at 298 K, 1 bar)IAST Selectivity (CO2/N2)IAST Selectivity (CO2/CH4)Reference
ZIF-82-methylimidazole3.425.47.66.8
SIFSIX-3-Zn4,5-dichloro-2-methylimidazole3.863.2218187
MOF-X (Hypothetical)4-nitroimidazole-5-carboxylate4.245.15548N/A

Analysis of Performance:

  • ZIF-8 , constructed from 2-methylimidazole, is one of the most extensively studied MOFs. Its small pore aperture of 3.4 Å allows for effective kinetic separation of CO2 from larger molecules like N2 and CH4. However, its CO2 uptake and selectivity are moderate compared to other functionalized MOFs.

  • SIFSIX-3-Zn , which incorporates a dichlorinated imidazole ligand and inorganic SIFSIX pillars, exhibits exceptional CO2 uptake and selectivity. The electron-withdrawing chlorine atoms and the fluorine atoms of the SIFSIX pillars create a highly polarized pore environment, leading to strong quadrupolar interactions with CO2 molecules. This results in one of the highest reported selectivities for CO2/N2 and CO2/CH4 separation.

  • MOF-X , a hypothetical example, illustrates how functional groups like a nitro group on the imidazole ring can be used to tune the electronic properties of the pore surface, potentially enhancing CO2 affinity and separation performance.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative imidazole carboxylate MOF (ZIF-8) and the characterization of its gas separation performance.

Synthesis of ZIF-8

This protocol describes a typical solvothermal synthesis of ZIF-8. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow for ZIF-8 Synthesis:

cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up prep_zn Dissolve Zinc Nitrate in DMF mix Mix Solutions prep_zn->mix Solution A prep_mim Dissolve 2-methylimidazole in DMF prep_mim->mix Solution B heat Heat at 140°C for 24h mix->heat cool Cool to RT heat->cool wash Wash with DMF & Methanol cool->wash activate Activate under Vacuum at 150°C wash->activate product ZIF-8 Crystals activate->product

Caption: Solvothermal synthesis workflow for ZIF-8.

Step-by-Step Procedure:

  • Precursor Solution A: Dissolve 1.487 g of zinc nitrate hexahydrate (Zn(NO3)2·6H2O) in 100 mL of N,N-dimethylformamide (DMF).

    • Rationale: Zinc nitrate serves as the metal node source. DMF is a high-boiling point solvent suitable for solvothermal synthesis.

  • Precursor Solution B: Dissolve 1.642 g of 2-methylimidazole (Hmim) in 100 mL of DMF.

    • Rationale: 2-methylimidazole is the organic linker that will coordinate with the zinc ions.

  • Mixing and Reaction: Combine Solution A and Solution B in a sealed Teflon-lined autoclave. Heat the autoclave at 140 °C for 24 hours.

    • Rationale: The high temperature and pressure of the solvothermal conditions facilitate the coordination reaction and crystallization of the ZIF-8 framework.

  • Cooling and Collection: After 24 hours, cool the autoclave to room temperature. Collect the white crystalline product by centrifugation or filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove unreacted precursors and residual solvent.

    • Rationale: This purification step is crucial as impurities can block the pores and negatively impact gas sorption properties.

  • Activation: Activate the ZIF-8 sample by heating it under a dynamic vacuum at 150 °C for 12 hours.

    • Rationale: Activation removes the solvent molecules occluded within the pores, making the internal surface area accessible for gas adsorption.

Gas Sorption Measurements

Gas sorption isotherms are measured to determine the uptake capacity of the MOF for different gases at various pressures.

Experimental Workflow for Gas Sorption:

start Activated MOF Sample degas Degas in-situ at 150°C start->degas measure Measure Isotherm at 298 K degas->measure data Pressure vs. Uptake Data measure->data

Caption: Workflow for gas sorption measurements.

Step-by-Step Procedure:

  • Sample Preparation: Place approximately 100-200 mg of the activated MOF sample in a sample tube.

  • In-situ Degassing: Degas the sample again in the gas sorption analyzer under high vacuum at 150 °C for at least 4 hours to ensure the removal of any adsorbed atmospheric gases.

  • Isotherm Measurement: Measure the adsorption and desorption isotherms for the desired gases (e.g., CO2, N2, CH4) at a constant temperature (e.g., 298 K) over a specified pressure range (e.g., 0-1 bar).

    • Rationale: The amount of gas adsorbed at different pressures provides information about the material's capacity and its affinity for the specific gas.

Calculation of Selectivity

The ideal adsorbed solution theory (IAST) is commonly used to predict the selectivity of a MOF for a gas mixture based on the single-component isotherm data.

IAST Calculation Logic:

isotherms Single-Component Isotherms (CO2, N2, CH4) fit Fit Isotherms to a Model (e.g., Dual-Site Langmuir) isotherms->fit iast Apply IAST Equations fit->iast selectivity Calculate Selectivity S = (x1/y1) / (x2/y2) iast->selectivity

Caption: Logic for calculating IAST selectivity.

The IAST selectivity (S_ij) for component i over component j is calculated as:

S_ij = (x_i / y_i) / (x_j / y_j)

where x_i and x_j are the mole fractions of components i and j in the adsorbed phase, and y_i and y_j are their mole fractions in the bulk gas phase.

Structure-Property Relationships

The gas separation performance of imidazole carboxylate-based MOFs is intricately linked to their structural and chemical features.

  • Pore Size and Geometry: The size and shape of the pores play a crucial role in size-sieving separations. For instance, the narrow pores of ZIF-8 effectively block larger N2 and CH4 molecules while allowing smaller CO2 molecules to pass through.

  • Functionalization of the Ligand: Introducing functional groups onto the imidazole ring can significantly enhance CO2 affinity. Electron-withdrawing groups, such as halogens or nitro groups, can create a more polarized pore environment, leading to stronger interactions with the CO2 quadrupole moment.

  • Open Metal Sites: In some MOFs, the metal nodes may not be fully coordinated, leaving open metal sites that can act as strong binding sites for CO2.

Conclusion

MOFs derived from imidazole carboxylate ligands represent a versatile platform for developing advanced materials for gas separation. By carefully tuning the ligand structure, researchers can control the pore environment of the resulting MOF to achieve high selectivity and capacity for specific gas separations. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of these promising materials. Future research in this area will likely focus on the development of new imidazole carboxylate linkers with tailored functionalities and the fabrication of MOF-based membranes for industrial applications.

Evaluating the Biological Activity of 4-(1H-Imidazol-1-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The 4-(1H-imidazol-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for developing novel therapeutic agents.[1] Its unique combination of a polar imidazole ring and an acidic benzoic acid moiety allows for diverse chemical modifications and interactions with a wide range of biological targets.[1][2] This guide provides a comparative analysis of the biological activities of its derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and comparative data.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its derivatives is foundational to exploring their biological potential. The most common and robust method is a variation of the Ullmann condensation, a copper-catalyzed N-arylation reaction.[3] This approach is favored due to its reliability and applicability to a range of starting materials.

The primary causality for choosing this method lies in its efficiency in forming the crucial C-N bond between the imidazole ring and the benzoic acid moiety. Alternative methods may exist, but the Ullmann condensation provides a well-documented and optimizable pathway.[4]

General Synthesis Protocol: Esterification Followed by Nucleophilic Substitution

A reliable two-step process involves first protecting the carboxylic acid as a methyl ester, followed by nucleophilic aromatic substitution and subsequent hydrolysis.

Step 1: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate

  • Combine methyl 4-fluorobenzoate (1.0 eq), 1H-imidazole (1.2 eq), and potassium carbonate (1.0 eq) in dimethyl sulfoxide (DMSO).[5]

  • Heat the mixture with stirring at 120-130°C for 5 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

  • Cool the reaction mixture, add water, and acidify to neutralize the base.

  • Extract the product with a suitable organic solvent like ether.

  • Adjust the aqueous layer's pH to 8 with sodium carbonate to ensure the product is in its free base form for efficient extraction.[5]

  • Perform a final extraction with ether, dry the combined organic extracts with sodium sulfate, and evaporate the solvent to yield the methyl ester.

Step 2: Hydrolysis to this compound

  • Reflux the methyl ester intermediate (1.0 eq) in a 10% aqueous solution of sodium hydroxide for approximately 5-10 minutes.[5] This saponification reaction cleaves the ester to reveal the carboxylic acid.

  • Cool the solution and neutralize it to a pH of 6-7 with hydrochloric acid.

  • The final product, this compound, will precipitate out of the solution.

  • Filter the precipitate and dry thoroughly.

G cluster_synthesis Synthesis Workflow start Starting Materials: - Methyl 4-fluorobenzoate - Imidazole - K2CO3 in DMSO reaction1 Nucleophilic Aromatic Substitution (120-130°C, 5h) start->reaction1 workup1 Workup: - Cool, add H2O - Acidify & Extract reaction1->workup1 intermediate Intermediate: Methyl 4-(1H-imidazol-1-yl)benzoate workup1->intermediate reaction2 Saponification (Hydrolysis) (10% NaOH, Reflux) intermediate->reaction2 workup2 Workup: - Cool, Neutralize (HCl) - Precipitate & Filter reaction2->workup2 product Final Product: This compound workup2->product G cluster_screening Anticancer Screening Workflow (MTT Assay) seed 1. Seed Cancer Cells in 96-well plate treat 2. Treat with Derivatives (Serial Dilutions, 48h) seed->treat add_mtt 3. Add MTT Reagent (Incubate 4h) treat->add_mtt solubilize 4. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read analyze 6. Analyze Data (Calculate IC50) read->analyze G cluster_inflammation Anti-inflammatory Pathway (Simplified COX Inhibition) membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 releases aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 Enzymes aa->cox converts pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation (Pain, Fever, Edema) pgs->inflammation mediate inhibitor Imidazole Derivative (e.g., AL01) inhibitor->cox INHIBITS

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(1H-Imidazol-1-yl)benzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 4-(1H-Imidazol-1-yl)benzoic acid (CAS No. 17616-04-5). As researchers and drug development professionals, our responsibility extends beyond discovery to the safe and environmentally conscious management of all chemical substances. This guide is built on the foundational principles of laboratory safety, regulatory compliance, and scientific integrity.

Disclaimer: This guide is based on publicly available Safety Data Sheets (SDS) and general chemical safety principles. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, which may have specific requirements.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the cornerstone of its safe handling and disposal. This compound is classified as a hazardous substance, and its disposal must be managed accordingly to mitigate risks to personnel and the environment.[1]

The primary hazards, as identified in safety data sheets, stem from its irritant properties.[1] The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious approach, treating it with the full respect due to a potentially hazardous chemical.[2]

Key Hazard Information Summary

PropertyInformationSource(s)
CAS Number 17616-04-5[1][2]
Molecular Formula C₁₀H₈N₂O₂[2]
GHS Classification Skin Corrosion/Irritation, Category 2 Serious Eye Damage/Eye Irritation, Category 2 Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
Chemical Incompatibilities Bases, Strong oxidizing agents.[1]

The causality behind these classifications informs our entire disposal strategy. As a skin and eye irritant, direct contact must be avoided through appropriate personal protective equipment. Its potential to cause respiratory irritation dictates that it should only be handled in well-ventilated areas, preferably a chemical fume hood.[1] Furthermore, its incompatibility with bases and strong oxidizing agents is a critical factor in waste segregation to prevent dangerous chemical reactions.[1][3]

Part 2: Pre-Disposal Safety and Handling

Before beginning the disposal process, ensure that all necessary safety measures are in place. This preparation is a non-negotiable step in a self-validating safety protocol.

1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including the preparation of waste containers, should be conducted within a properly functioning and certified laboratory chemical fume hood.[4][5] This minimizes the risk of inhaling dust or vapors.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[2][6]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against accidental skin contact.[7]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH-approved particle respirator (e.g., N95) or equivalent.[2]

Part 3: Step-by-Step Disposal Protocol

The mandated method for disposing of this compound is through a licensed professional waste disposal service.[2] It must never be disposed of down the drain or in regular solid waste. The following steps outline the process from point of generation to final pickup.

Step 1: Waste Classification

  • Classify all forms of the substance—unused pure chemical, contaminated materials (e.g., weigh boats, contaminated gloves), and solutions—as hazardous chemical waste.

Step 2: Waste Segregation

  • Causality: To prevent potentially violent or hazardous reactions, chemical waste must be segregated based on compatibility.[6][8][9]

  • Procedure: Collect waste this compound in a dedicated container. Ensure this container is stored separately from containers holding bases or strong oxidizing agents.[1] Utilize physical barriers or secondary containment to maintain this separation.[8]

Step 3: Containerization

  • Container Selection: Use a container that is in good condition, free of leaks, and chemically compatible with the waste. The original product container is often an excellent choice.[6] The container must have a secure, sealable lid.[3]

  • Procedure: For solid waste, carefully transfer the material into the designated waste container, avoiding the creation of dust.[2] For solutions, use a funnel to pour the liquid into the container. Ensure the outside of the container remains clean and free of residue.

Step 4: Labeling

  • Trustworthiness: Proper labeling is critical for safety and regulatory compliance, ensuring that anyone handling the container understands its contents and associated dangers.[6][9]

  • Procedure: Immediately upon adding waste to a container, affix a hazardous waste label provided by your institution's EHS department. The label must include:

    • The full chemical name: "this compound" (avoiding formulas or abbreviations).

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Irritant").

    • The date accumulation started.

Step 5: Temporary On-Site Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[8]

  • The storage area should be away from heat sources and high-traffic areas.[3]

  • Using a secondary containment bin or tray is a best practice to contain any potential leaks.[10]

Step 6: Arrange for Professional Disposal

  • Once the container is full or is no longer being used, follow your institution's procedures to request a pickup from the EHS department or their contracted licensed waste disposal company.[2][11] Some safety data sheets suggest incineration in a chemical incinerator equipped with an afterburner and scrubber as a potential final disposal method.[2]

Part 4: Emergency Procedures for Spills

Accidental spills must be treated as hazardous waste events.

  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Carefully sweep up the solid material to avoid generating dust.[2]

    • Use absorbent pads for solutions.

    • Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container and label it appropriately.[4][6]

    • Decontaminate the area with a suitable solvent, collecting the rinseate as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate personnel from the immediate area.[2][11]

    • Secure and control access to the area.

    • Follow your institution's emergency protocol, which typically involves contacting the EHS department or emergency response team immediately.

Part 5: Disposal Workflow Diagram

The following diagram provides a logical, step-by-step visual guide to the disposal process, reinforcing the procedural nature of safe chemical handling.

G start Start: Waste Generation identify Step 1: Classify as Hazardous Waste start->identify assess Step 2: Assess Hazards & Incompatibilities (Irritant; avoid bases, oxidizers) identify->assess ppe Step 3: Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Step 4: Segregate Waste from Incompatibles ppe->segregate containerize Step 5: Place in a Sealed, Labeled, Compatible Container segregate->containerize store Step 6: Store in Secure Satellite Accumulation Area containerize->store pickup Step 7: Arrange Pickup via EHS/Licensed Contractor store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Part 6: Regulatory Grounding

In the United States, the management of hazardous chemical waste is governed by several key regulations. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories," mandates the creation of a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal.[12][13] The Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides the framework for the "cradle-to-grave" management of hazardous waste.[8] Adherence to the protocols in this guide will help ensure compliance with these foundational regulations.

References

Personal protective equipment for handling 4-(1H-Imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-(1H-Imidazol-1-yl)benzoic Acid

As a Senior Application Scientist, my primary goal extends beyond the successful application of our products; it is to ensure the safety and confidence of the researchers who use them. The compound this compound is a versatile intermediate in pharmaceutical synthesis and materials science research.[1][2] Its dual functionality, stemming from the imidazole and benzoic acid moieties, makes it a valuable building block.[2] However, its safe handling is paramount.

This guide provides a detailed, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. The procedures outlined here are designed to create a self-validating system of safety, where each step is understood and logically justified, ensuring you can focus on your research with peace of mind.

Foundational Hazard Assessment: The "Why" Behind the PPE

Understanding the specific risks associated with a chemical is the critical first step in establishing a robust safety protocol. According to safety data sheets, this compound is classified as a hazardous chemical.[3] The primary, documented risks are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]

Crucially, it is noted that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] This lack of comprehensive data necessitates a conservative and diligent approach to safety. We must assume the potential for unknown hazards and protect ourselves accordingly.

Core Protective Equipment: Your First Line of Defense

Based on the identified hazards, a baseline level of PPE is mandatory for all work involving this compound.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale & Best Practices
Skin Contact Chemical-Resistant Gloves (Nitrile or Neoprene): Wear appropriate protective gloves to prevent skin exposure.[3] Full-Coverage Lab Coat: A Nomex® or 100% cotton lab coat must be worn and kept fully buttoned.[5]Gloves: Nitrile gloves offer good protection against a range of chemicals for short-term use.[5] Always inspect gloves for tears or holes before use.[4] Use proper removal techniques to avoid contaminating your skin.[4] Lab Coat: The lab coat protects your skin and personal clothing from splashes and dust. Avoid synthetic fabrics like polyester, which can melt in certain incidents.[5]
Eye & Face Contact Safety Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[3][6] Face Shield (Task-Dependent): Use a face shield over safety goggles when there is a significant risk of splashing or dust generation.[6][7]Goggles: Standard safety glasses may not provide adequate protection from splashes or dust. Chemical splash goggles create a seal around the eyes, offering superior protection.[7] Face Shield: This provides a secondary layer of protection for the entire face, which is crucial when handling larger quantities or performing vigorous mixing.[7]
Inhalation of Dust Engineering Controls (Fume Hood): Handle the solid compound inside a certified chemical fume hood whenever possible to minimize dust inhalation.[6] Respiratory Protection (Task-Dependent): If engineering controls are insufficient or unavailable, a NIOSH-approved respirator is required.[6]Fume Hood: This is the most effective way to control airborne contaminants at the source.[6] Respirator: For nuisance dust exposure, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use cartridges appropriate for organic vapors and particulates.[4]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is as important as the equipment itself. Following a strict protocol prevents accidental exposure and cross-contamination.

Donning (Putting On) PPE Protocol:
  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Respirator (if required): If your risk assessment dictates the need for a respirator, put it on and perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a protective seal.

Doffing (Taking Off) PPE Protocol:

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated hazardous waste container.[4][6]

  • Face Shield: Remove the face shield (if used) by handling the headband.

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, touching only the inside surfaces.

  • Respirator: Remove the respirator (if used) last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4]

Visualization of Safety Decisions

To ensure the correct level of respiratory protection, the following decision-making workflow should be employed.

Caption: Decision workflow for selecting appropriate respiratory protection.

Emergency and Disposal Plans

Immediate First Aid Measures

Your PPE is your primary protection, but in the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Take off contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]

Disposal of Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE, such as gloves, must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Chemical Waste: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not dispose of the chemical down the drain.[4] Contaminated packaging should be disposed of as unused product.[4]

By integrating this expert-level understanding of the hazards with disciplined, procedural execution, you create a robust safety environment. This allows you, the researcher, to focus on achieving your scientific objectives with the highest degree of confidence and security.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.